Product packaging for O-(3-Chloroallyl)hydroxylamine(Cat. No.:CAS No. 87851-77-2)

O-(3-Chloroallyl)hydroxylamine

Cat. No.: B154111
CAS No.: 87851-77-2
M. Wt: 107.54 g/mol
InChI Key: XGNHRRHYGMFKAQ-OWOJBTEDSA-N
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Description

O-(3-Chloroallyl)hydroxylamine is a versatile chemical building block with significant applications in agricultural and pharmaceutical research. Its primary industrial value lies in its role as a key intermediate in the multi-step synthesis of the widely used herbicide Clethodim . Research efforts are focused on developing more sustainable production methods for this compound, including highly efficient biosynthesis through structure-guided engineering of deacetylase enzymes . In pharmaceutical research, this compound belongs to the class of O-alkylhydroxylamines, which are recognized as rationally-designed, mechanism-based inhibitors of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising therapeutic target for cancer and chronic viral infections, and compounds featuring the O-alkylhydroxylamine moiety can act as stable structural mimics of a proposed alkylperoxy transition state in the enzyme's catalytic cycle, leading to potent inhibition . Furthermore, the reactivity of its hydroxylamine functional group and the chloroallyl chain makes it a valuable reagent in various organic transformations, including nucleophilic substitutions and the synthesis of complex heterocycles and oxime ethers for further chemical and biological exploration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClNO B154111 O-(3-Chloroallyl)hydroxylamine CAS No. 87851-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHRRHYGMFKAQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255966
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87851-77-2
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87851-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine, with the CAS number 87851-77-2, is a versatile hydroxylamine derivative that serves as a key building block in modern organic synthesis.[1] Its unique bifunctional nature, possessing both a reactive hydroxylamine moiety and a chloroallyl group, makes it a valuable reagent in the synthesis of a variety of heterocyclic compounds and complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound is a clear, colorless to pale yellow oil at room temperature.[2] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₆ClNO[1][2][3]
Molecular Weight 107.54 g/mol [1][2][3]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point 155-160 °C[2]
209 °C at 760 mmHg[1]
Melting Point -50 to -45 °C[2]
Density 1.073 g/mL at 25 °C[2]
1.155 g/cm³[4]
Flash Point 80 °C[1][4]
pKa 3.80 ± 0.70 (predicted)[1]
Table 2: Solubility and Storage
PropertyInformationSource(s)
Solubility Soluble in water and organic solvents. Slightly soluble in chloroform and ethyl acetate.[1][2]
Storage Conditions Store in a freezer at temperatures below -20°C under an inert atmosphere. Protect from light.[1][5]
Table 3: Spectroscopic Data

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. The most common approach involves the O-alkylation of hydroxylamine or a protected hydroxylamine derivative with a 3-chloroallyl source, typically trans-1,3-dichloropropene. Two representative experimental protocols are detailed below.

Experimental Protocol 1: Direct Alkylation of Hydroxylamine

This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene.

Reaction Scheme:

NH₂OH + Cl-CH=CH-CH₂-Cl → Cl-CH=CH-CH₂-O-NH₂ + HCl

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with an aqueous solution of hydroxylamine.

  • Catalyst Addition: An acid catalyst, such as hydrochloric acid, is added to the reaction mixture.[1]

  • Addition of Alkylating Agent: trans-1,3-dichloropropene is added dropwise to the reaction mixture while maintaining the temperature between 20°C and 75°C.[1]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted into an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, often as its hydrochloride salt, by recrystallization or chromatography to yield this compound.[1]

Experimental Protocol 2: Synthesis via N-Hydroxyphthalimide

This multi-step synthesis utilizes a protected form of hydroxylamine, N-hydroxyphthalimide, to control the selectivity of the alkylation.

Methodology:

  • Synthesis of o-Phthaloyl Chloride: Phthalic acid is reacted with an excess of thionyl chloride. The mixture is heated, and the excess thionyl chloride is removed by distillation to yield o-phthaloyl chloride.[6]

  • Synthesis of N-Hydroxyphthalimide: Hydroxylamine hydrochloride is dissolved in dichloromethane, and the o-phthaloyl chloride is added dropwise at a controlled temperature (e.g., 5°C). After the reaction is complete, the dichloromethane is removed by distillation to afford N-hydroxyphthalimide.[6]

  • O-Alkylation: The N-hydroxyphthalimide is dissolved in an aqueous sodium hydroxide solution. trans-1,3-dichloropropene is then added dropwise at room temperature. The resulting product, 2-(3-chloroallyloxy)isoindoline-1,3-dione, is isolated by filtration.[6]

  • Hydrolysis: The 2-(3-chloroallyloxy)isoindoline-1,3-dione is hydrolyzed by heating in a hydrochloric acid solution. After filtration to remove the phthalic acid byproduct, the aqueous solution contains the hydrochloride salt of this compound. The final product can be isolated by evaporation of the water or used as an aqueous solution.[6]

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Process cluster_product Product hydroxylamine Hydroxylamine Solution reaction Reaction (20-75°C) hydroxylamine->reaction dichloropropene trans-1,3-Dichloropropene dichloropropene->reaction hcl HCl (catalyst) hcl->reaction extraction Extraction reaction->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the direct synthesis of this compound.

Synthesis_Workflow_2 cluster_step1 Step 1: N-Hydroxyphthalimide Synthesis cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Hydrolysis phthalic_acid Phthalic Acid + SOCl₂ phthaloyl_chloride o-Phthaloyl Chloride phthalic_acid->phthaloyl_chloride nhp N-Hydroxyphthalimide phthaloyl_chloride->nhp hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->nhp nhp_sol N-Hydroxyphthalimide + NaOH(aq) nhp->nhp_sol alkylated_intermediate 2-(3-chloroallyloxy)isoindoline-1,3-dione nhp_sol->alkylated_intermediate dichloropropene trans-1,3-Dichloropropene dichloropropene->alkylated_intermediate hydrolysis Hydrolysis (HCl) alkylated_intermediate->hydrolysis product_hcl This compound Hydrochloride hydrolysis->product_hcl

Caption: Multi-step synthesis workflow via N-Hydroxyphthalimide.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the -O-NH₂ functionality into molecules, which can then be further elaborated. Its primary applications are in the agrochemical and pharmaceutical sectors.

  • Agrochemicals: It is a key intermediate in the synthesis of certain herbicides and plant growth regulators.[1] For example, it is used in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether.[1]

  • Pharmaceuticals: The unique structural features of this compound make it an attractive starting material for the development of new antimicrobial agents.[1] The chloroallyl and hydroxylamine groups provide handles for a variety of chemical transformations to generate diverse molecular scaffolds for biological screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard Information
HazardDescriptionSource(s)
GHS Pictogram GHS06 (Toxic)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statements P264, P270, P301+P310, P321, P330, P405, P501

Handling Recommendations:

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with important applications in the development of new agrochemicals and pharmaceuticals. While its handling requires care due to its toxicity, its utility in constructing complex molecules makes it an important tool for synthetic chemists. This guide has provided a summary of its properties, detailed synthesis protocols, and safety information to aid researchers in its safe and effective use.

References

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of O-(3-Chloroallyl)hydroxylamine, a versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agricultural industries.[1]

Chemical Structure and Identification

This compound, also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is characterized by a hydroxylamine functional group linked via an oxygen atom to a 3-chloroallyl group.[1] The "(E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond.

structure N NH₂ O O N->O C1 CH₂ O->C1 C2 CH C1->C2 C3 CH C2->C3 Cl Cl C3->Cl invis1 invis2

Caption: 2D Structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This compound is typically a colorless to pale yellow liquid and requires specific storage conditions to maintain its stability.[1][2]

PropertyValueSource(s)
CAS Number 87851-77-2[1][3][4]
Molecular Formula C₃H₆ClNO[1][3][5]
Molecular Weight 107.54 g/mol [1][3][5]
Appearance Clear, colorless oil or liquid[1]
Boiling Point 170-209 °C at 760 mmHg[6]
Melting Point 180 °C (for hydrochloride salt)[6]
Density ~1.295 g/cm³ (for hydrochloride salt)[6]
Purity ≥95%[3]
Solubility Slightly soluble in chloroform and ethyl acetate. Soluble in water.
Storage Store in freezer (-20°C) under an inert atmosphere, protected from light.[3]

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate. Its preparation is often achieved via the O-alkylation of a hydroxylamine derivative with an appropriate chloroallyl source.[1] A detailed, multi-step synthesis protocol for its hydrochloride salt is described in patent literature, providing a scalable method for its production.[7]

Experimental Protocol: Synthesis of O-(trans-chloroallyl)hydroxylamine hydrochloride [7]

This protocol is adapted from patent EP0440582A1, which details a robust process for preparing O-substituted hydroxylamines.

Step 1: Formation of Ethyl Acetohydroximate

  • Pass 102 g of hydrogen chloride gas into a mixture of 116.6 g of acetonitrile and 125.6 g of absolute ethanol in 270 g of toluene over two hours, maintaining the temperature between +12 to +15 °C.

  • Stir the resulting suspension for 22 hours at +20 to +25 °C.

  • Cool the mixture to -10 °C and add 234.4 g of sodium hydrogen carbonate.

  • Add a solution of 207.6 g of hydroxylamine sulfate in 630 ml of water dropwise over one hour at -10 to -5 °C.

  • Allow the mixture to warm to room temperature and separate the aqueous phase. The organic phase contains the ethyl acetohydroximate intermediate in toluene.

Step 2: O-Alkylation with trans-1,3-Dichloropropene

  • To the organic phase from Step 1, add 3.2 g of tetrabutylammonium bromide.

  • Add 115.7 g of trans-1,3-dichloropropene dropwise over 30 minutes, maintaining the temperature at +60 to +65 °C.

  • Heat the mixture to +70 to +75 °C for 3 hours.

  • Cool the reaction to room temperature and separate the aqueous phase. The organic phase now contains O-(trans-chloroallyl)acethydroximic acid ethyl ester.

Step 3: Hydrolysis to O-(trans-chloroallyl)hydroxylamine hydrochloride

  • Extract the organic phase from Step 2 twice with 250 ml of water.

  • Add the washed organic phase dropwise over 2.5 hours to a solution of 102.4 g of 32% hydrochloric acid in 54 ml of water, maintaining the temperature at +20 to +30 °C.

  • Heat the mixture to +40 to +45 °C for 2.5 hours.

  • Cool to room temperature and separate the aqueous phase. This aqueous solution contains the final product, O-(trans-chloroallyl)hydroxylamine hydrochloride. The product can be isolated by evaporation of the water.

workflow cluster_synthesis Synthesis of O-(trans-chloroallyl)hydroxylamine HCl start Acetonitrile, Ethanol, HCl in Toluene step1 Formation of Ethyl Acetohydroximate start->step1 Add Hydroxylamine Sulfate Solution step2 O-Alkylation with trans-1,3-Dichloropropene step1->step2 Phase Separation step3 Acid Hydrolysis step2->step3 Phase Separation & Washing end_product Aqueous Solution of O-(trans-chloroallyl)hydroxylamine HCl step3->end_product

References

An In-depth Technical Guide to O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of O-(3-Chloroallyl)hydroxylamine, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties of this compound

This compound, also known by its systematic name (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a key reagent in organic synthesis.[1] Its utility is primarily in the production of agrochemicals, such as herbicides and plant growth regulators, and as an intermediate in the synthesis of pharmaceuticals.[1][2]

Below is a summary of its key quantitative data:

PropertyValueSource
Molecular Formula C₃H₆ClNO[1][3][4][5][6]
Molecular Weight 107.54 g/mol [1][3][4][6]
CAS Number 87851-77-2[1][3][5]
Boiling Point 209 °C[1][5]
Flash Point 80 °C[1][5]
Density 1.155 g/mL[5][7]
pKa 3.80 ± 0.70 (Predicted)[1][5]
Solubility Slightly soluble in chloroform and ethyl acetate[1][5]
Storage Temperature Below -20°C, under an inert atmosphere[1][5][8]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of trans-1,3-dichloropropene with hydroxylamine.[1][9] The hydrochloride salt of the product is often the direct output of this synthesis.[1]

This protocol is based on a general process described for the synthesis of O-substituted hydroxylamines.[9]

Materials:

  • trans-1,3-Dichloropropene

  • Hydroxylamine sulfate

  • Sodium hydroxide

  • Toluene

  • Acetonitrile

  • Ethanol

  • Hydrogen chloride (gas)

  • Sodium hydrogen carbonate

  • Tetrabutylammonium bromide (as a phase-transfer catalyst)

  • Dilute hydrochloric acid

Procedure:

  • Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in toluene in the presence of hydrogen chloride gas to form a suspension of ethyl acetimidate hydrochloride.

  • Formation of Ethyl Acethydroximate: The resulting suspension is added to an ice-cooled aqueous suspension of sodium hydrogen carbonate. An aqueous solution of hydroxylamine sulfate is then added at a temperature of -20 to -5 °C. After warming to room temperature, the aqueous phase is separated, yielding a toluene solution of ethyl acethydroximate.

  • O-Alkylation: To the toluene solution, an aqueous solution of sodium hydroxide and tetrabutylammonium bromide are added. trans-1,3-Dichloropropene (96% content) is then added dropwise over 30 minutes while maintaining the temperature at +60 to +65 °C.

  • Reaction Completion and Work-up: The mixture is heated to +70 to +75 °C for 3 hours. After cooling to room temperature, the aqueous phase is separated. The organic phase, containing the O-(trans-chloroallyl)acethydroximic acid ethyl ester, is washed twice with water.

  • Hydrolysis: The O-(trans-chloroallyl)acethydroximic acid ethyl ester is hydrolyzed by stirring with dilute hydrochloric acid.

  • Isolation: The aqueous phase containing the hydrochloride salt of this compound is separated. The product can be isolated by evaporating the water under reduced pressure.

G cluster_prep Preparation of Ethyl Acethydroximate cluster_alkylation O-Alkylation and Hydrolysis acetonitrile Acetonitrile + Ethanol + HCl in Toluene imidate_hcl Ethyl Acetimidate HCl (Suspension) acetonitrile->imidate_hcl bicarbonate Sodium Hydrogen Carbonate (aq. suspension) imidate_hcl->bicarbonate -20 to -5 °C hydroxylamine Hydroxylamine Sulfate (aq. solution) hydroxylamine->bicarbonate acethydroximate Ethyl Acethydroximate (in Toluene) bicarbonate->acethydroximate Phase Separation ester_intermediate O-(trans-chloroallyl)acethydroximic acid ethyl ester acethydroximate->ester_intermediate +60 to +75 °C naoh NaOH (aq.) naoh->ester_intermediate dichloropropene trans-1,3-Dichloropropene dichloropropene->ester_intermediate product This compound HCl (aq. solution) ester_intermediate->product Hydrolysis hcl_dilute Dilute HCl hcl_dilute->product isolation Isolation (Evaporation) product->isolation

Caption: Synthesis workflow for this compound Hydrochloride.

Applications in Synthesis

This compound is a valuable reagent for creating more complex molecules. A notable application is in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which is utilized as a herbicide and plant growth regulator.[1] Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and oxime formation.[1]

G reactant1 This compound product Oxime Ether Product (e.g., Herbicide) reactant1->product Nucleophilic Substitution / Condensation reactant2 Ketone or Aldehyde (e.g., Cyclohexenone derivative) reactant2->product

Caption: General reaction pathway illustrating the use of this compound.

References

Synthesis of O-(3-Chloroallyl)hydroxylamine from trans-1,3-Dichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing O-(3-Chloroallyl)hydroxylamine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, from trans-1,3-dichloropropene. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, specifically the (E)-isomer also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a valuable reagent in organic synthesis.[1] Its chemical structure, featuring a reactive hydroxylamine moiety and a chloroallyl group, makes it a versatile building block for creating more complex molecules, such as herbicides and plant growth regulators.[1] This guide focuses on its synthesis from trans-1,3-dichloropropene, exploring the prevalent chemical pathways to achieve this transformation.

Synthetic Pathways

Two primary synthetic strategies have been reported for the preparation of this compound from trans-1,3-dichloropropene:

  • Direct O-alkylation of Hydroxylamine: This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene under controlled conditions.

  • Two-Step Synthesis via an Oxime Intermediate: This approach involves the protection of hydroxylamine as a ketoxime, followed by O-alkylation with trans-1,3-dichloropropene and subsequent deprotection via hydrolysis to yield the desired product. A similar two-step process involving an acethydroximic acid ethyl ester intermediate has also been described.

The following sections provide a detailed analysis of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data associated with the different synthetic routes, allowing for an easy comparison of reaction conditions and yields.

Table 1: Direct O-Alkylation of Hydroxylamine

ParameterValueReference
Temperature20°C to 75°C[1]
CatalystHydrochloric Acid[1]
Product FormHydrochloride Salt[1]

Table 2: Two-Step Synthesis via O-(trans-chloroallyl)acethydroximic acid ethyl ester

StepParameterValueReference
1. O-Alkylation Temperature+60°C to +75°C[2]
ReactantsEthyl acethydroximate, trans-1,3-dichloropropene[2]
CatalystTetrabutylammonium bromide[2]
Duration3 hours[2]
2. Hydrolysis Temperature+20°C to +45°C[2]
Reagent32% Hydrochloric Acid[2]
Duration5 hours[2]
Overall Yield 87.5% (as hydrochloride salt) [2]

Table 3: Two-Step Synthesis via O-(3-Cl-2-propenyl) ketoxime ether

StepParameterValueReference
1. O-Alkylation Temperature20°C to 50°C[3]
ReactantsKetoxime, trans-1,3-dichloropropene[3]
SolventDimethyl sulfoxide (DMSO)[3]
BaseAlkali metal hydroxide[3]
Duration1 to 3 hours[3]
2. Hydrolysis ReagentHydrochloric Acid[3]
Overall Yield 80.9% to 84.2% (as hydrochloride salt) [3]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes.

Synthesis via O-(trans-chloroallyl)acethydroximic acid ethyl ester Intermediate

This process involves the O-alkylation of ethyl acethydroximate followed by acidic hydrolysis.

Step 1: Synthesis of O-(trans-chloroallyl)acethydroximic acid ethyl ester

  • Prepare a suspension of ethyl acethydroximate in a suitable organic solvent such as toluene.

  • Add tetrabutylammonium bromide as a phase-transfer catalyst.

  • Add trans-1,3-dichloropropene (96% content) dropwise to the reaction mixture over 30 minutes while maintaining the temperature between +60°C and +65°C.[2]

  • After the addition is complete, heat the mixture to a temperature of +70°C to +75°C for 3 hours.[2]

  • Cool the reaction mixture to room temperature and separate the aqueous phase.

  • The organic phase, containing the O-(trans-chloroallyl)acethydroximic acid ethyl ester, is then washed twice with water.[2]

Step 2: Hydrolysis to this compound Hydrochloride

  • Prepare a solution of 32% hydrochloric acid in water.

  • Add the organic phase from the previous step dropwise to the hydrochloric acid solution over 2.5 hours, maintaining the temperature between +20°C and +30°C.[2]

  • Heat the reaction mixture to a temperature of +40°C to +45°C for 2.5 hours.[2]

  • Allow the mixture to cool to room temperature and separate the aqueous phase.

  • The resulting aqueous solution contains O-(trans-chloroallyl)hydroxylamine hydrochloride. The final product can be isolated by evaporation of the water.[2]

Synthesis via O-(3-Cl-2-propenyl) ketoxime ether Intermediate

This method utilizes a ketoxime as a protecting group for hydroxylamine.

Step 1: Synthesis of O-(3-Cl-2-propenyl) ketoxime ether

  • In a reaction vessel, add a ketoxime (e.g., acetone oxime), dimethyl sulfoxide (DMSO), and an alkali metal hydroxide (e.g., sodium hydroxide). The molar ratio of alkali metal hydroxide to ketoxime should be between 1.1:1 and 1.45:1.[3]

  • Heat the mixture to a temperature between 30°C and 50°C.[3]

  • Begin the dropwise addition of trans-1,3-dichloropropene. The molar ratio of trans-1,3-dichloropropene to the ketoxime should be between 1.05:1 and 1.3:1.[3]

  • After the addition is complete, maintain the reaction temperature between 20°C and 50°C and stir for 1 to 3 hours.[3]

  • Cool the reaction to room temperature.

  • Add an extraction solvent to separate the O-(3-Cl-2-propenyl) ketoxime ether.[3]

Step 2: Hydrolysis to this compound Hydrochloride

  • Mix the isolated O-(3-Cl-2-propenyl) ketoxime ether with hydrochloric acid.[3]

  • Perform vacuum rectification to obtain O-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.[3]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic procedures.

Synthesis_via_Acethydroximic_Acid_Ester A Ethyl Acethydroximate + trans-1,3-dichloropropene B O-Alkylation (60-75°C, 3h) Tetrabutylammonium Bromide A->B C O-(trans-chloroallyl)acethydroximic acid ethyl ester B->C D Hydrolysis (20-45°C, 5h) 32% HCl C->D E This compound Hydrochloride D->E

Synthesis via Acethydroximic Acid Ester Intermediate.

Synthesis_via_Ketoxime_Ether A Ketoxime + trans-1,3-dichloropropene B O-Alkylation (20-50°C, 1-3h) DMSO, Alkali Hydroxide A->B C O-(3-Cl-2-propenyl) ketoxime ether B->C D Hydrolysis HCl C->D E This compound Hydrochloride D->E

Synthesis via Ketoxime Ether Intermediate.

Conclusion

The synthesis of this compound from trans-1,3-dichloropropene can be effectively achieved through multiple synthetic routes. The choice between a direct reaction and a two-step process involving a protected intermediate will depend on factors such as desired purity, scalability, and available starting materials. The two-step methods, while more complex, offer the potential for higher yields and easier purification of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on (E)-O-(3-Chloro-2-propenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for (E)-O-(3-Chloro-2-propenyl)hydroxylamine and its more common hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, where this compound serves as a key intermediate.[1]

Chemical Structure and Properties

(E)-O-(3-Chloro-2-propenyl)hydroxylamine is a substituted hydroxylamine derivative. The "(E)" designation indicates the trans configuration of the substituents across the carbon-carbon double bond. It is frequently prepared and handled as its hydrochloride salt to improve stability.[2][3][4]

Table 1: General Properties

PropertyValue
Chemical Formula C₃H₆ClNO
Molecular Weight 107.54 g/mol
Hydrochloride Salt Formula C₃H₇Cl₂NO
Hydrochloride Salt MW 144.00 g/mol [1][3][4][5]
Appearance (HCl salt) White powder[5]
Melting Point (HCl salt) 160-178 °C (Varies with purity)[2]
Experimental Protocols: Synthesis

The synthesis of (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride typically involves a two-step process: O-alkylation of a protected hydroxylamine (such as a ketoxime) followed by deprotection via acidic hydrolysis.[2][6][7][8]

Protocol: Synthesis via Acetone Oxime

  • Step 1: Synthesis of (E)-Acetone Oxime O-(3-chloro-2-propenyl) ether

    • In a reaction vessel, dissolve acetone oxime in a suitable solvent such as cyclohexane.[2]

    • Add (E)-1,3-dichloropropene to the mixture.

    • Slowly add a base (e.g., sodium hydroxide) while maintaining the temperature.

    • After the reaction is complete, the organic phase is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude (E)-acetone oxime O-(3-chloro-2-propenyl) ether.

  • Step 2: Hydrolysis to (E)-O-(3-Chloro-2-propenyl)hydroxylamine Hydrochloride

    • The crude ether from Step 1 is mixed with hydrochloric acid (e.g., 36% by weight).[2]

    • The mixture is distilled under reduced pressure. During distillation, acetone and dilute hydrochloric acid are removed, and the hydroxylamine hydrochloride salt crystallizes out of the solution.[2]

    • The solid product is separated by filtration.

    • To remove residual hydrochloric acid, the solid can be treated with a solvent like toluene or cyclohexane and subjected to azeotropic distillation.[2]

    • The final product, (E)-O-(3-Chloro-2-propenyl)hydroxylamine hydrochloride, is then dried under vacuum.[2]

Workflow for Synthesis and Characterization

G Synthesis and Characterization of (E)-O-(3-Chloro-2-propenyl)hydroxylamine HCl cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A Acetone Oxime + (E)-1,3-Dichloropropene B O-Alkylation (Base, Solvent) A->B C (E)-Acetone Oxime O-(3-chloro-2-propenyl) ether B->C D Acidic Hydrolysis (HCl, Distillation) C->D E Crude Product (HCl Salt) D->E F Purification (Azeotropic Distillation, Drying) E->F G Final Product: (E)-O-(3-Chloro-2-propenyl)hydroxylamine HCl F->G H ¹H NMR G->H I ¹³C NMR G->I J IR Spectroscopy G->J K Mass Spectrometry G->K

Caption: Workflow for the synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra, the following data are predicted based on the known structure and typical values for similar functional groups.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted for the free base form in a solvent like CDCl₃. The hydrochloride salt would show similar patterns, though chemical shifts might be slightly altered, and the NH₂ protons would be exchangeable with D₂O.

Table 2: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH₂-O-~4.4Doublet2H
=CH-CH₂-~5.9Multiplet (dt)1H
=CH-Cl~6.2Multiplet (dt)1H
-NH₂~5.5Broad Singlet2H

3.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show three distinct signals corresponding to the three carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
-C H₂-O-70 - 80
=C H-CH₂-125 - 135
=C H-Cl120 - 130

Note: Carbons attached to electronegative atoms like chlorine and oxygen are deshielded and appear at higher chemical shifts (downfield).[9][10][11]

3.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
HydroxylamineN-H stretch3200 - 3400Medium, Broad
AlkeneC-H stretch3020 - 3100Medium
AlkeneC=C stretch~1650Medium-Weak
Alkene (trans)C-H bend (out-of-plane)~965Strong
EtherC-O stretch1000 - 1250Strong
HaloalkeneC-Cl stretch600 - 800Strong

The broadness of the N-H stretch is due to hydrogen bonding.[12][13][14][15]

3.4. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For the free base (C₃H₆ClNO).

Table 5: Predicted Mass Spectrometry Data

Ionm/z (predicted)Notes
[M]⁺107/109Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
[M-Cl]⁺72Loss of a chlorine radical.
[C₃H₄Cl]⁺75/77Fragmentation at the O-CH₂ bond.

Note: The analysis of hydroxylamine derivatives by mass spectrometry can sometimes be complex due to their reactivity.[16][17][18]

References

Navigating the Solubility of O-(3-Chloroallyl)hydroxylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of O-(3-Chloroallyl)hydroxylamine's solubility in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines a robust experimental protocol for solubility determination, and provides a clear visual workflow to guide laboratory practices.

Introduction

This compound, with the CAS number 87851-77-2, is a hydroxylamine derivative that serves as a valuable reagent in various organic synthesis applications, particularly in the pharmaceutical and agricultural sectors.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, most notably its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

This guide addresses the current landscape of solubility data for this compound. While comprehensive experimental quantitative data remains limited in publicly accessible literature, this document compiles the existing qualitative information and provides a framework for its empirical determination.

Current Solubility Data for this compound

A review of available literature and chemical databases indicates a lack of specific, experimentally determined quantitative solubility data for this compound in a range of organic solvents. The existing information is primarily qualitative and, in some instances, presents conflicting descriptions.

Qualitative Solubility Data

The table below summarizes the qualitative solubility descriptions found in various sources. The inconsistencies highlight the necessity for direct experimental verification.

SolventSolubility DescriptionSource(s)
WaterSoluble / Readily SolubleN/A
WaterLimited water solubilityN/A
Organic SolventsSoluble / MiscibleN/A
Polar Organic SolventsGood solubilityN/A
ChloroformSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
Predicted Aqueous Solubility

Computational models have been used to estimate the aqueous solubility of this compound. It is crucial to note that these are theoretical predictions and not experimentally validated values.

ParameterPredicted ValueUnitSource
LogS-0.55N/AN/A
Solubility30.2 / 31.6mg/mLN/A
Solubility0.281 / 0.294mol/LN/A

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following methodology provides a reliable approach for determining the solubility of this compound, a liquid solute, in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, toluene, hexane) of analytical grade

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vials with screw caps (e.g., 10 mL glass vials)

  • Micropipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the analyte's properties.

  • Volumetric flasks and appropriate glassware for standard solution preparation.

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow any undissolved solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a micropipette. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_standards Prepare Standard Solutions (Known Concentrations) calibration Generate Calibration Curve (from Standards) prep_standards->calibration prep_sample Add Excess Solute to Known Volume of Solvent equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-72h at 25°C) prep_sample->equilibrate settle Allow Undissolved Solute to Settle (e.g., 24h at 25°C) equilibrate->settle withdraw_filter Withdraw Supernatant & Filter (0.45 µm) settle->withdraw_filter dilute Dilute Filtered Sample withdraw_filter->dilute analyze Analyze Diluted Sample (HPLC/GC) dilute->analyze calibration->analyze calculate Calculate Solubility from Concentration & Dilution Factor analyze->calculate replicate Repeat in Triplicate calculate->replicate result Quantitative Solubility Data replicate->result

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides a clear and actionable path forward for researchers. By consolidating the available qualitative information and presenting a detailed experimental protocol, this document empowers scientific professionals to generate the necessary data to advance their research and development efforts. The adoption of a standardized methodology will contribute to a more robust and comparable dataset within the scientific community.

References

In-depth Technical Guide on the Stability and Storage of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(3-Chloroallyl)hydroxylamine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Physicochemical Properties

This compound is a clear, colorless oil with the following properties:

PropertyValue
Molecular Formula C₃H₆ClNO
Molecular Weight 107.54 g/mol
Boiling Point 209°C at 760 mmHg
Flash Point 80°C

Thermal Stability

Thermal stability is a critical parameter for the safe handling and storage of this compound. Studies have shown that this compound undergoes exothermic decomposition upon heating.

A key study investigating the thermal decomposition behavior of O-(3-chloro-2-propenyl)-hydroxylamine revealed a starting decomposition temperature range of 82–115 °C . The average specific heat of decomposition was determined to be 2663 J g⁻¹ [1]. The decomposition process is complex, occurring in multiple steps, with some stages exhibiting autocatalytic kinetics[1]. This suggests that once decomposition begins, it can accelerate, highlighting the importance of strict temperature control.

Table 1: Thermal Stability Data

ParameterValueReference
Decomposition Temperature 82–115 °C[1]
Average Specific Heat 2663 J g⁻¹[1]

Storage Conditions

Based on its thermal lability and potential for degradation, the following storage conditions are recommended to maintain the integrity of this compound:

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Refrigerated (4°C) or Frozen (-20°C) To minimize thermal decomposition and maintain stability over time.
Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon) To prevent oxidative degradation.
Light Protect from Light To prevent photochemical degradation.
Container Tightly Sealed, Dry Container To prevent hydrolysis from atmospheric moisture and ensure containment.

Several chemical suppliers corroborate these recommendations, advising storage in a freezer under an inert atmosphere.

Stability in Solution (Hydrolysis)

Given the presence of the hydroxylamine and chloroallyl functional groups, this compound is likely susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, it is recommended to use this reagent in anhydrous solvents and to avoid prolonged exposure to aqueous environments, especially at extreme pH values.

Photostability

Direct photostability studies on this compound have not been identified. However, the herbicide clethodim, which contains the O-(3-chloroallyl)oxyimino moiety derived from this intermediate, is known to be susceptible to photolysis. The aqueous photolytic half-life of clethodim is between 1.7 and 9.6 days. This suggests that the chloroallyl portion of the molecule may be sensitive to UV light. Therefore, it is crucial to protect this compound and its solutions from light to prevent photochemical degradation.

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not published, a general approach based on established guidelines for drug substance stability testing (e.g., ICH Q1A) can be adapted. This would typically involve a forced degradation study.

Forced Degradation Study Protocol (General Framework)

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid or solution sample to elevated temperatures (e.g., below its decomposition temperature, such as 70°C).

    • Photodegradation: Expose a solution sample to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method (Hypothetical)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to resolve the parent compound from its more polar or non-polar degradants.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method would be demonstrated by its ability to resolve the main peak from those of the degradation products generated during the forced degradation study.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Select Storage Temperature storage_container Choose Appropriate Container storage_temp->storage_container storage_atmosphere Establish Inert Atmosphere storage_container->storage_atmosphere storage_light Protect from Light storage_atmosphere->storage_light use_in_experiment Use in Experiment storage_light->use_in_experiment handling_ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) handling_env Handle in a Well-Ventilated Area (Fume Hood) handling_ppe->handling_env handling_solvents Use Anhydrous Solvents handling_env->handling_solvents handling_exposure Minimize Exposure to Air and Moisture handling_solvents->handling_exposure end End of Workflow handling_exposure->end start Receiving this compound check_purity Check Purity and Appearance start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure quarantine Quarantine/Return to Supplier is_pure->quarantine No log_entry Log Entry in Inventory is_pure->log_entry Yes proceed_to_storage Proceed to Storage log_entry->proceed_to_storage proceed_to_storage->storage_temp use_in_experiment->handling_ppe G cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways cluster_outcome Outcome Temperature Elevated Temperature Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition Light UV/Visible Light Photolysis Photolysis Light->Photolysis pH Acidic/Basic Conditions Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Loss_of_Purity Loss of Purity Thermal_Decomposition->Loss_of_Purity Formation_of_Impurities Formation of Impurities Thermal_Decomposition->Formation_of_Impurities Photolysis->Loss_of_Purity Photolysis->Formation_of_Impurities Hydrolysis->Loss_of_Purity Hydrolysis->Formation_of_Impurities Oxidation->Loss_of_Purity Oxidation->Formation_of_Impurities O_Chloroallyl This compound O_Chloroallyl->Thermal_Decomposition O_Chloroallyl->Photolysis O_Chloroallyl->Hydrolysis O_Chloroallyl->Oxidation

References

The Electrophilic Character of O-(3-Chloroallyl)hydroxylamine: A Technical Guide to its Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(3-Chloroallyl)hydroxylamine, a versatile bifunctional molecule, exhibits significant electrophilic character, rendering it a valuable reagent in organic synthesis. This technical guide provides an in-depth analysis of its electrophilic nature, focusing on its key reactions, including nucleophilic substitution and oxime ether formation. Detailed experimental protocols for its synthesis and a prominent industrial application in the synthesis of the herbicide clethodim are presented. Furthermore, this document elucidates the mechanistic pathways of its primary reactions through structured diagrams, offering a comprehensive resource for researchers in synthetic chemistry, agrochemicals, and drug development.

Introduction

This compound, systematically named (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a chemical intermediate of significant interest due to its dual functionality. The presence of a hydroxylamine group and a reactive chloroallyl moiety imparts both nucleophilic and electrophilic characteristics to the molecule. However, its utility in synthetic chemistry predominantly stems from the electrophilic nature of the allyl group, which readily participates in a variety of substitution reactions. This guide will focus on the electrophilic reactivity of this compound, providing a detailed overview of its synthetic applications, reaction mechanisms, and experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 87851-77-2[1][2]
Molecular Formula C₃H₆ClNO[1][3]
Molecular Weight 107.54 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 209 °C at 760 mmHg[1][2]
Flash Point 80 °C[1]
Solubility Slightly soluble in chloroform and ethyl acetate. Soluble in water and organic solvents.[1]
Storage Store in a freezer under an inert atmosphere, protected from light.[2][3]

Electrophilic Reactions of this compound

The primary electrophilic reactivity of this compound is centered on the allylic carbon bearing the chlorine atom. This C-Cl bond is activated for nucleophilic attack due to the electron-withdrawing nature of the chlorine and the potential for delocalization of charge in the transition state. The principal electrophilic reactions are nucleophilic substitution and oxime ether formation.

Nucleophilic Substitution

This compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a leaving group. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse range of substituted hydroxylamine derivatives.

A general representation of the nucleophilic substitution reaction is depicted below:

Caption: General Nucleophilic Substitution Reaction.

While specific quantitative data for a wide range of nucleophiles is not extensively reported in publicly available literature, the reaction is synthetically viable with various nucleophiles such as amines, thiols, and carbanions.

Oxime Ether Formation in the Synthesis of Clethodim

A prominent and well-documented application showcasing the electrophilic nature of this compound is in the synthesis of the herbicide clethodim.[4] In this reaction, the hydroxylamine moiety of the molecule reacts with a ketone (a 1,3-cyclohexanedione derivative) to form an oxime ether. This transformation is a cornerstone of the manufacturing process for this widely used agrochemical.[1][4]

The overall reaction for the synthesis of clethodim is as follows:

G reactant1 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione product Clethodim reactant1->product reactant2 This compound reactant2->product

Caption: Synthesis of Clethodim.

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the dione, followed by dehydration to form the oxime ether.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound is through the reaction of trans-1,3-dichloropropene with a hydroxylamine derivative, followed by hydrolysis. A detailed procedure is described in patent EP0440582A1.[5]

Table 2: Synthesis of this compound Hydrochloride

StepProcedureReactantsConditionsYield
1 Formation of O-(trans-chloroallyl)acethydroximic acid ethyl esterEthyl acetohydroximate, trans-1,3-dichloropropene, Sodium hydroxide, Tetrabutylammonium bromide (catalyst)Toluene/Water, 60-75 °C, 3 hoursNot specified for this intermediate
2 Hydrolysis to O-(trans-chloroallyl)hydroxylamine hydrochlorideO-(trans-chloroallyl)acethydroximic acid ethyl ester, Hydrochloric acidWater, 20-45 °C, 2.5 hours87.5% (based on trans-1,3-dichloropropene)

Detailed Protocol adapted from EP0440582A1[5]:

  • Preparation of the Hydroximate Solution: A solution of ethyl acetohydroximate is prepared in toluene.

  • Alkylation: To this solution, an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide are added. trans-1,3-Dichloropropene is then added dropwise at 60-65 °C. The mixture is heated to 70-75 °C for 3 hours. After cooling, the aqueous phase is separated. The organic phase, containing O-(trans-chloroallyl)acethydroximic acid ethyl ester, is washed with water.

  • Hydrolysis: The organic phase is added dropwise to a solution of 32% hydrochloric acid in water at 20-30 °C over 2.5 hours. The reaction mixture is then heated to 40-45 °C for 2.5 hours.

  • Work-up: After cooling to room temperature, the aqueous phase is separated. This aqueous solution contains O-(trans-chloroallyl)hydroxylamine hydrochloride. The product can be isolated by evaporation of the water.

Synthesis of Clethodim

The synthesis of clethodim involves the reaction of O-(3-chloro-2-propen-1-yl)hydroxylamine with 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione.[1]

Table 3: Synthesis of Clethodim

Reactant 1Reactant 2SolventTemperatureTimeYieldReference
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedioneO-(3-chloro-2-propen-1-yl)hydroxylamineNone25-45 °C2 hours>95% purity[1]
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedioneO-(3-chloro-2-propen-1-yl)hydroxylaminePetroleum ether55-60 °C4 hours~87%[2]

Detailed Protocol adapted from TREA (2023)[1]:

  • Reaction Setup: In a reaction flask, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is charged.

  • Addition of Hydroxylamine: O-(3-chloro-2-propen-1-yl)hydroxylamine is added dropwise over 15 minutes at a temperature of 25-30 °C.

  • Reaction: The resulting mixture is stirred for 2 hours at 40-45 °C.

  • Work-up: After completion, the reaction is cooled to 20-25 °C. A 10% sodium hydroxide solution is added, and the mixture is stirred for 30 minutes. The aqueous layer is then acidified with 10% HCl, and the product is extracted with toluene. The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield clethodim.

Mechanistic Insights and Workflow Diagrams

General Mechanism of Nucleophilic Substitution (S_N2)

The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This involves a single transition state where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the chloride leaving group.

G Reactants Nucleophile (Nu:⁻) + this compound TransitionState [Nu---C---Cl]‡ Transition State Reactants->TransitionState Attack of Nucleophile Products Substituted Product + Cl⁻ TransitionState->Products Departure of Leaving Group

Caption: S_N2 Mechanism Workflow.

Workflow for the Synthesis of Clethodim

The synthesis of clethodim from its key intermediates involves a condensation reaction to form the oxime ether.

G start Start: Key Intermediates - 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione - this compound reaction Condensation Reaction (Solventless or in Petroleum Ether) start->reaction workup Aqueous Work-up (Base wash, Acidification, Extraction) reaction->workup purification Purification (Solvent removal) workup->purification end_product Final Product: Clethodim purification->end_product

Caption: Experimental Workflow for Clethodim Synthesis.

Applications in Drug Development and Agrochemicals

The primary documented application of this compound is in the agrochemical industry as a key intermediate for herbicides of the cyclohexanedione class, such as clethodim.[4] These herbicides are inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.

In the pharmaceutical sector, the hydroxylamine functionality is a known pharmacophore and can be found in various drug candidates. The ability to introduce the chloroallyl group via this compound allows for further synthetic modifications, potentially leading to the development of new therapeutic agents. Its potential as a building block for novel antimicrobial agents has been noted, though specific examples are not widely published.[1]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is classified as toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Waste should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[1]

Conclusion

This compound is a valuable synthetic intermediate whose electrophilic nature is central to its utility. The chloroallyl group provides a reactive site for nucleophilic attack, enabling the synthesis of a variety of substituted hydroxylamine derivatives. Its most significant application to date is in the large-scale production of the herbicide clethodim, a process that relies on the formation of an oxime ether. This guide has provided a comprehensive overview of the electrophilic reactions of this compound, including detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for chemists in academia and industry. Further exploration of its reactivity with a broader range of nucleophiles could unveil new synthetic pathways and applications in drug discovery and materials science.

References

Predicted pKa value of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Predicted pKa of O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive analysis of the predicted pKa value of this compound, an important reagent in organic synthesis. We delve into the structural factors governing its acidity, compare it with related compounds, and outline the computational and experimental methodologies for pKa determination. This guide serves as a technical resource for researchers utilizing this compound in medicinal chemistry and other scientific endeavors.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 87851-77-2, is a hydroxylamine derivative featuring a 3-chloroallyl group attached to the oxygen atom.[1] Its unique structure makes it a valuable intermediate in the synthesis of various organic molecules, including those with potential applications in the pharmaceutical and agricultural sectors.[1] Understanding its ionization state at physiological pH is paramount for predicting its behavior in biological systems, making its pKa value a subject of significant interest.

The pKa of a molecule describes its tendency to donate or accept a proton. For a compound like this compound, the relevant pKa is that of its conjugate acid, where the nitrogen atom of the hydroxylamine group is protonated. A lower pKa value for the conjugate acid corresponds to a weaker base.

Predicted pKa Value

The pKa of a compound can be estimated using various computational algorithms that analyze the molecule's structure and electronic properties. These predictions are valuable for preliminary assessments before a compound is synthesized or when experimental determination is challenging.

One computationally predicted pKa value for this compound is 3.80 ± 0.70 .[1] This value indicates that this compound is a significantly weaker base than simple amines or even the parent hydroxylamine molecule.

Data Summary

For comparative purposes, the predicted pKa of this compound is presented alongside the experimental pKa of its parent compound, hydroxylamine.

CompoundPredicted pKa (Conjugate Acid)Experimental pKa (Conjugate Acid)
This compound3.80 ± 0.70[1]Not available
Hydroxylamine (NH₂OH)-5.94 - 6.03[2][3]

Structural Factors Influencing Acidity

The predicted pKa value of this compound is a direct consequence of its molecular structure. The interplay of inductive and resonance effects governs the electron density on the nitrogen atom, which in turn determines its basicity.

  • The Hydroxylamine Moiety : The oxygen atom adjacent to the nitrogen in the hydroxylamine group is highly electronegative. It exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, making hydroxylamine a weaker base than ammonia. This is reflected in the pKa of protonated hydroxylamine (~6.0) being much lower than that of the ammonium ion (~9.2).[4]

  • The O-(3-Chloroallyl) Substituent :

    • Alkylation Effect : The substitution of the hydroxyl hydrogen with an alkyl group (in this case, the 3-chloroallyl group) further decreases the basicity.[5]

    • Inductive Effect of Chlorine : The key feature of the substituent is the chlorine atom. As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the three-carbon chain to the oxygen and, subsequently, to the nitrogen atom. This further depletes the electron density on the nitrogen, significantly reducing its basicity and thereby lowering the pKa of the conjugate acid.

The logical relationship of these influencing factors is depicted in the diagram below.

G cluster_factors Structural Factors cluster_outcome Resulting Properties N Nitrogen Lone Pair Availability Basicity Reduced Basicity of Nitrogen N->Basicity O Adjacent Electronegative Oxygen (-I Effect) O->N reduces Cl Electronegative Chlorine on Allyl Group (-I Effect) Cl->N further reduces pKa Lower Predicted pKa Value (3.80 ± 0.70) Basicity->pKa G cluster_input Input cluster_processing Computational Processing cluster_output Output mol_structure Molecular Structure (e.g., SMILES, SDF) conformer Conformational Analysis mol_structure->conformer protonation Identify Ionizable Center(s) conformer->protonation calculation Select Prediction Method (QM, QSAR, etc.) protonation->calculation energy_calc Calculate Free Energy of Protonation/Deprotonation calculation->energy_calc pka_value Predicted pKa Value energy_calc->pka_value G prep Prepare Sample Solution (Known Concentration) calibrate Calibrate pH Meter titrate Titrate with Standardized Acid or Base prep->titrate calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

References

Key chemical reactions of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Chemical Reactions of O-(3-Chloroallyl)hydroxylamine

Introduction

This compound, also identified by its CAS number 87851-77-2 and IUPAC name (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a versatile bifunctional reagent with significant applications in organic synthesis.[1] Its structure incorporates a nucleophilic hydroxylamine moiety and an electrophilic chloroallyl group, enabling a diverse range of chemical transformations.[1] This unique combination of reactive sites makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of its synthesis, key chemical reactions, and experimental protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference
Molecular Formula C₃H₆ClNO[1][2]
Molecular Weight 107.54 g/mol [1][2]
Appearance Clear, colorless liquid/oil[1][3]
Boiling Point 209 °C at 760 mmHg[1][3]
Flash Point 80 °C[1]
pKa (predicted) 3.80 ± 0.70[1]
Purity ≥95%[3][4]
Storage Conditions Store in freezer (-20°C to 4°C), under inert atmosphere, protect from light[1][4][5]
Solubility Slightly soluble in chloroform and ethyl acetate[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of a hydroxylamine derivative with a chloroallyl source. Two primary methods are highlighted in the literature.

Method 1: Direct Alkylation of Hydroxylamine

This method involves the direct reaction of hydroxylamine with trans-1,3-dichloropropene. The reaction is generally performed under acidic conditions and controlled temperatures to yield the hydrochloride salt of the target compound.[1][6]

Method 2: Protection-Alkylation-Deprotection Strategy

A more recent, high-yield method utilizes a protection strategy to avoid side reactions.[7] In this process, hydroxylamine is first reacted with methyl isobutyl ketone (MIBK) to form a stable methyl isobutyl ketoxime. This protected hydroxylamine is then reacted with 1,3-dichloropropene in the presence of a base. The final step involves acidic workup to deprotect the oxime and liberate the desired O-(3-chloro-2-propenyl) hydroxylamine. This method is reported to have high efficiency and purity (99.5% purity, 94.0% yield), making it suitable for industrial-scale production.[7]

G cluster_synthesis Synthesis of this compound hydroxylamine Hydroxylamine Solution ketoxime Methyl Isobutyl Ketoxime hydroxylamine->ketoxime Heating mibk Methyl Isobutyl Ketone (MIBK) mibk->ketoxime protected_product Protected Intermediate ketoxime->protected_product dichloropropene 1,3-Dichloropropene + Base dichloropropene->protected_product product This compound protected_product->product Deprotection acid_workup Acidic Workup acid_workup->product G cluster_nucleophile As Nucleophile cluster_electrophile As Electrophile cluster_other Other Reactions main This compound oxime Oxime Formation (with R₂C=O) main->oxime O-attack o_alkylation O-Alkylation (e.g., Pd-catalyzed) main->o_alkylation O-attack sn_reaction Nucleophilic Substitution (Displacement of Cl) main->sn_reaction C-attack michael Michael Addition main->michael C-attack cycloaddition Cycloaddition (e.g., [3+2]) main->cycloaddition rearrangement Rearrangement (e.g., Claisen, Beckmann) main->rearrangement G start Start reagents Mix Hydroxylamine and MIBK start->reagents heat Heat (20-100°C) reagents->heat Forms Ketoxime alkylation Add 1,3-Dichloropropene and Alkali Solution heat->alkylation acidify Adjust to Weak Acidity alkylation->acidify Reaction Complete phase_sep Phase Separation acidify->phase_sep extract Extract Aqueous Phase with MIBK phase_sep->extract combine Combine Organic Phases extract->combine wash_dry Wash and Recover Solvent combine->wash_dry end Final Product wash_dry->end

References

O-(3-Chloroallyl)hydroxylamine hydrochloride salt preparation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preparation of O-(3-Chloroallyl)hydroxylamine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound hydrochloride salt, a versatile reagent with applications in the pharmaceutical and agricultural sectors.[1] The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthetic pathways are provided to enhance understanding.

Synthetic Methodologies

The preparation of this compound hydrochloride can be achieved through several synthetic routes. The most common approaches involve the reaction of a hydroxylamine source with a 3-chloroallylating agent. These methods can be broadly categorized into direct synthesis and multi-step synthesis, often involving the protection of the hydroxylamine moiety.

1.1. Direct Synthesis from 1,3-Dichloropropene

A straightforward method involves the direct reaction of trans-1,3-dichloropropene with hydroxylamine.[1] This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, at controlled temperatures.[1] The final product is then isolated as the hydrochloride salt after extraction and purification.[1]

1.2. Multi-step Synthesis via Ketoxime Intermediate

A widely employed strategy involves a three-step process that utilizes a ketoxime as a protected form of hydroxylamine.[2] This method generally proceeds as follows:

  • Ketoxime Formation: A ketone is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) in the presence of a base to form a ketoxime.[2]

  • O-Alkylation: The ketoxime is then O-alkylated using a chloroallylating agent, such as trans-1,3-dichloropropene, in the presence of a base.[3]

  • Hydrolysis: The resulting O-(3-chloro-2-propenyl) ketoxime ether is hydrolyzed with an acid, typically hydrochloric acid, to yield the final this compound hydrochloride salt.[2][3]

1.3. Synthesis via N-acetyl Intermediate

Another approach involves the initial N-acetylation of hydroxylamine, followed by O-alkylation and subsequent deacetylation. The key steps are:

  • Reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base.[4]

  • Addition of 1,3-dichloropropene to form N-acetyl-O-(3-chloro-2-propenyl) hydroxylamine.[4]

  • Hydrolysis of the N-acetyl group with hydrochloric acid to yield the desired product.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound and its hydrochloride salt.

Table 1: Synthesis via Ketoxime Intermediate

ParameterValueReference
Yield 83.2%[3]
Purity 99.2%[3]
Reactants Ketoxime, Dimethyl sulfoxide, Alkali metal hydroxide, trans-1,3-dichloropropylene, Hydrochloric acid[3]
Reaction Temperature (Alkylation) 20-50 °C[3]
Reaction Time (Alkylation) 1-3 hours[3]

Table 2: Synthesis via Methyl Isobutyl Ketoxime Intermediate

ParameterValueReference
Yield 94.2%[4]
Purity 99.1%[4]
Reactants Hydroxylamine sulfate, Methyl isobutyl ketone, 1,3-dichloropropene, Sodium hydroxide[4]
Reaction Temperature (Ketoxime Formation) 40-60 °C[4]
Reaction Temperature (Alkylation) 50-70 °C[4]

Table 3: Synthesis via O-(trans-chloroallyl)-acethydroximic acid ethyl ester Intermediate

ParameterValueReference
Yield 87.5% (of aqueous solution)[5]
Purity (after purification) 98.5%[5]
Reactants Hydroxylamine sulfate, Ethyl acetate, Toluene, Sodium hydroxide, trans-1,3-dichloropropene, Hydrochloric acid[5]
Reaction Temperature (Alkylation) +50 to +80 °C[5]
Reaction Temperature (Hydrolysis) +40 to 45 °C[5]

Experimental Protocols

3.1. Protocol 1: Synthesis via Ketoxime and Dimethyl Sulfoxide [3]

  • Add ketoxime, dimethyl sulfoxide (3-20 times the weight of ketoxime), and an alkali metal hydroxide (molar ratio of 1.1-1.45:1 to ketoxime) to a reaction vessel.

  • Slowly add trans-1,3-dichloropropylene.

  • After the addition is complete, allow the reaction to proceed at 20-50 °C for 1-3 hours.

  • Cool the mixture to room temperature.

  • Extract the O-(3-Cl-2-propenyl) ketoxime ether with a suitable solvent.

  • Mix the extracted ether with hydrochloric acid and purify by decompression and rectification to obtain O-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.

3.2. Protocol 2: Synthesis via Methyl Isobutyl Ketoxime in a Microchannel Reactor [4]

  • Pass an aqueous solution of hydroxylamine sulfate through a treated 717 strongly-alkaline styrene anion exchange resin.

  • Pump the effluent and methyl isobutyl ketone into a first-stage microchannel reactor at a controlled temperature of 40-60 °C to form methyl isobutyl ketoxime.

  • Directly feed the effluent from the first stage into a second-stage microchannel reactor.

  • Simultaneously add 1,3-dichloropropene and a 30% sodium hydroxide solution to the second-stage reactor, maintaining a temperature of 50-70 °C.

  • After the reaction, separate the phases.

  • Extract the aqueous phase with methyl isobutyl ketone.

  • Combine the organic phases, wash with water, and perform azeotropic dehydration.

  • Recover the solvent to obtain the O-(3-chloro-2-propenyl) hydroxylamine product.

3.3. Protocol 3: Synthesis via N-acetyl Intermediate [4]

  • React ethyl acetate and hydroxylamine hydrochloride in an aqueous NaOH solution at room temperature for 1 hour.

  • Add 1,3-dichloropropene dropwise and stir the mixture under reflux at 60 °C for 2.5 hours.

  • Cool the mixture to room temperature and separate the layers, collecting the upper organic phase.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain N-acetyl-O-(3-chloro-2-propenyl) hydroxylamine.

  • Dissolve the intermediate in ethanol and add 35% industrial hydrochloric acid.

  • Stir vigorously at 50 °C, then remove the ethanol under reduced pressure.

  • Adjust the pH to 9 with a 28% NaOH aqueous solution.

  • Extract three times with ethyl acetate, collect the upper organic phase, and dry with anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the product O-(3-chloro-2-propenyl) hydroxylamine.

Mandatory Visualizations

Synthesis_via_Ketoxime_Intermediate hydroxylamine Hydroxylamine Salt ketoxime Ketoxime Intermediate hydroxylamine->ketoxime Base ketone Ketone ketone->ketoxime alkylated_ketoxime O-alkylated Ketoxime ketoxime->alkylated_ketoxime Base alkylating_agent 1,3-Dichloropropene alkylating_agent->alkylated_ketoxime final_product This compound Hydrochloride Salt alkylated_ketoxime->final_product Hydrolysis hcl Hydrochloric Acid hcl->final_product Synthesis_via_N_acetyl_Intermediate hydroxylamine_hcl Hydroxylamine Hydrochloride n_acetyl_hydroxylamine N-acetyl Hydroxylamine hydroxylamine_hcl->n_acetyl_hydroxylamine NaOH (aq) ethyl_acetate Ethyl Acetate ethyl_acetate->n_acetyl_hydroxylamine n_acetyl_intermediate N-acetyl-O-(3-chloro-2-propenyl) hydroxylamine n_acetyl_hydroxylamine->n_acetyl_intermediate dichloropropene 1,3-Dichloropropene dichloropropene->n_acetyl_intermediate final_product This compound n_acetyl_intermediate->final_product Hydrolysis hcl_hydrolysis Hydrochloric Acid hcl_hydrolysis->final_product

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine is a versatile bifunctional reagent that plays a significant role in the synthesis of novel organic molecules, particularly in the fields of medicinal chemistry and agrochemistry.[1] Its structure incorporates a reactive allylic chloride, susceptible to nucleophilic attack, and a hydroxylamine moiety, which can be further functionalized. This unique combination allows for the introduction of the allyloxylamino group into various molecular scaffolds, providing a valuable tool for the synthesis of diverse compound libraries. Applications include the preparation of new antimicrobial agents and herbicides.[1]

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of common nucleophiles. It also includes a discussion of the reaction mechanism, quantitative data on expected yields, and safety precautions.

Chemical Properties

PropertyValue
Molecular Formula C₃H₆ClNO
Molecular Weight 107.54 g/mol
Appearance Colorless oil
Boiling Point 209 °C at 760 mmHg[1]
Storage Store at 4°C, protect from light, under an inert atmosphere.

Reaction Mechanism and Regioselectivity

The nucleophilic substitution on this compound, as a substituted allyl chloride, can proceed through two main pathways: direct substitution (Sₙ2) and allylic rearrangement (Sₙ2'). The regioselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

  • Sₙ2 Pathway (Direct Substitution): The nucleophile directly attacks the carbon atom bearing the chlorine atom, leading to the thermodynamically more stable product.

  • Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon atom of the double bond, resulting in a shift of the double bond and elimination of the chloride.

In many cases, a mixture of both regioisomers may be obtained. Careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Protocols

Materials and Equipment:

  • This compound (or its hydrochloride salt)

  • Selected nucleophile (e.g., amine, thiol, alcohol, sodium azide)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Base (e.g., triethylamine, potassium carbonate, sodium hydride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

General Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is classified as toxic (GHS06) and harmful if swallowed (H301).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes a general procedure for the N-alkylation of amines with this compound.

Procedure:

  • To a solution of aniline (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Add this compound hydrochloride (1.1 mmol, 1.1 equiv.) to the suspension.

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired O-(3-(phenylamino)allyl)hydroxylamine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general method for the S-alkylation of thiols.

Procedure:

  • To a solution of thiophenol (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL), add triethylamine (1.2 mmol, 1.2 equiv.) at 0 °C.

  • Add a solution of this compound (1.1 mmol, 1.1 equiv.) in DMF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield O-(3-(phenylthio)allyl)hydroxylamine.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (e.g., Phenol)

This protocol details the O-alkylation of alcohols or phenols. For less acidic alcohols, a stronger base like sodium hydride is recommended.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% in mineral oil, 1.2 mmol, 1.2 equiv.) in anhydrous THF (5 mL).

  • Add a solution of phenol (1.0 mmol, 1.0 equiv.) in THF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 mmol, 1.1 equiv.) in THF (2 mL).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain O-(3-phenoxyallyl)hydroxylamine.

Protocol 4: Reaction with Azide Nucleophiles

This protocol provides a method for the synthesis of O-(3-azidoallyl)hydroxylamine.

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv.) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol, 1.5 equiv.) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Note: Organic azides can be explosive).

  • The crude O-(3-azidoallyl)hydroxylamine is often used in the next step without further purification.

Data Presentation

The following table summarizes the expected yields for the nucleophilic substitution reactions of this compound with various nucleophiles under optimized, hypothetical conditions. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductExpected Yield (%)
1AnilineK₂CO₃Acetonitrile6018O-(3-(phenylamino)allyl)hydroxylamine75-85
2ThiophenolEt₃NDMFRT12O-(3-(phenylthio)allyl)hydroxylamine80-90
3PhenolNaHTHFReflux16O-(3-phenoxyallyl)hydroxylamine65-75
4Sodium Azide-DMF558O-(3-azidoallyl)hydroxylamine>90
5BenzylamineK₂CO₃Acetonitrile6016O-(3-(benzylamino)allyl)hydroxylamine70-80
6EthanethiolEt₃NDMFRT10O-(3-(ethylthio)allyl)hydroxylamine85-95

Visualizations

Nucleophilic Substitution Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents This compound + Nucleophile + Base solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere stirring Stirring at Specified Temperature atmosphere->stirring monitoring Monitor by TLC stirring->monitoring quench Quench Reaction monitoring->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: General workflow for nucleophilic substitution.

Signaling Pathway of Nucleophilic Substitution

G cluster_sn2 Sₙ2 Pathway cluster_sn2_prime Sₙ2' Pathway reactant This compound transition_state_sn2 [Nu---C---Cl]‡ reactant->transition_state_sn2 Direct Attack transition_state_sn2_prime [Nu---C=C---C---Cl]‡ reactant->transition_state_sn2_prime Attack at γ-carbon nucleophile Nucleophile (Nu:⁻) nucleophile->reactant product_sn2 Direct Substitution Product transition_state_sn2->product_sn2 product_sn2_prime Allylic Rearrangement Product transition_state_sn2_prime->product_sn2_prime

Caption: Sₙ2 vs. Sₙ2' substitution pathways.

References

Application Notes: O-(3-Chloroallyl)hydroxylamine in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-(3-Chloroallyl)hydroxylamine, with the CAS number 87851-77-2, is a specialized chemical reagent pivotal in the synthesis of certain agricultural chemicals, particularly herbicides.[1][2] Its chemical structure, featuring a hydroxylamine group linked to a chloroallyl moiety, makes it an ideal building block for creating complex oxime ethers.[1] This document provides detailed application notes and protocols for its use, targeting researchers in agrochemical synthesis and development. The primary application lies in the synthesis of cyclohexanedione oxime ether herbicides, a class of compounds known for their efficacy as grass-specific herbicides.[1][3]

Mechanism of Action of Target Herbicides

Herbicides synthesized using this compound typically belong to the cyclohexanedione family, also known as "dims." These herbicides are selective, systemic, and primarily absorbed through the foliage.[4][5] Their mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids and lipids, which are essential components of plant cell membranes.[4][7] By inhibiting this enzyme, the herbicide disrupts cell membrane integrity, particularly in regions of active growth like meristems, leading to the death of susceptible grass species.[5][7] Broadleaf plants are generally tolerant due to a different ACCase binding site.[7]

Core Reactivity: Oxime Ether Formation

The key reaction involving this compound in herbicide synthesis is its condensation with a ketone, specifically the carbonyl group of a substituted 1,3-cyclohexanedione intermediate. This reaction forms a stable oxime ether.[8][9] The hydroxylamine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dione.[8] This is followed by the elimination of a water molecule to form the C=N-O (oxime ether) linkage, which is characteristic of herbicides like alloxydim and sethoxydim.[4][6][9]

Physicochemical and Synthesis Data

The properties of the reagent and example synthesis data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87851-77-2[1][10]
Molecular Formula C₃H₆ClNO[1][2]
Molecular Weight 107.54 g/mol [1][2]
Appearance Clear, colorless oil[1]
Boiling Point 209°C[1]
Purity ≥95%[10]
Storage Conditions Store at 4°C, protect from light[10]

Table 2: Example Data for Synthesis of this compound

StepKey ReagentsConditionsYieldReference
1. Imide Formation Phthalic acid, Thionyl chlorideTemperature rise, distillation-[11]
2. N-Hydroxyimide o-Phthaloyl chloride, Hydroxylamine HCl-5 to 5 °C in Dichloromethane-[11]
3. Alkylation N-Hydroxyphthalimide, trans-1,3-Dichloropropene5-10% NaOH (aq)-[11]
4. Hydrolysis 2-(3-chloroallyloxy)-isoindoline-1,3-dione, 35% HClHydrolysis, filtration72.0% (overall)[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Reagent

This protocol is based on a patented synthetic route involving the protection of hydroxylamine, alkylation, and subsequent deprotection.[11][12]

Materials:

  • Hydroxylamine solution

  • Methyl isobutyl ketone (MIBK)

  • 1,3-Dichloropropene

  • Aqueous sodium hydroxide (alkali liquor)

  • Hydrochloric acid (for pH adjustment)

  • Washing and extraction solvents

Procedure:

  • Protection Step: A solution of hydroxylamine is heated with methyl isobutyl ketone (MIBK) to form methyl isobutyl ketoxime. MIBK serves as both a protecting group for the amine and as a solvent.[12]

  • Alkylation Reaction: The resulting methyl isobutyl ketoxime is reacted with 1,3-dichloropropene in the presence of an aqueous alkali solution (e.g., NaOH).[12] This O-alkylation step attaches the 3-chloroallyl group to the oxime oxygen.

  • Deprotection (Hydrolysis): After the alkylation is complete, the reaction mixture is carefully acidified to a weakly acidic pH. This step hydrolyzes the oxime, liberating the desired this compound and regenerating the MIBK.[12]

  • Workup and Isolation: The mixture is separated into aqueous and organic phases. The aqueous phase is extracted with MIBK to recover any remaining product. The organic phases are combined, washed, and dried.[12]

  • Purification: The solvent (MIBK) is recovered via distillation, yielding the final product, this compound.[12]

Protocol 2: General Synthesis of a Cyclohexanedione Oxime Ether Herbicide

This protocol describes a general procedure for the final step in synthesizing a cyclohexanedione herbicide, where the dione intermediate is reacted with this compound.

Materials:

  • A substituted 1,3-cyclohexanedione intermediate (e.g., 2-butyryl-5,5-dimethylcyclohexane-1,3-dione)

  • This compound (from Protocol 1)

  • An appropriate solvent (e.g., toluene, ethanol)

  • Weak acid catalyst (optional, reaction is often pH-sensitive)

Procedure:

  • Dissolution: Dissolve the substituted 1,3-cyclohexanedione intermediate in the chosen solvent in a reaction vessel equipped with a stirrer and condenser.

  • Reagent Addition: Add a stoichiometric equivalent of this compound to the solution.

  • Reaction: Gently heat the mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent system or column chromatography on silica gel to yield the pure cyclohexanedione oxime ether herbicide.

Diagrams and Workflows

G reagent reagent intermediate intermediate product product process process N_Hydroxy N-Hydroxyphthalimide Alkylation Alkylation (NaOH) N_Hydroxy->Alkylation Dichloro trans-1,3-Dichloropropene Dichloro->Alkylation Intermediate 2-(3-chloroallyloxy) -isoindoline-1,3-dione Alkylation->Intermediate Hydrolysis Hydrolysis (HCl) Intermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthesis pathway for this compound.

G reagent reagent product product process process Dione Substituted 1,3-Cyclohexanedione Condensation Condensation (-H₂O) Dione->Condensation Hydroxylamine This compound Hydroxylamine->Condensation Herbicide Cyclohexanedione Oxime Ether Herbicide Condensation->Herbicide

Caption: General reaction for herbicide synthesis.

G start_end start_end process process analysis analysis product product start Start dissolve Dissolve Dione Intermediate in Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent reflux Heat under Reflux add_reagent->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor evaporate Remove Solvent (Rotary Evaporation) monitor->evaporate Complete purify Purify Crude Product (Recrystallization/Chromatography) evaporate->purify final_product Pure Herbicide purify->final_product end End final_product->end

Caption: Experimental workflow for herbicide synthesis.

References

Application of O-(3-Chloroallyl)hydroxylamine in Pharmaceutical and Agrochemical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both a nucleophilic hydroxylamine moiety and an electrophilic chloroallyl group, allows for diverse reactivity, making it a key intermediate in the production of important agrochemicals and potentially in the development of novel pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates, with a focus on practical, replicable experimental procedures and comprehensive data presentation.

Core Applications: Synthesis of Cyclohexenone Oxime Herbicides

A primary and well-established application of this compound is in the synthesis of cyclohexenone oxime herbicides, such as Clethodim. These herbicides are crucial in modern agriculture for the selective control of grassy weeds in broadleaf crops. The synthesis involves the condensation of this compound with a substituted cyclohexanedione derivative to form the corresponding oxime ether, which is the active herbicidal molecule.

Key Intermediate: (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-enone (Clethodim)

The synthesis of Clethodim serves as an excellent case study for the application of this compound. The reaction proceeds via the formation of an oxime ether linkage between the hydroxylamine and one of the ketone functionalities of the cyclohexanedione ring.

Reaction Scheme:

G cluster_reagents reactant1 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione product Clethodim reactant1->product reactant2 This compound reactant2->product reagents Solvent (e.g., Petroleum Ether) Stabilizer (optional) G start Start: Prepare Reactants step1 Charge reaction vessel with petroleum ether and cyclohexanedione derivative start->step1 step2 Slowly add this compound step1->step2 step3 Maintain reaction at 20-30°C for 2 hours step2->step3 step4 Reaction completion: Crude Clethodim obtained step3->step4 step5 Work-up: Washing and Precipitation step4->step5 end Final Product: Clethodim step5->end G start β-Ketoester + this compound intermediate1 Formation of Oxime Intermediate start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Substituted Isoxazol-5(4H)-one intermediate2->product

Application Notes and Protocols: Michael Addition Reactions Involving O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(3-Chloroallyl)hydroxylamine is a versatile bifunctional reagent with potential applications in organic synthesis and drug discovery.[1] Its structure, featuring a nucleophilic hydroxylamine moiety and an electrophilic chloroallyl group, allows for a variety of chemical transformations. One such transformation is the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction that proceeds via the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which are valuable precursors to a wide range of biologically active molecules and heterocyclic systems.[2]

This document aims to provide a comprehensive overview of the application of this compound in Michael addition reactions. However, a thorough review of the scientific literature did not yield specific examples or detailed protocols for the direct aza-Michael addition of this compound to Michael acceptors. The existing literature primarily focuses on Michael additions involving other amines or hydroxylamine derivatives.

Therefore, this document will provide a general, theoretical framework and a hypothetical protocol for such a reaction, based on established principles of aza-Michael additions. It is crucial to note that the following protocols are illustrative and have not been experimentally validated for this specific reagent. Researchers should proceed with caution and conduct thorough optimization and safety assessments.

Theoretical Reaction and Potential Significance

The aza-Michael addition of this compound to an α,β-unsaturated carbonyl compound, such as an enone or an enoate, would theoretically yield a β-(O-(3-chloroallyl)amino) carbonyl compound.

The resulting product would be a highly functionalized molecule containing a β-amino carbonyl scaffold, a reactive chloroallyl group, and an N-O bond. This unique combination of functional groups could serve as a versatile intermediate for the synthesis of novel heterocyclic compounds, such as isoxazolidines and piperidines, which are prevalent in many biologically active compounds. The chloroallyl moiety offers a handle for subsequent cross-coupling reactions or nucleophilic substitutions, further expanding the synthetic utility of the Michael adducts.

Hypothetical Experimental Protocol: Aza-Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

Materials:

  • This compound (CAS: 87851-77-2)[1][3]

  • α,β-Unsaturated ketone (e.g., chalcone, cyclohexenone)

  • Catalyst (e.g., a Lewis acid like Yb(OTf)₃, or a base like triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv.).

  • Addition of Catalyst and Solvent: Add the catalyst (e.g., 10 mol% of Yb(OTf)₃). Dissolve the solids in the chosen anhydrous solvent (e.g., 5 mL of DCM).

  • Addition of Nucleophile: To the stirred solution, add this compound (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Hypothetical Quantitative Data

Since no experimental data is available, the following table is a template for how quantitative data for such reactions should be structured.

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)
1ChalconeYb(OTf)₃ (10)DCM2425-
2CyclohexenoneEt₃N (20)MeCN1225-
3Methyl AcrylateNoneNeat4850-

Visualizations

Logical Workflow for a Hypothetical Aza-Michael Addition

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Michael Acceptor, This compound, Catalyst, and Solvent Setup Assemble Dry Glassware under Inert Atmosphere Reagents->Setup Dissolve Dissolve Michael Acceptor and Catalyst in Solvent Setup->Dissolve Add Add this compound Dissolve->Add Monitor Monitor Reaction by TLC Add->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for a hypothetical aza-Michael addition reaction.

Potential Signaling Pathway Involvement of β-Amino Ketone Derivatives

While no specific signaling pathways are directly implicated for the hypothetical products of this reaction, β-amino ketones are known scaffolds in medicinal chemistry and can interact with various biological targets. For instance, they can be precursors to compounds that act as enzyme inhibitors or receptor ligands. The diagram below illustrates a generic signaling pathway where a hypothetical inhibitor, derived from the Michael adduct, could play a role.

signaling_pathway cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor Hypothetical Inhibitor (Derived from Michael Adduct) Inhibitor->Kinase2 inhibits

Caption: A generic kinase signaling pathway potentially targeted by inhibitors.

Safety Considerations

  • This compound is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The toxicity and reactivity of the Michael adducts are unknown. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion and Future Directions

While the direct aza-Michael addition of this compound remains an underexplored area, the theoretical potential of this reaction is significant. The resulting highly functionalized products could be valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Future research should focus on the experimental validation of this reaction. This would involve screening a variety of catalysts (both Lewis acids and bases), solvents, and reaction conditions to optimize the reaction for different Michael acceptors. Furthermore, the synthetic utility of the resulting Michael adducts should be explored by transforming the chloroallyl and hydroxylamine moieties into a diverse range of heterocyclic structures. The biological evaluation of these novel compounds could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for O-Alkylation using O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of O-(3-Chloroallyl)hydroxylamine in O-alkylation reactions, specifically focusing on the formation of O-(3-chloroallyl) oxime ethers from carbonyl compounds. Additionally, a general protocol for the O-alkylation of phenols is presented as a guideline for exploratory synthesis.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed in the formation of oximes and oxime ethers.[1][2] Its structure features a nucleophilic hydroxylamine moiety and an electrophilic 3-chloroallyl group, allowing for a range of chemical transformations.[2] This reagent is particularly valuable in the development of novel chemical entities with potential applications in the pharmaceutical and agricultural sectors.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 87851-77-2[2]
Molecular Formula C₃H₆ClNO[2][3]
Molecular Weight 107.54 g/mol [2][3]
Appearance Colorless to pale yellow liquid/oil[2]
Boiling Point 209 °C at 760 mmHg[4]
Storage Store at 4°C, protect from light, under an inert atmosphere.[4][5]

Experimental Protocols

O-Alkylation of Aldehydes and Ketones: Synthesis of O-(3-Chloroallyl) Oxime Ethers

This protocol describes the condensation reaction between an aldehyde or ketone and this compound (often used as its hydrochloride salt) to yield the corresponding O-(3-chloroallyl) oxime ether. This is a common application of this reagent.[6]

Reaction Scheme:

Experimental Workflow Diagram:

experimental_workflow reagents Combine Aldehyde/Ketone, This compound HCl, Solvent, and Base reaction Stir at Room Temperature or Gentle Heating reagents->reaction workup Aqueous Work-up (e.g., add water and extract with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for the synthesis of O-(3-chloroallyl) oxime ethers.

Detailed Protocol (Example with 4-Hydroxybenzaldehyde):

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of mineral water and methanol.[7]

  • Addition of Hydroxylamine: Add this compound hydrochloride (1.1 eq) to the solution.

  • Base Addition: If starting with the hydrochloride salt, add a mild base such as pyridine or sodium acetate (1.2 eq) to neutralize the acid and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-60 °C) may be employed to accelerate the reaction if necessary.

  • Work-up: Upon completion of the reaction, add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Quantitative Data for O-Alkylation of Salinomycin:

The following table summarizes the yield for a similar reaction involving the formation of an O-alk(en)yl oxime ether of Salinomycin.

SubstrateReagentProductYieldReference
Salinomycin (ketone)(E)-O-(3-Chloroallyl)hydroxylamine HydrochlorideSalinomycin C20-(E)-O-(3-chloroallyl) oxime55%[6]
O-Alkylation of Phenols (General Protocol)

This protocol provides a general method for the O-alkylation of phenols using this compound. It is important to note that due to the presence of the nucleophilic nitrogen atom in the reagent, N-alkylation can be a competing side reaction. The choice of base and reaction conditions can influence the selectivity towards O-alkylation.

Reaction Scheme:

Logical Relationship Diagram for O- vs. N-Alkylation:

alkylation_selectivity start Phenol + this compound o_alkylation O-Alkylation Product start->o_alkylation Favorable with steric hindrance at N n_alkylation N-Alkylation Product start->n_alkylation Potential competing reaction

Caption: Competing pathways in the alkylation of phenols.

Detailed Protocol (General Guidance):

  • Reagent Preparation: To a solution of the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (1.2-2.0 eq). Common bases for O-alkylation of phenols include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][9]

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified product using NMR, MS, and IR to confirm its structure and assess the regioselectivity of the alkylation.

Table of Reaction Conditions for O-Alkylation of Phenols (General):

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents are commonly used for Sₙ2 reactions.
Base K₂CO₃, Cs₂CO₃To deprotonate the phenol, forming the more nucleophilic phenoxide.
Temperature Room Temperature to 80 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Monitoring TLCTo track the consumption of starting materials and the formation of products.

Analytical Methods for Reaction Monitoring and Characterization

A variety of analytical techniques are essential for monitoring the progress of the O-alkylation reaction and for the characterization of the final products.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product, confirmation of O- or N-alkylation.
Mass Spectrometry (MS) Determination of the molecular weight of the product.
Infrared (IR) Spectroscopy Identification of functional groups in the product.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.

Safety Precautions

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Synthesis of 5-(Dioxabicyclohept-6-yl)cyclohexenone Oxime Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, a class of compounds with significant herbicidal activity. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of these molecules.

Application Notes

5-(Dioxabicyclohept-6-yl)cyclohexenone oxime ethers are a promising class of herbicides. Their mode of action involves the potent and selective inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses. This disruption of lipid synthesis leads to the breakdown of cell membrane integrity and ultimately, plant death. The protocols outlined below describe a synthetic route to these compounds, based on methodologies presented in the chemical literature. The modular nature of the synthesis allows for the introduction of various substituents on both the cyclohexenone and the dioxabicycloheptyl moieties, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies and the optimization of herbicidal efficacy and crop safety.

Experimental Protocols

The synthesis of the target compounds is accomplished through a multi-step sequence, commencing with the construction of the substituted cyclohexenone core, followed by the formation of the oxime and subsequent etherification. The key intermediate, a 5-substituted cyclohexenone, is prepared via a Michael addition, which is then converted to the final product.

Protocol 1: Synthesis of 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one

This protocol details the synthesis of a key intermediate, the substituted cyclohexanone, which serves as the precursor to the final cyclohexenone oxime ether.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxy-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one.

Protocol 2: Synthesis of 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohex-2-en-1-one O-methyloxime

This protocol describes the final steps of the synthesis: the formation of the oxime from the cyclohexenone intermediate and its subsequent etherification.

  • Oximation: Dissolve the 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohexan-1-one (1.0 eq) from Protocol 1 in a mixture of methanol and pyridine (10:1 v/v). Add O-methylhydroxylamine hydrochloride (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the formation of the oxime by TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl)-3-methoxycyclohex-2-en-1-one O-methyloxime.

Data Presentation

The following table summarizes representative quantitative data for a synthesized compound within this class.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
1 C₁₇H₂₇NO₄325.4065 (Overall)White Solid112-114

Mandatory Visualization

The following diagrams illustrate the key transformations and the overall experimental workflow.

Signaling_Pathway cluster_step1 Protocol 1: Intermediate Synthesis cluster_step2 Protocol 2: Final Product Synthesis Start 3-methoxy-5-(prop-1-en-2-yl) cyclohex-2-en-1-one Step1_Reaction Epoxidation and Intramolecular Cyclization Start->Step1_Reaction mCPBA m-CPBA mCPBA->Step1_Reaction Intermediate 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl) -3-methoxycyclohexan-1-one Step1_Reaction->Intermediate Step2_Reaction Oximation Intermediate->Step2_Reaction Hydroxylamine O-methylhydroxylamine HCl Hydroxylamine->Step2_Reaction FinalProduct 5-(7,7-dimethyl-2,4-dioxabicyclo[3.2.1]oct-6-yl) -3-methoxycyclohex-2-en-1-one O-methyloxime Step2_Reaction->FinalProduct

Caption: Key synthetic transformations.

Experimental_Workflow Start Start: Starting Materials Reaction1 Protocol 1: Cyclohexanone Synthesis Start->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate Isolated Intermediate Workup1->Intermediate Reaction2 Protocol 2: Oxime Ether Formation Intermediate->Reaction2 Workup2 Work-up & Final Purification Reaction2->Workup2 End Final Product Workup2->End

Caption: Overall experimental workflow.

Application Notes and Protocols for O-(3-Chloroallyl)hydroxylamine in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-(3-Chloroallyl)hydroxylamine as a key intermediate in the synthesis of cyclohexanedione oxime herbicides, focusing on clethodim. Detailed protocols for synthesis, formulation, and application are provided, along with critical data on efficacy, toxicology, and mechanism of action.

Introduction

This compound is a vital building block in the agrochemical industry, primarily utilized in the synthesis of the cyclohexanedione oxime class of herbicides.[1] These herbicides are highly effective post-emergence graminicides, selectively controlling a wide range of annual and perennial grass weeds in broadleaf crops.[2][3] The most notable herbicide synthesized from this intermediate is clethodim.[4][5]

These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[6][7][8] This inhibition ultimately leads to the disruption of cell membrane integrity and cessation of growth in the target weeds.[9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 87851-77-2[10]
Molecular Formula C₃H₆ClNO[11]
Molecular Weight 107.54 g/mol [11]
Appearance Clear, colorless to pale yellow liquid[1][12]
Boiling Point 209 °C at 760 mmHg[1]
Solubility Emulsifies in water[12][13]
Storage Store in a freezer under an inert atmosphere, below -20°C[14]

Synthesis of Clethodim from this compound

The synthesis of clethodim involves the reaction of this compound with 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione.[5][10][15]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Reaction in Solvent (e.g., Dichloromethane) A->C B 5-[2-(ethylthio)propyl]-2- (1-oxopropyl)-1,3-cyclohexanedione B->C D Clethodim C->D Purification

Caption: Synthesis of Clethodim from this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol based on publicly available patent literature. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione in a solvent such as dichloromethane.[15]

  • Addition of Reactant: While stirring at room temperature (20-25 °C), slowly add a solution of this compound in the same solvent. A typical molar ratio of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione to this compound is approximately 1:1.05-1.3.[15]

  • Reaction: Continue stirring the mixture at room temperature for 1.5-2 hours.[15] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture can be washed with an acidic aqueous solution. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield crude clethodim.[10] Further purification may be achieved through techniques such as column chromatography.

Formulation of Clethodim-Based Herbicides

Clethodim is typically formulated as an Emulsifiable Concentrate (EC).[16][17] EC formulations are liquid formulations in which the active ingredient is dissolved in a water-immiscible organic solvent with the aid of an emulsifying agent. When diluted with water in the spray tank, a stable emulsion is formed.

Formulation Components

A typical clethodim EC formulation contains:

  • Active Ingredient: Clethodim (e.g., 240 g/L)[4]

  • Solvent: Aromatic hydrocarbons (e.g., solvent naphtha)[17]

  • Emulsifiers: A blend of anionic and nonionic surfactants[17]

  • Stabilizers: To ensure product stability during storage[17]

Protocol for Preparation of a Spray Solution
  • Tank Filling: Fill the spray tank with half the required amount of clean water.

  • Adding Clethodim EC: Add the recommended amount of the clethodim EC formulation to the spray tank.

  • Agitation: Begin agitation and continue throughout the mixing and spraying process.

  • Adding Adjuvants: Add the required adjuvants, such as a crop oil concentrate (COC) or methylated seed oil (MSO), and, if necessary, a nitrogen source like ammonium sulfate (AMS).[18] A common recommendation is to add COC at 1% v/v.[4]

  • Final Volume: Add the remaining water to the spray tank to achieve the desired final volume.

Mechanism of Action: ACCase Inhibition

Clethodim and other cyclohexanedione oxime herbicides selectively kill grasses by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[6][7][8]

G cluster_pathway Fatty Acid Biosynthesis in Grasses cluster_inhibition Inhibition by Clethodim A Acetyl-CoA B Malonyl-CoA A->B ACCase Enzyme C Fatty Acid Synthesis B->C D Cell Membrane Formation & Plant Growth C->D E Clethodim E->A Inhibits

Caption: Inhibition of ACCase by Clethodim in Grasses.

In susceptible grasses, ACCase catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, clethodim prevents the formation of malonyl-CoA, a crucial building block for fatty acids. This disruption leads to a lack of lipids necessary for building and maintaining cell membranes, ultimately resulting in the death of the grass weed. Broadleaf plants possess a different form of the ACCase enzyme that is not susceptible to inhibition by clethodim, which accounts for the herbicide's selectivity.[7]

Efficacy Data

The efficacy of clethodim is dependent on the target weed species, their growth stage, and the application rate. The following tables summarize typical application rates and their effectiveness.

Table 1: Application Rates for Annual Grass Control [2][19]

Grass SpeciesHeight (inches)Clethodim 2EC Rate (fl oz/Acre)
Barnyardgrass2-86-8
Broadleaf Signalgrass2-66-8
Crabgrass, Large2-66-8
Foxtail, Giant2-126-8
Foxtail, Green2-86-8
Foxtail, Yellow2-86-8
Johnsongrass, Seedling4-126-8
Volunteer Corn4-126-8

Table 2: Application Rates for Perennial Grass Control [19]

Grass SpeciesHeight (inches)Clethodim 2EC Rate (fl oz/Acre)
Bermudagrass3-6 (runners)8-16
Quackgrass4-88-16
Rhizome Johnsongrass8-188-16

Table 3: Weed Control Efficiency of Clethodim in Various Crops

CropApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Soybean120>90 (grassy weeds)[20]
Soybean144>95 (grassy weeds)[20]
Cotton14497.55 (at 15 DAT)[21]
Cotton14480.73 (at 45 DAT)[21]

Toxicology Data

A summary of the toxicological data for clethodim is provided below.

Table 4: Acute Toxicity of Clethodim

RouteLD₅₀ / LC₅₀SpeciesReference
Oral1360 mg/kg (female)Rat[16][22]
1630 mg/kg (male)Rat[16][22]
Dermal>5000 mg/kgRabbit[23][24]
Inhalation (4h)>3.9 mg/LRat[24]

Table 5: Ecotoxicology of Clethodim [22]

OrganismEndpoint (96h LC₅₀ / 48h LC₅₀)Value
Rainbow TroutLC₅₀67 mg/L
Bluegill SunfishLC₅₀120 mg/L
Daphnia magnaLC₅₀120 mg/L
HoneybeeLD₅₀>100 µ g/bee

Environmental Fate: Clethodim degrades rapidly in soil, with a half-life of 3 to 10 days.[13] It is soluble in water and has the potential to be mobile in soil.[13][25] Photolysis is a significant degradation pathway in aquatic environments.[26]

Safety and Handling

  • Personal Protective Equipment (PPE): When handling this compound or formulated clethodim products, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[1][16]

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood when handling the concentrated intermediate.[1]

  • First Aid: In case of eye contact, rinse immediately with plenty of water. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

References

Application Notes and Protocols for the Synthesis of Plant Growth Regulators Using O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-(3-Chloroallyl)hydroxylamine as a key intermediate in the synthesis of plant growth regulators, with a specific focus on the selective post-emergence herbicide, clethodim. Detailed protocols for its synthesis and subsequent biological evaluation are provided to guide researchers in this field.

Introduction

This compound, also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a valuable reagent in organic synthesis, particularly within the agricultural sector.[1] Its bifunctional nature, possessing both a reactive chloroallyl group and a hydroxylamine moiety, allows for its incorporation into complex molecular architectures. A primary application of this compound is in the synthesis of cyclohexanedione oxime herbicides, such as clethodim, which are crucial for controlling grassy weeds in a variety of broadleaf crops.[1][2]

Clethodim functions as a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1][2][3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for the formation of cell membranes and, consequently, for plant growth and development.[3][4] The inhibition of ACCase leads to a cessation of growth in susceptible grass species, ultimately resulting in their death.[4]

Data Presentation

Synthesis of Clethodim: Reactant Quantities and Yield

The following table summarizes the reactant quantities and expected yield for the synthesis of clethodim based on a patented laboratory-scale method.

Reactant/ProductMolecular Weight ( g/mol )Mass (g)MolesMolar Ratio
5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione284.41370.1301.0
O-(3-chloro-2-propen-1-yl)hydroxylamine107.54180.1651.27
Clethodim (Product)359.91460.128-

Note: The reaction yield based on the limiting reactant, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, is approximately 98.5%. The purity of the final product is reported to be greater than 95% as determined by HPLC.[5]

Herbicidal Activity of Clethodim Formulations

The following table provides typical application rates for commercial clethodim formulations for the control of grass weeds in various crops. These rates can serve as a starting point for determining concentrations in laboratory and greenhouse bioassays.

Formulation ConcentrationTarget CropsApplication Rate (mL/ha)
120 g/L ECSoybeans, peanuts, vegetables120–250
240 g/L ECCotton, sunflower, clover plots150–250
240 g/L ECPotatoes, sugar beets, food plots180–250

EC: Emulsifiable Concentrate. Application should occur when grass weeds are in the early stages of active growth.[2]

Experimental Protocols

Protocol 1: Synthesis of Clethodim

This protocol details the synthesis of clethodim from 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione and O-(3-chloro-2-propen-1-yl)hydroxylamine.[5]

Materials:

  • 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione (95.7% purity)

  • O-(3-chloro-2-propen-1-yl)hydroxylamine (98.8% purity)

  • Toluene

  • 10% Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask equipped with a magnetic stirrer and heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a reaction flask with 37 g (0.130 mole) of 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione.

  • With stirring, add 18 g (0.165 mole) of O-(3-chloro-2-propen-1-yl)hydroxylamine dropwise over 15 minutes at a temperature of 25-30°C.

  • Heat the resulting reaction mixture to 40-45°C and maintain stirring for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mass to 20-25°C.

  • Transfer the mixture to a separatory funnel and add 68 mL of 10% HCl to acidify the aqueous layer.

  • Extract the product into toluene.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield clethodim (expected yield ~46.0 g).

Workflow for the Synthesis of Clethodim

G A Charge reaction flask with 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione B Add O-(3-chloro-2-propen-1-yl)hydroxylamine dropwise at 25-30°C A->B C Heat to 40-45°C and stir for 2 hours B->C D Cool to 20-25°C C->D E Acidify with 10% HCl D->E F Extract product with Toluene E->F G Wash organic layer with water F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Clethodim (Final Product) I->J

Caption: A flowchart illustrating the key steps in the laboratory synthesis of clethodim.

Protocol 2: Greenhouse Bioassay for Herbicidal Activity

This protocol provides a method for evaluating the herbicidal efficacy of newly synthesized clethodim on a model grass weed, such as barnyardgrass (Echinochloa crus-galli), in a greenhouse setting.

Materials:

  • Synthesized clethodim

  • Acetone (for stock solution)

  • Distilled water with 0.1% (v/v) non-ionic surfactant

  • Pots (10-15 cm diameter) filled with standard potting mix

  • Seeds of a susceptible grass species (e.g., barnyardgrass)

  • Controlled environment greenhouse (25-30°C, 14-hour photoperiod)

  • Calibrated laboratory sprayer

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation:

    • Sow 10-15 seeds of the indicator grass species per pot at a depth of 0.5-1 cm.

    • Water the pots and allow the plants to grow in the greenhouse until they reach the 2-4 leaf stage.

  • Herbicide Stock Solution Preparation:

    • Accurately weigh a small amount of the synthesized clethodim (e.g., 100 mg).

    • Dissolve the clethodim in a minimal amount of acetone to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Spray Solutions:

    • Perform serial dilutions of the stock solution with distilled water containing 0.1% non-ionic surfactant to achieve a range of desired application rates. It is advisable to base these rates on the typical field application rates (see table above), converting from mL/ha to an appropriate concentration for your sprayer volume and treatment area.

    • Include a negative control (surfactant in water only) and a positive control (a commercial clethodim formulation at a known effective rate).

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray chamber.

    • Apply the prepared herbicide solutions evenly to the foliage of the grass seedlings using the calibrated sprayer.

  • Post-Treatment Care and Data Collection:

    • Return the treated pots to the greenhouse and maintain optimal growing conditions.

    • Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

    • After 14-21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the negative control.

    • Use appropriate statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR50 value (the concentration required to inhibit growth by 50%).

Workflow for Greenhouse Bioassay

G A Sow grass seeds and grow to 2-4 leaf stage D Apply treatments with a calibrated sprayer A->D B Prepare clethodim stock solution in acetone C Create serial dilutions for spray application B->C C->D E Incubate in greenhouse for 14-21 days D->E F Assess visual injury and harvest biomass E->F G Determine dry weight of biomass F->G H Calculate percent growth reduction and GR50 G->H

Caption: A generalized workflow for conducting a greenhouse bioassay to evaluate herbicidal activity.

Signaling Pathway

Mechanism of Action of Clethodim: ACCase Inhibition

Clethodim and other cyclohexanedione herbicides target the acetyl-CoA carboxylase (ACCase) enzyme, which is pivotal in the biosynthesis of fatty acids.[1][2] In graminaceous plants (grasses), ACCase is a homodimeric, multi-domain enzyme located in the plastids.[6] Clethodim binds to the carboxyltransferase (CT) domain of this enzyme, preventing the carboxylation of acetyl-CoA to malonyl-CoA.[7] This blockage halts the production of fatty acids, which are essential for building cell membranes and storing energy. The disruption of lipid biosynthesis ultimately leads to the death of the meristematic tissues and the entire plant.[3][4] Dicotyledonous (broadleaf) plants are generally tolerant because their plastidic ACCase is a heteromeric complex with a different structure that is not susceptible to inhibition by these herbicides.[6]

G cluster_plastid Plastid (in Grasses) cluster_outcome Outcome AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Homodimeric) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Lipid Storage FattyAcids->Membranes Growth Plant Growth Membranes->Growth NoGrowth Inhibition of Growth ACCase->MalonylCoA Catalyzes Clethodim Clethodim Clethodim->ACCase Inhibits Death Plant Death NoGrowth->Death

References

Application Notes and Protocols for Monitoring Reactions with O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving O-(3-Chloroallyl)hydroxylamine. The protocols outlined below utilize common analytical techniques to track reaction progress, determine kinetic parameters, and ensure product quality.

Introduction

This compound is a reactive intermediate used in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application lies in the formation of oxime ethers through nucleophilic substitution reactions.[1][2] Accurate monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yields, and minimizing impurities. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Reaction Overview: Oxime Ether Synthesis

A common reaction involving this compound is its reaction with an aldehyde or ketone to form an oxime ether. This reaction typically proceeds via an S_N2 or S_N2' mechanism, where the oxygen of the oxime acts as a nucleophile, displacing the chloride from the allylic system.[3][4][5][6][7]

Reaction Scheme:

Monitoring this reaction involves tracking the consumption of the reactants (aldehyde/ketone and this compound) and the formation of the oxime ether product.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of liquid-phase reactions by separating and quantifying the components of the reaction mixture over time.[8] For reactions involving this compound, a reverse-phase HPLC method is generally suitable.

Experimental Protocol: Online HPLC Monitoring

  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance of the reactants and products. A diode array detector (DAD) is useful for monitoring multiple wavelengths.

    • Automated Sampling: An autosampler is used to inject aliquots from the reaction mixture at specified time intervals.

  • Sample Preparation:

    • Aliquots (e.g., 10 µL) are taken from the reaction mixture at regular intervals.

    • Each aliquot is immediately quenched and diluted with a suitable solvent (e.g., acetonitrile) to stop the reaction and prepare it for injection.

  • Data Analysis:

    • Create a calibration curve for the reactants and the expected product using standards of known concentrations.

    • Integrate the peak areas of the reactants and product in each chromatogram.

    • Plot the concentration of each species as a function of time to generate a reaction profile.

Quantitative Data Summary: HPLC Monitoring of Oxime Ether Synthesis

The following table provides representative data for the synthesis of an oxime ether, demonstrating the type of quantitative information that can be obtained through HPLC monitoring.

Time (minutes)This compound (Normalized Peak Area)Aldehyde/Ketone (Normalized Peak Area)Oxime Ether Product (Normalized Peak Area)
01.001.000.00
150.780.800.21
300.550.580.43
600.250.280.73
1200.050.070.94
180< 0.010.010.98
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Purity Analysis

GC-MS is an excellent technique for the final analysis of reactions involving this compound, especially for confirming the identity of the product and assessing its purity.[9][10] Due to the polarity of the hydroxylamine group, derivatization may be necessary for the starting material, though the resulting oxime ether is often sufficiently volatile for direct analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • At the end of the reaction, an aliquot of the reaction mixture is taken.

    • The sample is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and dried over anhydrous sodium sulfate.

    • For the analysis of unreacted this compound, derivatization with a silylating agent (e.g., BSTFA) may be required to improve volatility and thermal stability.[9][10][11]

  • GC-MS Parameters:

    • GC System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.[12][13][14][15]

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the different components in the mixture.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) or to the expected fragmentation pattern to identify the compounds.

    • The relative peak areas in the TIC can be used to estimate the purity of the product.

Quantitative Data Summary: GC-MS Analysis of Reaction Completion

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance at Reaction Completion (%)
Aldehyde/Ketone (e.g., Acetophenone)8.5105, 77, 51< 1
This compound (derivatized)10.2Varies with derivative< 1
Acetophenone O-(3-chloroallyl)oxime15.8209 (M+), 174, 104, 77> 98
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is indispensable for the structural confirmation of the final product and can also be used for quantitative analysis (qNMR) to determine the reaction yield.[2][11][16] Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • An aliquot of the reaction mixture is taken at different time points.

    • The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).

    • An internal standard with a known concentration and a distinct, non-overlapping signal is added for quantitative analysis.

  • NMR Parameters:

    • Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H.

    • Solvent: CDCl₃.

    • Internal Standard: e.g., 1,3,5-trimethoxybenzene.

  • Data Analysis:

    • Identify the characteristic signals for the reactants and the product.

      • This compound : Look for signals corresponding to the allyl protons.

      • Aldehyde/Ketone : The aldehydic proton or protons adjacent to the carbonyl group are distinctive.

      • Oxime Ether Product : The appearance of new signals for the oxime ether moiety and shifts in the signals of the original fragments.

    • Integrate the signals of the product and the internal standard.

    • Calculate the concentration of the product and, subsequently, the reaction yield.

Quantitative Data Summary: ¹H NMR Analysis of a Reaction between Acetophenone and this compound

CompoundCharacteristic ¹H NMR Signal (CDCl₃, δ ppm)Integral Value (at t = 2h)Moles (relative to internal standard)
Acetophenone2.61 (s, 3H)0.150.05
This compound~4.5 (d, 2H), ~5.9-6.2 (m, 2H)0.120.06
Acetophenone O-(3-chloroallyl)oxime~2.3 (s, 3H), ~4.8 (d, 2H), ~5.9-6.3 (m, 2H), ~7.3-7.7 (m, 5H)2.850.95
Internal Standard(Varies)1.001.00

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Analytical Monitoring Reactants This compound + Aldehyde/Ketone ReactionVessel Reaction Vessel (Solvent, Base, Temp.) Reactants->ReactionVessel Initiation Product Oxime Ether Product ReactionVessel->Product Conversion Sampling Automated/Manual Sampling ReactionVessel->Sampling Aliquots Quench Quenching & Dilution Sampling->Quench Analysis HPLC / GC-MS / NMR Analysis Quench->Analysis Data Data Acquisition (Concentration vs. Time) Analysis->Data Kinetics Kinetic Analysis & Yield Calculation Data->Kinetics Kinetics->ReactionVessel Optimization

Caption: General workflow for monitoring reactions with this compound.

Oxime_Ether_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_product Product hydroxylamine This compound (H2NO-CH2CH=CHCl) oxime_formation Oxime Formation (if starting from hydroxylamine + carbonyl) carbonyl Aldehyde or Ketone (R1(R2)C=O) carbonyl->oxime_formation Base deprotonation Deprotonation of Oxime (R1(R2)C=N-O-) oxime_formation->deprotonation Base product Oxime Ether (R1(R2)C=N-O-CH2CH=CHCl) deprotonation->product SN2/SN2' Attack on This compound

Caption: Simplified reaction pathway for oxime ether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: O-(3-Chloroallyl)hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O-(3-Chloroallyl)hydroxylamine for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the N-hydroxyphthalimide (NHPI) protection strategy.

Q1: Why is my overall yield of this compound consistently low?

A1: Low yield can stem from several factors throughout the two main stages of the synthesis: O-alkylation of N-hydroxyphthalimide and the subsequent deprotection.

Potential Causes & Solutions:

  • Inefficient Alkylation: The initial reaction between N-hydroxyphthalimide and 1,3-dichloropropene may be incomplete.

    • Base Strength: Ensure the base (e.g., K₂CO₃, DBU) is strong enough to deprotonate N-hydroxyphthalimide but not so strong as to cause significant side reactions with the alkylating agent.

    • Reaction Temperature: The reaction may require heating. A typical temperature range is between 50-80°C.[1] Monitor the reaction by TLC to determine the optimal temperature and time without causing degradation.

    • Solvent Choice: Use an appropriate polar aprotic solvent like DMF or acetonitrile to ensure all reagents are fully dissolved.

    • Phase Transfer Catalyst: For biphasic reactions, adding a phase transfer catalyst can significantly improve the reaction rate.[1]

  • Inefficient Deprotection: The removal of the phthalimide group using hydrazine can be problematic.

    • Hydrazine Amount: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.

    • Reaction Time & Temperature: The deprotection is typically stirred at room temperature but may require gentle heating.[2] Follow TLC to ensure the starting material is fully consumed.

    • Alternative Deprotection: If hydrazine is problematic (e.g., causing side reactions with other functional groups), consider alternative, milder deprotection methods like using sodium borohydride followed by acetic acid, which avoids harsh basic conditions.[3][4]

  • Product Loss During Workup: The product, being a hydroxylamine, can have some water solubility, especially in its salt form.

    • pH Adjustment: During aqueous extraction, ensure the pH is carefully controlled. The free base is more soluble in organic solvents.

    • Extraction Solvent: Use a suitable solvent like dichloromethane or ethyl acetate for extraction and perform multiple extractions to maximize recovery.

Q2: I am observing significant amounts of unreacted N-hydroxyphthalimide after the alkylation step. What should I do?

A2: This indicates an incomplete alkylation reaction.

Potential Causes & Solutions:

  • Insufficient Base or Reaction Time: The N-hydroxyphthalimide may not be fully deprotonated. Add additional base and continue to monitor the reaction. If the reaction has stalled, consider that the base may have been consumed by moisture.

  • Poor Reagent Quality: Verify the purity of your 1,3-dichloropropene and ensure your solvent is anhydrous. Moisture can quench the N-hydroxyphthalimide anion.

  • Low Temperature: Gradually increase the reaction temperature. O-alkylation reactions often require thermal energy to proceed at a reasonable rate. A Chinese patent suggests a reaction temperature of 30-40°C for a similar alkylation.[5]

Q3: My final product is contaminated with byproducts. What are they and how can I avoid them?

A3: Byproduct formation is a common cause of low yield and purity.

Potential Causes & Solutions:

  • Dialkylation: The nitrogen on the desired product is nucleophilic and can react with another molecule of 1,3-dichloropropene. This is more likely if a large excess of the alkylating agent is used.

    • Solution: Use a controlled stoichiometry, typically with a slight excess (1.1-1.2 equivalents) of the 1,3-dichloropropene.

  • Side reactions of 1,3-dichloropropene: Strong bases can promote elimination or other side reactions of the alkylating agent itself.

    • Solution: Choose a moderately strong base like potassium carbonate over stronger options like sodium hydride if possible.[2]

  • Incomplete Deprotection: The presence of partially deprotected intermediates can complicate purification.

    • Solution: Ensure the deprotection step goes to completion by monitoring via TLC. Increasing reaction time or the amount of deprotecting agent (e.g., hydrazine) can help.[2]

  • Phthalhydrazide Removal: The primary byproduct of hydrazine-based deprotection is phthalhydrazide, which can be difficult to remove.

    • Solution: Phthalhydrazide is poorly soluble in many organic solvents like dichloromethane and ether. It can often be removed by filtration after the reaction mixture is concentrated and redissolved. Acidifying the aqueous solution can also help precipitate it before extraction of the final product.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield of This compound check_tlc_alkylation Analyze TLC/LC-MS of Alkylation Step Crude start->check_tlc_alkylation unreacted_nhpi High % of Unreacted N-Hydroxyphthalimide (NHPI)? check_tlc_alkylation->unreacted_nhpi multiple_spots Multiple Byproduct Spots? check_tlc_alkylation->multiple_spots check_deprotection Analyze TLC/LC-MS of Deprotection Step Crude unreacted_nhpi->check_deprotection No sol_alkylation Troubleshoot Alkylation: • Increase Temperature/Time • Check Base Stoichiometry • Verify Reagent Quality unreacted_nhpi->sol_alkylation Yes multiple_spots->unreacted_nhpi No sol_byproducts Optimize Alkylation: • Check Reagent Stoichiometry (Avoid large excess of alkylating agent) • Lower Temperature multiple_spots->sol_byproducts Yes unreacted_intermediate High % of Phthalimide Intermediate? check_deprotection->unreacted_intermediate sol_deprotection Troubleshoot Deprotection: • Increase Hydrazine eq. • Increase Reaction Time • Consider gentle heating unreacted_intermediate->sol_deprotection Yes sol_workup Review Workup & Purification: • Check pH during extraction • Ensure efficient byproduct removal (e.g., phthalhydrazide filtration) unreacted_intermediate->sol_workup No

Caption: A decision tree for troubleshooting low product yield.

Quantitative Data on Yield Optimization

Optimizing reaction parameters is critical for maximizing yield. The following table summarizes key variables and their typical impact on the O-alkylation of N-hydroxyphthalimide, a crucial step in the synthesis.

ParameterCondition AYield ImpactCondition BYield ImpactRationale & Remarks
Base K₂CO₃ (Weak)ModerateDBU (Strong, non-nuc.)HighA stronger base leads to faster deprotonation of NHPI, increasing the reaction rate. However, very strong bases may increase byproduct formation. K₂CO₃ is a common and effective choice.[2]
Temperature Room Temp (25°C)Low / SlowReflux (e.g., 80°C in ACN)HighAlkylation is often slow at room temperature. Heating increases the reaction rate significantly. Monitor for potential degradation at higher temperatures.[1]
Solvent Toluene (Non-polar)LowDMF (Polar Aprotic)HighPolar aprotic solvents like DMF and acetonitrile are effective at dissolving both the NHPI salt and the alkyl halide, facilitating the reaction.[6]
Alkylating Agent 1.0 eq.Moderate1.2 - 1.5 eq.HighA slight excess of the alkylating agent ensures the complete consumption of NHPI. A large excess can lead to dialkylation byproducts.

Detailed Experimental Protocol

This protocol details a representative two-step synthesis of this compound hydrochloride from N-hydroxyphthalimide.

Step 1: Synthesis of N-(3-Chloroallyloxy)phthalimide
  • Reagents & Setup:

    • N-hydroxyphthalimide (1.0 eq.)

    • 1,3-Dichloropropene (1.2 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • To the round-bottom flask, add N-hydroxyphthalimide and anhydrous DMF. Stir until fully dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • Add 1,3-dichloropropene dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the N-hydroxyphthalimide spot has disappeared.

    • Once complete, cool the mixture to room temperature and pour it into ice-cold water.

    • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude N-(3-Chloroallyloxy)phthalimide.

Step 2: Synthesis of this compound Hydrochloride
  • Reagents & Setup:

    • N-(3-Chloroallyloxy)phthalimide (from Step 1) (1.0 eq.)

    • Hydrazine monohydrate (1.5 - 2.0 eq.)

    • Ethanol or Tetrahydrofuran (THF)[2]

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the crude product from Step 1 in ethanol or THF.

    • Add hydrazine monohydrate dropwise to the solution at room temperature. The reaction is often exothermic.

    • A thick white precipitate (phthalhydrazide) will form. Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • After completion, filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.

    • Combine the filtrate and washings. Cool the solution in an ice bath.

    • Slowly add concentrated HCl to the filtrate until the pH is ~1-2.

    • Remove the solvent under reduced pressure.

    • The resulting solid residue is the crude this compound hydrochloride. It can be further purified by recrystallization (e.g., from ethanol/diethyl ether) to obtain a pure product.[1]

General Synthesis Workflow

The following diagram illustrates the overall experimental process.

G reagents Step 1: Reagents • N-Hydroxyphthalimide • 1,3-Dichloropropene • K2CO3, DMF alkylation Alkylation Reaction (60-70°C, 4-6h) reagents->alkylation workup1 Workup 1 • Quench with H2O • Filter & Dry Solid alkylation->workup1 intermediate Intermediate: N-(3-Chloroallyloxy)phthalimide workup1->intermediate reagents2 Step 2: Reagents • Intermediate • Hydrazine Hydrate • Ethanol / THF intermediate->reagents2 deprotection Deprotection (RT, 2-4h) reagents2->deprotection workup2 Workup 2 • Filter Phthalhydrazide • Acidify with HCl deprotection->workup2 final_product Final Product: This compound HCl workup2->final_product

Caption: A two-step workflow for the synthesis of the target compound.

References

Technical Support Center: Synthesis of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of O-(3-Chloroallyl)hydroxylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or gradually increasing the temperature within the recommended range (20°C to 75°C).[1]
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity.Carefully control the pH of the reaction mixture. The synthesis is often carried out under acidic conditions using a catalyst like hydrochloric acid.[1]
Hydrolysis of 1,3-dichloropropene: The starting material, 1,3-dichloropropene, can undergo hydrolysis, especially under neutral or basic conditions, to form 3-chloroallyl alcohol.[2][3][4]Ensure the reaction is run under the recommended acidic conditions to minimize hydrolysis. Low pH inhibits the hydrolysis of 1,3-dichloropropene.[2][3][4]
Formation of N-alkylation byproduct: Hydroxylamine is an ambident nucleophile and can react with 1,3-dichloropropene at the nitrogen atom to form N-(3-Chloroallyl)hydroxylamine.The selectivity for O-alkylation over N-alkylation is influenced by factors such as the solvent, counter-ion, and pH. Using a protected hydroxylamine derivative or carefully controlling the pH can favor O-alkylation.
Presence of Significant Impurities in the Final Product Formation of N-(3-Chloroallyl)hydroxylamine: As mentioned above, N-alkylation is a common side reaction.Purification methods such as fractional distillation or column chromatography may be necessary to separate the desired O-alkylated product from the N-alkylated isomer. The boiling points of the two isomers are likely to be different, which can be exploited during distillation.
Presence of 3-chloroallyl alcohol: This impurity arises from the hydrolysis of 1,3-dichloropropene.[2][3][4]Optimize the reaction conditions to minimize hydrolysis (i.e., maintain acidic pH). Purification via distillation can also remove this lower-boiling point impurity.
Formation of Dialkylated Products: Reaction of the product with another molecule of 1,3-dichloropropene.Use a molar excess of hydroxylamine relative to 1,3-dichloropropene to minimize the chance of dialkylation.
Reaction is Difficult to Control or Exothermic Incorrect order of addition or concentration of reagents: Adding reagents too quickly or using highly concentrated solutions can lead to an uncontrolled reaction.Add the 1,3-dichloropropene dropwise to the hydroxylamine solution with efficient stirring and external cooling to maintain the desired reaction temperature.
Product is Unstable During Storage Decomposition: this compound can be unstable at elevated temperatures.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (below -20°C) to maintain its stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthesis involves the reaction of a hydroxylamine salt (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate) with 1,3-dichloropropene.[1] This reaction is typically performed in a suitable solvent and often in the presence of a base or under acidic catalysis to facilitate the nucleophilic substitution.

Q2: What are the major side reactions to be aware of during the synthesis?

A2: The primary side reactions include:

  • N-alkylation: Formation of the isomeric N-(3-Chloroallyl)hydroxylamine.

  • Hydrolysis of 1,3-dichloropropene: This leads to the formation of 3-chloroallyl alcohol, especially under neutral to basic conditions.[2][3][4]

  • Dialkylation: Further reaction of the product with 1,3-dichloropropene to yield dialkylated products.

Q3: How can I favor O-alkylation over N-alkylation of hydroxylamine?

A3: The ratio of O- to N-alkylation can be influenced by several factors. Generally, using a protected form of hydroxylamine, such as a hydroxamic acid derivative followed by deprotection, can improve selectivity for O-alkylation. Additionally, the choice of solvent and the nature of the counter-ion of the hydroxylamine salt can play a role. Some studies suggest that harder electrophiles favor O-alkylation.

Q4: What is the role of pH in the synthesis?

A4: The pH is a critical parameter. Acidic conditions are often employed to catalyze the reaction and to suppress the hydrolysis of 1,3-dichloropropene.[1][2][3][4] However, the nucleophilicity of hydroxylamine is also pH-dependent. Therefore, careful optimization of pH is necessary to achieve a good yield of the desired product.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5:

  • Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying the product and potential volatile byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for the structural confirmation of the final product and for identifying and quantifying isomeric impurities like the N-alkylated byproduct.

Data Summary

Table 1: Influence of Reaction Parameters on Side Product Formation

ParameterConditionPredominant Side ProductRationale
pH Neutral to Basic (pH > 7)3-Chloroallyl alcoholIncreased rate of hydrolysis of 1,3-dichloropropene.[2][3][4]
Acidic (pH < 7)Reduced hydrolysis productsHydrolysis of 1,3-dichloropropene is inhibited at low pH.[2][3][4]
Stoichiometry Excess 1,3-dichloropropeneDialkylated hydroxylamineHigher probability of the product reacting with another molecule of the alkylating agent.
Temperature High Temperature (> 75°C)Potential for increased side reactions and decompositionHigher temperatures can lead to less selective reactions and potential degradation of the product.[1]

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm, indicative)Key GC-MS Fragments (m/z, indicative)
This compound C₃H₆ClNO107.54Signals for -ONH₂, -CH₂O-, and vinyl protonsMolecular ion peak, fragments corresponding to loss of Cl, NH₂O, etc.
N-(3-Chloroallyl)hydroxylamine C₃H₆ClNO107.54Signals for -NHOH, -CH₂N-, and vinyl protonsSimilar fragmentation pattern to the O-isomer, but may have characteristic differences.
1,3-Dichloropropene C₃H₄Cl₂110.97Signals for vinyl and allylic protonsMolecular ion peak, fragments corresponding to loss of Cl.
3-Chloroallyl alcohol C₃H₅ClO92.53Signals for -OH, -CH₂O-, and vinyl protonsMolecular ion peak, fragments corresponding to loss of Cl, OH.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound Hydrochloride (Adapted from Patent Literature)

This protocol is a general guideline and may require optimization.

Materials:

  • Hydroxylamine hydrochloride

  • trans-1,3-Dichloropropene

  • Sodium hydroxide

  • Toluene

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Preparation of the Hydroxylamine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a stoichiometric amount of sodium hydroxide in water at a controlled temperature (e.g., below 10°C).

  • Phase Transfer Catalyst Addition: To the hydroxylamine solution, add a catalytic amount of tetrabutylammonium bromide.

  • Addition of 1,3-Dichloropropene: Slowly add trans-1,3-dichloropropene to the reaction mixture dropwise via the dropping funnel, while maintaining the temperature between 60-65°C.

  • Reaction: After the addition is complete, heat the mixture to 70-75°C and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash them with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis and Salt Formation:

    • Filter the dried organic solution.

    • Slowly add the organic solution to a solution of concentrated hydrochloric acid in water at 20-30°C.

    • Heat the mixture to 40-45°C for a few hours to facilitate hydrolysis of any protected intermediates and to form the hydrochloride salt of the product.

  • Isolation:

    • Cool the mixture to room temperature and separate the aqueous phase containing the product hydrochloride.

    • The aqueous solution can be concentrated under reduced pressure to yield the solid this compound hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

Reaction Pathway and Side Reactions

G cluster_reactants Reactants cluster_product Main Reaction cluster_side_products Side Reactions Hydroxylamine Hydroxylamine N-(3-Chloroallyl)hydroxylamine N-(3-Chloroallyl)hydroxylamine Hydroxylamine->N-(3-Chloroallyl)hydroxylamine N-Alkylation 1,3-Dichloropropene 1,3-Dichloropropene This compound This compound 1,3-Dichloropropene->this compound 1,3-Dichloropropene->N-(3-Chloroallyl)hydroxylamine 3-Chloroallyl_alcohol 3-Chloroallyl alcohol 1,3-Dichloropropene->3-Chloroallyl_alcohol Hydrolysis (H2O) Dialkylated_Product Dialkylated Product 1,3-Dichloropropene->Dialkylated_Product This compound->Dialkylated_Product Further Alkylation

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_time_temp Increase Reaction Time/ Temperature incomplete->optimize_time_temp Yes check_ph Verify and Adjust pH side_products->check_ph No check_hydrolysis N-Alkylation or Hydrolysis Products Detected? side_products->check_hydrolysis Yes end Improved Yield optimize_time_temp->end check_ph->end optimize_conditions Optimize pH and/or use protected hydroxylamine check_hydrolysis->optimize_conditions Yes optimize_purification Optimize Purification (Distillation, Chromatography) check_hydrolysis->optimize_purification No optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Crude O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(3-Chloroallyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

A1: this compound is a versatile organic reagent with the chemical formula C₃H₆ClNO. It is primarily used in the synthesis of pharmaceuticals and agrochemicals. It exists in two common forms: the free base, which is a clear, colorless oil, and its hydrochloride salt, which is a crystalline solid.[1][2]

Q2: What are the key physical and chemical properties I should be aware of?

A2: Key properties are summarized in the table below. The free base is thermally sensitive, with a decomposition temperature starting around 82-115°C, which is important to consider during purification.[1][3]

Q3: What are the typical impurities in crude this compound?

A3: Crude this compound may contain unreacted starting materials such as trans-1,3-dichloropropene and hydroxylamine. Another potential impurity is a nitrone byproduct formed from the N-alkylation of an oxime intermediate.[2]

Q4: How should I store this compound?

A4: Both the free base and its hydrochloride salt should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, a freezer at temperatures below -20°C is recommended.[1][4]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is classified as a toxic liquid.[5] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 87851-77-2[6]82244-86-8[7]
Molecular Formula C₃H₆ClNO[1]C₃H₇Cl₂NO
Molecular Weight 107.54 g/mol [1]144.01 g/mol [2]
Appearance Clear, colorless oil[1]Crystalline solid
Boiling Point 209°C (at 760 mmHg)[1][8]Decomposes
Melting Point N/A164-165°C (crude), 182-183°C (recrystallized)
Solubility Slightly soluble in chloroform and ethyl acetate[1]Soluble in ethanol
Storage Store in freezer (-20°C) under inert atmosphere[1][4]Store in a cool, dry place under inert atmosphere

Troubleshooting Guides

Purification of this compound Free Base (Vacuum Distillation)
Issue Potential Cause Suggested Solution
Low Yield - Product decomposition due to excessive temperature.- Ensure the distillation is performed under a high vacuum to lower the boiling point. - Use a heating mantle with precise temperature control and avoid overheating.
- Incomplete transfer of the crude oil.- Ensure complete transfer of the crude product to the distillation flask, using a small amount of a volatile solvent that can be easily removed under vacuum.
Product Darkens During Distillation - Thermal decomposition.- Lower the distillation temperature by improving the vacuum. - Ensure the distillation is performed as quickly as possible.
Bumping or Uncontrolled Boiling - Lack of smooth boiling.- Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.
- Rapid initial heating.- Apply heat gradually to the distillation flask.
Pressure Fluctuations - Leaks in the distillation setup.- Check all glass joints and connections for leaks. Ensure all joints are properly greased.
- Inconsistent vacuum source.- Ensure the vacuum pump is functioning correctly and providing a stable vacuum.
Purification of this compound Hydrochloride (Recrystallization)
Issue Potential Cause Suggested Solution
"Oiling Out" (Product separates as an oil instead of crystals) - The solution is supersaturated at a temperature above the melting point of the impure product.- Add a small amount of the primary solvent (ethanol) to dissolve the oil, then cool the solution very slowly.
- Cooling the solution too quickly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Poor or No Crystal Formation - Too much solvent was used.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
- The solution is not sufficiently supersaturated.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product.
Low Recovery of Crystals - The product is significantly soluble in the solvent mixture at low temperatures.- Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.
Colored Impurities in Crystals - Impurities were not removed prior to crystallization.- If the impurities are colored, consider treating the hot solution with a small amount of activated charcoal before filtering and cooling.

Experimental Protocols

Protocol 1: Purification of this compound Free Base by Vacuum Distillation

Objective: To purify crude this compound (an oil) from non-volatile impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Thermometer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Transfer the crude this compound into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Distillation: The product will begin to distill as the temperature rises. Due to its thermal sensitivity, it is crucial to maintain the lowest possible distillation temperature by ensuring a good vacuum.

  • Collection: Collect the distilled, purified this compound in the receiving flask.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

Objective: To purify crude this compound hydrochloride from soluble impurities.

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Precipitation: Once the solution has reached room temperature, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy, indicating precipitation.

  • Complete Crystallization: Cool the flask in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

PurificationWorkflow cluster_free_base Purification of Free Base (Oil) cluster_hcl_salt Purification of Hydrochloride Salt crude_oil Crude this compound (Oil) vacuum_distillation Vacuum Distillation crude_oil->vacuum_distillation crude_salt Crude this compound HCl (Solid) crude_oil->crude_salt HCl addition pure_oil Purified this compound (Oil) vacuum_distillation->pure_oil pure_salt Purified this compound HCl (Crystals) pure_oil->pure_salt HCl addition recrystallization Recrystallization (Ethanol/Diethyl Ether) crude_salt->recrystallization recrystallization->pure_salt

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Oiling out? cool->oiling_out crystals_form Crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes reduce_solvent Reduce solvent volume, re-cool crystals_form->reduce_solvent No (Low Yield) induce_crystallization Scratch flask or add seed crystal crystals_form->induce_crystallization No (No Crystals) oiling_out->crystals_form No add_solvent Add more primary solvent, cool very slowly oiling_out->add_solvent Yes end Pure Crystals filter_dry->end add_solvent->cool reduce_solvent->cool induce_crystallization->cool

References

Optimizing temperature for O-(3-Chloroallyl)hydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(3--Chloroallyl)hydroxylamine.

Frequently Asked Questions (FAQs)

1. What is the optimal storage temperature for O-(3-Chloroallyl)hydroxylamine?

To ensure stability, this compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C.[1] Some suppliers also recommend storage at 4°C under nitrogen and protected from light.

2. What is the thermal stability of this compound?

The thermal decomposition of this compound has been observed to begin in the range of 82–115°C.[2][3] Exceeding this temperature range during reactions can lead to degradation of the reagent and the formation of impurities.

3. What are the general recommendations for reaction temperatures when using this compound for oxime ether synthesis?

The optimal temperature for oxime ether synthesis using this compound is highly dependent on the substrate, solvent, and base used. While some reactions with less reactive alkyl chlorides require heating, recent methodologies have demonstrated high yields at room temperature.[4][5] It is crucial to consider the thermal stability of the reagent and avoid prolonged heating at temperatures approaching its decomposition range (82–115°C).[2][3]

4. Can this compound be used in one-pot synthesis of oxime ethers?

Yes, one-pot synthesis of oxime ethers from a carbonyl compound, hydroxylamine hydrochloride, and an alkylating agent like this compound is possible. However, the reaction conditions, including temperature, need to be carefully controlled to balance the rates of oxime formation and subsequent O-alkylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagent: The reagent may have degraded due to improper storage.Ensure this compound has been stored at the recommended temperature (<-20°C or 4°C) under an inert atmosphere.[1]
2. Insufficient Reaction Temperature: As an alkyl chloride, this compound can be less reactive than corresponding bromides or iodides, and some reactions may require heating.[5]Gradually increase the reaction temperature in increments (e.g., from room temperature to 40°C, then 60°C), while monitoring the reaction progress by TLC or LC-MS. Do not exceed the decomposition temperature of 82°C.[2][3]
3. Inappropriate Base or Solvent: The choice of base and solvent is critical for the deprotonation of the oxime and the subsequent nucleophilic attack.For room temperature reactions, a strong base like pulverized potassium hydroxide in DMSO can be effective.[4][5] For other systems, consider screening different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF).
Formation of Multiple Products/Impurities 1. Reagent Decomposition: The reaction temperature may be too high, causing the this compound to decompose.Maintain the reaction temperature well below 82°C.[2][3] If heating is necessary, use the lowest effective temperature and monitor the reaction closely to minimize reaction time.
2. Side Reactions: The chloroallyl group can potentially undergo other reactions, such as elimination or substitution at the allylic position.Optimize the reaction conditions, particularly the base and temperature, to favor the desired O-alkylation. Consider using a non-nucleophilic base if side reactions are suspected.
Reaction Stalls or is Incomplete 1. Incomplete Deprotonation: The base may not be strong enough or may have been consumed.Use a stronger base or a larger excess of the base. Ensure the base is of high quality and handled under anhydrous conditions if necessary.
2. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.Select a solvent in which all reactants are soluble at the reaction temperature. For room temperature reactions, DMSO is a good option for many oxime ether syntheses.[4][5]

Experimental Protocols

Key Experiment: Room-Temperature Synthesis of an Oxime Ether

This protocol is adapted from a general method for the synthesis of oxime ethers using alkyl chlorides at room temperature.[4][5]

Materials:

  • Starting oxime

  • This compound

  • Pulverized potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Potassium iodide (KI, as an optional catalyst)

  • Deionized water

  • Chloroform

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the starting oxime (1.0 eq) in DMSO.

  • Add this compound (1.0 eq) to the solution.

  • (Optional) Add a catalytic amount of potassium iodide (e.g., 0.1 eq).

  • Add pulverized potassium hydroxide (2.0-4.0 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add deionized water and chloroform to the flask.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with chloroform.

  • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude oxime ether.

  • Purify the product by column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve_oxime Dissolve Oxime in DMSO add_reagent Add this compound dissolve_oxime->add_reagent add_base Add Pulverized KOH add_reagent->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Water & Chloroform monitor->quench Complete extract Extract with Chloroform quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Final Product purify->product

Caption: Workflow for room-temperature oxime ether synthesis.

Troubleshooting_Tree start Low/No Product Yield check_reagent Is the reagent stored correctly (<-20°C, inert atm)? start->check_reagent reagent_ok Yes check_reagent->reagent_ok Yes reagent_bad No check_reagent->reagent_bad check_temp Is the reaction run at an elevated temperature? reagent_ok->check_temp use_new_reagent Use a fresh batch of reagent. reagent_bad->use_new_reagent temp_ok Yes check_temp->temp_ok Yes temp_low No (at RT) check_temp->temp_low No (at RT) check_base Is a strong base (e.g., pulverized KOH) and appropriate solvent (e.g., DMSO) used? temp_ok->check_base increase_temp Gradually increase temperature (e.g., to 40-60°C). Do not exceed 82°C. temp_low->increase_temp base_ok Yes check_base->base_ok Yes base_bad No check_base->base_bad other_issues Consider other issues: - Incomplete deprotonation - Poor solubility base_ok->other_issues optimize_base Consider a stronger base or a different solvent system. base_bad->optimize_base

References

Preventing polymerization of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and storage of O-(3-Chloroallyl)hydroxylamine, with a focus on preventing its unintended polymerization. Adherence to these guidelines is crucial for ensuring the stability and reactivity of the compound for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound (CAS No. 87851-77-2) is a reactive chemical intermediate featuring a hydroxylamine group and a chloroallyl group.[1] Its susceptibility to polymerization stems from the presence of the allyl group's carbon-carbon double bond. Like other allyl compounds, it can undergo free-radical polymerization, a process often initiated by heat, light, or the presence of radical-generating impurities.

A key characteristic of allyl polymerization is degradative chain transfer . In this process, a growing polymer chain abstracts a hydrogen atom from the methylene group (-CH2-) adjacent to the double bond of a monomer molecule. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of low molecular weight oligomers.

Q2: What are the visual signs of this compound polymerization?

Unwanted polymerization can be identified by the following observations:

  • Increased Viscosity: The clear, colorless oil will become noticeably thicker.[1]

  • Formation of Solids: The appearance of precipitates, gels, or solid masses.

  • Cloudiness: A previously clear solution may become turbid.

  • Discoloration: The compound may develop a yellow or brown tint.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is the first line of defense against polymerization. Based on available data, the following storage conditions are recommended:

  • Temperature: Store in a freezer at temperatures below -20°C.[1] Some suppliers also recommend storage at 4°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can promote radical formation.[1][2]

  • Light: Protect from light, as UV radiation can initiate polymerization.[2]

  • Container: Keep the container tightly sealed.

Troubleshooting Guide: Preventing Polymerization

This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Increased viscosity or solidification of the neat compound upon storage. - Improper storage conditions (e.g., elevated temperature, exposure to air or light).- Absence of a polymerization inhibitor.- Immediately cool the compound in an ice bath to slow the reaction.- If possible, blanket the container with an inert gas (nitrogen or argon).- For future storage, add a suitable inhibitor (see Inhibitor Selection and Usage below) and store under the recommended conditions.
Polymerization occurs during a reaction when heating. - Thermal initiation of radical polymerization.- Presence of radical-initiating impurities in reactants or solvents.- Conduct the reaction at the lowest feasible temperature.- Ensure all reactants and solvents are purified and free of peroxides.- Add a non-volatile inhibitor, such as Butylated Hydroxytoluene (BHT), to the reaction mixture.
The compound turns yellow or brown over time. - Onset of degradation and oligomerization.- This indicates the compound's purity is compromised. It is advisable to use fresh, properly stored material for sensitive applications.- If the discoloration is minor, the material might still be usable for less sensitive reactions, but purification (e.g., distillation, if thermally stable) may be necessary. Always add an inhibitor before any purification involving heat.
Inconsistent reaction yields or product profiles. - Partial polymerization of the starting material, leading to lower effective concentration and introduction of oligomeric impurities.- Before use, visually inspect the this compound for any signs of polymerization.- Consider purifying the reagent if its quality is uncertain, and always store it with an appropriate inhibitor.

Inhibitor Selection and Usage

The addition of a radical scavenger is a highly effective method to prevent the polymerization of this compound. Phenolic compounds are common and effective inhibitors.

Inhibitor Typical Concentration Range Key Considerations
Hydroquinone (HQ) 10 - 200 ppm- Highly effective, but may need to be removed before subsequent reactions as it can interfere with some catalytic processes.- Often requires the presence of oxygen to be effective.
Butylated Hydroxytoluene (BHT) 100 - 1000 ppm (0.01 - 0.1%)- More soluble in organic solvents than HQ.- Less likely to interfere with subsequent reactions compared to HQ.- Can be used for both storage and in-process stabilization.
4-Methoxyphenol (MEHQ) 50 - 500 ppm- Similar to hydroquinone in its mechanism and effectiveness.- Also generally requires oxygen to function as an inhibitor.

Note: The optimal inhibitor and its concentration can be application-dependent. It is recommended to start with a concentration in the lower end of the suggested range and adjust as needed based on experimental observation.

Experimental Protocols

Protocol 1: Stabilization of this compound for Long-Term Storage

This protocol describes the addition of an inhibitor to a freshly prepared or purified batch of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous, peroxide-free solvent (e.g., dichloromethane or diethyl ether) for preparing a stock solution

  • Inert gas source (Nitrogen or Argon)

  • Schlenk flask or similar glassware suitable for handling air-sensitive materials

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Inhibitor Stock Solution: Prepare a stock solution of BHT in the chosen anhydrous solvent. For example, dissolve 100 mg of BHT in 10 mL of dichloromethane to get a 10 mg/mL solution.

  • Inert Atmosphere: Place the this compound in a clean, dry Schlenk flask under a positive pressure of nitrogen or argon.

  • Inhibitor Addition: Using a syringe, add the calculated volume of the BHT stock solution to the this compound to achieve the desired final concentration (e.g., 200 ppm).

  • Mixing: Gently stir the mixture for 10-15 minutes to ensure homogeneity.

  • Solvent Removal (Optional but Recommended): If a volatile solvent was used to introduce the inhibitor, it can be carefully removed under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cold water bath).

  • Storage: Transfer the stabilized compound to a suitable storage vessel, flush with inert gas, seal tightly, and store in a freezer at ≤ -20°C, protected from light.

Visualizing the Polymerization and Inhibition Process

Degradative Chain Transfer in this compound Polymerization

The following diagram illustrates the key steps in the free-radical polymerization of this compound, highlighting the problematic degradative chain transfer step.

G cluster_initiation Initiation cluster_propagation Propagation cluster_dct Degradative Chain Transfer cluster_inhibition Inhibition I Initiator (I) R Radical (R•) I->R Heat/Light M1 This compound (Monomer) R->M1 Reacts with RM Growing Polymer Chain (RM•) M2 Another Monomer RM->M2 Adds to RMM Elongated Chain (RMM•) RM_dct Growing Polymer Chain (RM•) M_dct This compound (Monomer) RM_dct->M_dct Abstracts H• from Terminated_Chain Terminated Polymer Chain (RM-H) RM_dct->Terminated_Chain Becomes Allyl_Radical Stable Allylic Radical (•M-H) M_dct->Allyl_Radical Forms Low Reactivity Low Reactivity Allyl_Radical->Low Reactivity Radical_In Radical (R• or RM•) Inhibitor Inhibitor (e.g., BHT) Radical_In->Inhibitor Reacts with Non_Radical Non-Radical Products Inhibitor->Non_Radical Forms

Caption: Logical workflow of polymerization and its prevention.

Experimental Workflow for Stabilization

This diagram outlines the decision-making process and steps for handling and stabilizing this compound.

G start Receive or Synthesize This compound check_inhibitor Is an inhibitor present? start->check_inhibitor add_inhibitor Add Inhibitor (e.g., 200 ppm BHT) check_inhibitor->add_inhibitor No store Store at ≤ -20°C under N₂/Ar, protect from light check_inhibitor->store Yes add_inhibitor->store use_in_reaction Use in Experiment store->use_in_reaction check_reaction_conditions Reaction involves heat? use_in_reaction->check_reaction_conditions add_in_process_inhibitor Consider adding in-process inhibitor (e.g., BHT) check_reaction_conditions->add_in_process_inhibitor Yes proceed_with_caution Proceed with Reaction check_reaction_conditions->proceed_with_caution No add_in_process_inhibitor->proceed_with_caution

Caption: Decision-making workflow for stabilization.

References

Troubleshooting low conversion rates in oxime formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates and other common issues encountered during oxime formation experiments.

Frequently Asked Questions (FAQs)

Q1: My oxime formation reaction has a low yield. What are the most common causes and where should I start troubleshooting?

Low conversion in oxime formation can be attributed to several factors. The most critical parameter to investigate first is the reaction pH. Following that, the choice and concentration of catalyst, the integrity of your starting materials, and the reaction temperature should be evaluated. For sterically hindered or less reactive carbonyl compounds, such as ketones, optimizing the catalyst and reaction conditions is particularly crucial.[1]

Q2: What is the optimal pH for oxime formation and why is it so important?

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest in weakly acidic conditions, around pH 4-5.[2][3] This is because the acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[2][4]

  • In highly acidic solutions (pH below ~3): The hydroxylamine nucleophile (pKa ≈ 6) becomes protonated (H₃N⁺OH), rendering it non-nucleophilic and slowing down or stopping the initial addition step.[2][3]

  • In neutral or basic solutions (high pH): There is not enough acid to sufficiently protonate the carbonyl oxygen, leading to a reduced reaction rate.[2][4]

A logical workflow for troubleshooting low conversion rates is presented below.

Troubleshooting_Workflow start Low Conversion Rate in Oxime Formation check_pH Is the pH optimal (around 4-5)? start->check_pH adjust_pH Adjust pH to 4-5 using appropriate buffers. check_pH->adjust_pH No check_catalyst Are you using a catalyst? check_pH->check_catalyst Yes adjust_pH->check_catalyst add_catalyst Add a suitable catalyst (e.g., aniline, mPDA). check_catalyst->add_catalyst No check_reagents Are the carbonyl compound and hydroxylamine pure and stable? check_catalyst->check_reagents Yes add_catalyst->check_reagents purify_reagents Purify or use fresh starting materials. check_reagents->purify_reagents No optimize_conditions Optimize other conditions: - Increase reactant/catalyst concentration - Increase temperature check_reagents->optimize_conditions Yes purify_reagents->optimize_conditions success Improved Conversion optimize_conditions->success

A step-by-step guide to troubleshooting low oxime formation yields.

Q3: My reaction is still slow even at the optimal pH. How can I accelerate it?

If the reaction rate is slow at the optimal pH, the use of a nucleophilic catalyst is recommended. Aniline and its derivatives are commonly used to accelerate oxime formation, especially at neutral pH.[5][6] For particularly sluggish reactions, such as those involving ketones, more potent catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine can be significantly more effective than aniline.[5][7] Increasing the concentration of reactants and the catalyst, as well as elevating the reaction temperature, can also increase the reaction rate.[1]

The diagram below illustrates the general mechanism of acid-catalyzed oxime formation.

Acid_Catalysis_Mechanism cluster_stage1 Stage 1: Nucleophilic Addition cluster_stage2 Stage 2: Dehydration Aldehyde/Ketone Aldehyde/Ketone Protonated Carbonyl Protonated Carbonyl Aldehyde/Ketone->Protonated Carbonyl H+ (Acid Catalyst) Carbinolamine Intermediate Carbinolamine Intermediate Protonated Carbonyl->Carbinolamine Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Protonated Carbinolamine Protonated Carbinolamine Carbinolamine Intermediate->Protonated Carbinolamine H+ Carbinolamine Intermediate->Protonated Carbinolamine Oxime Oxime Protonated Carbinolamine->Oxime -H2O, -H+ Water Water

Mechanism of acid-catalyzed oxime formation.

Q4: I am using a ketone as a starting material and observing very low conversion. What should I do differently?

Ketones are generally less reactive than aldehydes in oxime formation due to being less electrophilic and more sterically hindered.[1] To improve conversion rates with ketones, consider the following:

  • Use a more effective catalyst: Catalysts like m-phenylenediamine (mPDA) have been shown to be significantly more efficient than aniline for reactions involving ketones.[7]

  • Increase reagent concentrations: Higher concentrations of the ketone, hydroxylamine, and catalyst can help drive the reaction forward.[1]

  • Elevate the temperature: Increasing the reaction temperature can help overcome the higher activation energy associated with less reactive ketones.[1]

  • Increase reaction time: Ketoxime formation is often slower, so extending the reaction time may be necessary.[7]

Q5: Can I run the reaction without a solvent?

Yes, solvent-free methods for oxime synthesis have been developed. One such "green" approach involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) or sodium carbonate (Na₂CO₃) together in a mortar and pestle at room temperature.[8][9] These methods can offer high yields in a short amount of time and reduce environmental waste.[8]

Data on Reaction Conditions and Catalysts

The following tables summarize data on various reaction conditions and catalysts for oxime formation.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystSubstratepHRelative EfficiencyReference
NoneAldehyde7.01x[5]
AnilineAldehyde7.06.3x[5]
p-PhenylenediamineAldehyde7.0120x[5]
AnilineKetone7.3Slow[7]
m-PhenylenediamineKetone7.3Up to 15x faster than aniline[7]

Table 2: Effect of pH on Oxime Formation Rate

pHReaction RateRationaleReference
Highly Acidic (<3)Very SlowHydroxylamine is protonated and non-nucleophilic.[2][3]
Weakly Acidic (4-5)OptimalBalances carbonyl activation and nucleophile availability.[2][4]
Neutral/Basic (>6)SlowInsufficient protonation to activate the carbonyl group.[2][4]

Key Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis using Pyridine

This is a classical method for preparing oximes.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[2]

  • Base Addition: Add pyridine (2.0 mmol) to the mixture. Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.[8]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can then be purified by recrystallization or chromatography.

Protocol 2: Solvent-Free Oximation using Grindstone Chemistry

This protocol offers an environmentally friendly alternative to solvent-based methods.

Methodology:

  • Mixing Reactants: In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (Bi₂O₃) (0.6 mmol).[8]

  • Grinding: Grind the mixture thoroughly with a pestle for the required time (typically very short, e.g., 1.5-5 minutes).[8]

  • Monitoring: Monitor the reaction completion by TLC.[8]

  • Extraction and Purification: Add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to separate the catalyst. Concentrate the filtrate and add water to precipitate the product. Filter the precipitate and dry under vacuum to obtain the pure oxime.[8]

The choice between a catalyzed and uncatalyzed reaction pathway can significantly impact reaction efficiency, as depicted below.

Catalyzed_vs_Uncatalyzed cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Catalyzed Pathway (e.g., Aniline) Reactants Carbonyl + Hydroxylamine Uncat_TS High Energy Transition State Reactants->Uncat_TS High Activation Energy (Slow Reaction) Cat_TS Lower Energy Transition State Reactants->Cat_TS Lower Activation Energy (Fast Reaction) Products Oxime + Water Uncat_TS->Products Cat_TS->Products

Comparison of energy profiles for catalyzed and uncatalyzed oxime formation.

References

Technical Support Center: Synthesis of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of O-(3-Chloroallyl)hydroxylamine, with a focus on catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two primary catalytic methods for the synthesis of this compound are acid catalysis and phase-transfer catalysis (PTC). Acid catalysis, often employing hydrochloric acid, is a traditional approach. Phase-transfer catalysis, utilizing catalysts such as tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants in different phases (typically aqueous and organic), often leading to improved yields and milder reaction conditions.

Q2: What is the main challenge in the synthesis of this compound?

A2: A significant challenge is controlling the regioselectivity of the alkylation of hydroxylamine. Hydroxylamine is an ambident nucleophile, meaning it can be alkylated at either the oxygen atom (O-alkylation) to form the desired product, or at the nitrogen atom (N-alkylation) to form an undesired byproduct, N-(3-Chloroallyl)hydroxylamine. The choice of catalyst and reaction conditions plays a crucial role in maximizing O-alkylation.

Q3: How does a phase-transfer catalyst (PTC) work in this synthesis?

A3: In the O-alkylation of hydroxylamine, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the hydroxylamine anion (or a hydroxylamine-catalyst complex) from the aqueous phase to the organic phase where the alkylating agent, 1,3-dichloropropene, is located. This enhances the reaction rate by bringing the reactants together. The mechanism is thought to involve the formation of an ion pair between the quaternary ammonium cation of the catalyst and the hydroxylamine anion.[1]

Catalyst Performance Data

The selection of a suitable catalyst is critical for achieving high yield and purity in the synthesis of this compound. Below is a summary of performance data for different catalytic systems based on available literature.

Catalyst SystemReagentsTemperature (°C)Yield (%)Purity (%)Reference
Tetrabutylammonium Bromide (Phase-Transfer Catalyst)Ethyl acetylhydroxamate, 1,3-Dichloropropene60-7587.599.1-99.8Chinese Patent CN112851544A
Hydrochloric Acid (Acid Catalyst)Hydroxylamine, trans-1,3-Dichloropropene20-75Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: Synthesis using a Phase-Transfer Catalyst (Tetrabutylammonium Bromide)

This protocol is adapted from a patented industrial process and is intended for experienced laboratory personnel.

Materials:

  • Ethyl acetylhydroxamate

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • trans-1,3-Dichloropropene (96% purity)

  • 32% Hydrochloric acid

  • Water

Procedure:

  • Prepare a solution of ethyl acetylhydroxamate in toluene.

  • Add a catalytic amount of tetrabutylammonium bromide to the suspension. A typical catalytic loading is 0.5 to 1 mol% relative to the ethyl acetylhydroxamate.

  • Heat the reaction mixture to 60-65°C.

  • Slowly add trans-1,3-dichloropropene to the mixture over a period of 30 minutes, maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 70-75°C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and separate the aqueous phase.

  • The organic phase, containing the intermediate O-(trans-chloroallyl)acethydroximic acid ethyl ester, is then washed twice with water.

  • For hydrolysis, the organic phase is added dropwise to a solution of 32% hydrochloric acid in water over 2.5 hours at a temperature of 20-30°C.

  • The mixture is then heated to 40-45°C for 2.5 hours.

  • After cooling to room temperature, the aqueous phase containing the hydrochloride salt of O-(trans-chloroallyl)hydroxylamine is separated. The final product can be isolated by evaporation of the water.

Protocol 2: General Acid-Catalyzed Synthesis

This protocol outlines a general method using an acid catalyst. Optimization of specific parameters may be required.

Materials:

  • Hydroxylamine

  • trans-1,3-Dichloropropene

  • Hydrochloric acid (catalytic amount)

  • Suitable organic solvent (e.g., Toluene)

  • Aqueous base for workup (e.g., Sodium bicarbonate solution)

Procedure:

  • Dissolve hydroxylamine in a suitable solvent.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to a temperature in the range of 20-75°C.[2]

  • Slowly add trans-1,3-dichloropropene to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the acid catalyst and any unreacted hydroxylamine. This may involve washing with a mild base such as sodium bicarbonate solution.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by distillation or chromatography.

Troubleshooting Guide

TroubleshootingGuide start Start: Low Yield or Impure Product check_alkylation Problem: Predominant N-Alkylation (Isomeric Impurity Detected) start->check_alkylation Isomeric impurity present? check_conditions Problem: Incomplete Reaction start->check_conditions Starting material remains? solution_ptc Solution: - Utilize a phase-transfer catalyst (PTC) like TBAB. - Use a non-polar aprotic solvent. - Employ a bulky N-protecting group on hydroxylamine if possible. check_alkylation->solution_ptc solution_conditions Solution: - Increase reaction temperature. - Extend reaction time. - Ensure efficient stirring in biphasic systems. - Check catalyst activity. check_conditions->solution_conditions

Q: My reaction yield is low and I observe a significant amount of an isomeric impurity. What is the likely cause and how can I resolve it?

A: The most probable cause is the competing N-alkylation of hydroxylamine, leading to the formation of N-(3-Chloroallyl)hydroxylamine. To favor O-alkylation, consider the following strategies:

  • Employ a Phase-Transfer Catalyst (PTC): As detailed in Protocol 1, using a PTC like tetrabutylammonium bromide can enhance the nucleophilicity of the oxygen atom of hydroxylamine in the organic phase, thereby promoting O-alkylation.

  • Solvent Choice: The use of non-polar, aprotic solvents can favor O-alkylation.

  • Protecting Groups: If feasible for your overall synthetic route, using an N-protected hydroxylamine derivative can prevent N-alkylation. The protecting group can be removed in a subsequent step.

N_vs_O_Alkylation cluster_reactants Reactants cluster_products Potential Products cluster_factors Influencing Factors hydroxylamine Hydroxylamine (NH2OH) o_alkylation O-Alkylation Product (Desired) hydroxylamine->o_alkylation Attack by Oxygen n_alkylation N-Alkylation Product (Byproduct) hydroxylamine->n_alkylation Attack by Nitrogen alkyl_halide 1,3-Dichloropropene alkyl_halide->o_alkylation alkyl_halide->n_alkylation catalyst Catalyst Choice (e.g., PTC vs. Acid) catalyst->hydroxylamine solvent Solvent Polarity solvent->hydroxylamine protecting_group N-Protecting Group protecting_group->hydroxylamine

Q: My reaction is sluggish and does not go to completion. What are the possible reasons?

A: An incomplete reaction can be due to several factors:

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. The optimal temperature can range from 20-75°C.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer period.

  • Inefficient Mixing: In biphasic systems, such as those used in phase-transfer catalysis, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants.

  • Catalyst Deactivation: The catalyst may have lost its activity. Ensure the catalyst is of good quality and has been stored correctly. For PTC, ensure the catalyst is not "poisoned" by other components in the reaction mixture.

References

Technical Support Center: O-(3-Chloroallyl)hydroxylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities during the synthesis of O-(3-Chloroallyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The most common method for synthesizing this compound involves the reaction of trans-1,3-dichloropropene with hydroxylamine.[1] An alternative route utilizes a protected form of hydroxylamine, such as an oxime (e.g., methyl isobutyl ketoxime), which is subsequently alkylated with 1,3-dichloropropene and then deprotected.[2]

Q2: What are the potential organic impurities I should be aware of during the synthesis of this compound?

A2: Potential organic impurities can arise from starting materials, side reactions, and degradation. These may include:

  • Unreacted Starting Materials: Residual trans-1,3-dichloropropene and hydroxylamine.

  • Isomeric Impurities: O-(1-Chloroallyl)hydroxylamine if the starting material contains cis-1,3-dichloropropene.

  • Over-alkylation Products: N,O-bis(3-Chloroallyl)hydroxylamine or N-(3-Chloroallyl)-O-(3-Chloroallyl)hydroxylamine. The formation of N,O-diallylhydroxycarbamate has been observed in similar reactions.[3]

  • N-Alkylation Products: N-(3-Chloroallyl)hydroxylamine. While O-alkylation is generally favored, some N-alkylation can occur.[4]

  • Nitrone By-products: If an oxime intermediate is used, N-alkylation can lead to the formation of a nitrone.[2]

  • Degradation Products of Starting Material: 1,3-dichloropropene preparations can contain mutagenic impurities like epichlorohydrin and 1,3-dichloro-2-propanol.[5]

Q3: What are the likely inorganic impurities in my final product?

A3: Inorganic impurities are typically salts formed during the reaction and workup steps. If the reaction is carried out using a base like sodium hydroxide or potassium hydroxide followed by neutralization with hydrochloric acid, you can expect to find sodium chloride or potassium chloride in the crude product. Ammonium salts may also be present if ammonia is used or formed.

Q4: How can I monitor the progress of the reaction and identify impurities?

A4: A combination of chromatographic techniques is recommended for monitoring the reaction and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the consumption of the volatile starting material, 1,3-dichloropropene, and for detecting residual solvents.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for analyzing the non-volatile product and impurities. Since hydroxylamines lack a strong chromophore, derivatization with an appropriate agent (e.g., benzaldehyde) might be necessary for UV detection.[9][10][11] Alternatively, LC-MS can be used for direct detection.

Q5: What are the recommended storage conditions for this compound to minimize degradation?

A5: this compound should be stored in a freezer at temperatures below -20°C under an inert atmosphere (e.g., nitrogen or argon).[1] It is also advisable to protect it from light.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of side products (e.g., over-alkylation, N-alkylation). 3. Loss of product during workup and extraction.1. Monitor the reaction by TLC, GC, or HPLC to ensure complete consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature (not exceeding 75°C to avoid degradation).[1] 2. Control the stoichiometry of reactants carefully. Use a slight excess of hydroxylamine to minimize over-alkylation. Maintain the recommended reaction temperature to improve selectivity. 3. Ensure the pH is appropriately adjusted during extraction to minimize the product's solubility in the organic phase. Perform multiple extractions with smaller volumes of solvent.
Presence of N-alkylation or Over-alkylation Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants (excess 1,3-dichloropropene). 3. Use of a strong base that significantly deprotonates the nitrogen atom of hydroxylamine.1. Maintain the reaction temperature within the recommended range (20-75°C).[1] 2. Use a slight molar excess of hydroxylamine relative to 1,3-dichloropropene. 3. If using a protected hydroxylamine, ensure the protecting group favors O-alkylation.
High Levels of Residual 1,3-Dichloropropene 1. Incomplete reaction. 2. Inefficient removal during workup.1. Ensure the reaction has gone to completion by monitoring with GC-MS. 2. Due to its volatility, residual 1,3-dichloropropene can be removed by evaporation under reduced pressure after extraction. Ensure your extraction and washing steps are efficient.
Final Product is Discolored 1. Presence of degradation products. 2. Carryover of impurities from starting materials.1. Ensure the reaction temperature is not excessive. Protect the reaction mixture and final product from light and air. 2. Use high-purity starting materials. Consider purifying the 1,3-dichloropropene by distillation if significant impurities are suspected.
Poor Separation of Impurities During Chromatography 1. Inappropriate chromatographic conditions. 2. Co-elution of impurities with the main product.1. For HPLC, optimize the mobile phase composition, gradient, and column type. Consider using a different stationary phase (e.g., C18, phenyl-hexyl). For GC, optimize the temperature program. 2. If using UV detection with HPLC, consider derivatization to improve the resolution and sensitivity for hydroxylamine-containing compounds.[9][13] LC-MS can provide better selectivity.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Source Recommended Analytical Technique
1,3-Dichloropropene (cis and trans isomers)C₃H₄Cl₂110.97Starting MaterialGC-MS[6][7][8]
HydroxylamineH₃NO33.03Starting MaterialHPLC with derivatization[10][11]
N-(3-Chloroallyl)hydroxylamineC₃H₆ClNO107.54Side Reaction (N-alkylation)HPLC, LC-MS
N,O-bis(3-Chloroallyl)hydroxylamineC₆H₉Cl₂NO182.05Side Reaction (Over-alkylation)HPLC, LC-MS
EpichlorohydrinC₃H₅ClO92.52Impurity in 1,3-dichloropropene[5]GC-MS
1,3-Dichloro-2-propanolC₃H₆Cl₂O128.98Impurity in 1,3-dichloropropene[5]GC-MS
Sodium ChlorideNaCl58.44By-product of reaction/workupIon Chromatography
Ammonium ChlorideNH₄Cl53.49By-product of reaction/workupIon Chromatography

Experimental Protocols

Protocol 1: GC-MS Analysis of 1,3-Dichloropropene

This method is for the quantification of residual cis- and trans-1,3-dichloropropene in the reaction mixture or final product.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., hexane or ethyl acetate) and an internal standard (e.g., 2-bromo-1-chloropropane).[6]

    • Dilute to the mark with the solvent.

  • GC-MS Conditions:

    • Column: DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[6]

    • Injector Temperature: 200°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 220°C at 20°C/min, hold for 2 minutes.[6]

    • MS Detector: Ion Trap or Quadrupole.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Quantification:

    • Identify the peaks for cis- and trans-1,3-dichloropropene based on their retention times and mass spectra.

    • Quantify using a calibration curve prepared with certified reference standards.

Protocol 2: HPLC Analysis of this compound and Related Impurities (with Derivatization)

This method is for the quantification of the main product and non-volatile organic impurities.

  • Derivatization Procedure:

    • Prepare a derivatizing solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).

    • To a known amount of the sample in a vial, add the derivatizing solution.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the benzaldoxime derivatives.[9][11]

    • Cool the solution to room temperature and dilute with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Identify the derivatized product and impurities based on their retention times.

    • Quantify against a reference standard of this compound that has undergone the same derivatization procedure.

Mandatory Visualizations

impurity_formation_pathway hydroxylamine Hydroxylamine (NH2OH) main_product This compound (Cl-CH=CH-CH2-O-NH2) hydroxylamine->main_product O-Alkylation (Desired) n_alkylation N-(3-Chloroallyl)hydroxylamine (Cl-CH=CH-CH2-NH-OH) hydroxylamine->n_alkylation N-Alkylation (Side Reaction) dcp 1,3-Dichloropropene (Cl-CH=CH-CH2-Cl) dcp->main_product O-Alkylation (Desired) dcp->n_alkylation N-Alkylation (Side Reaction) over_alkylation N,O-bis(3-Chloroallyl)hydroxylamine (Cl-CH=CH-CH2-O-NH-CH2-CH=CH-Cl) dcp->over_alkylation Over-alkylation main_product->over_alkylation Over-alkylation n_alkylation->over_alkylation

Caption: Potential impurity formation pathways in the synthesis of this compound.

experimental_workflow start Crude Reaction Mixture sample_prep Sample Preparation (Dilution, Internal Standard) start->sample_prep gc_ms GC-MS Analysis (Volatile Impurities) sample_prep->gc_ms derivatization Derivatization (with Benzaldehyde) sample_prep->derivatization data_analysis Data Analysis & Quantification gc_ms->data_analysis hplc HPLC Analysis (Non-volatile Components) hplc->data_analysis derivatization->hplc

Caption: Analytical workflow for impurity profiling of this compound.

References

Stability issues of O-(3-Chloroallyl)hydroxylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of O-(3-Chloroallyl)hydroxylamine in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on its stability.

Q1: I am seeing variable or lower-than-expected yields in my reaction. Could this be related to the stability of my this compound solution?

A1: Yes, inconsistent yields are a common symptom of this compound degradation. This compound is known to be thermally unstable, and its stability in solution can be influenced by several factors.[1][2] To troubleshoot this, consider the following:

  • Solution Age and Storage: How old is your stock solution, and how has it been stored? Solutions should be prepared fresh for optimal results. If you must store a solution, keep it at a low temperature (ideally -20°C or below) and protected from light.[3]

  • Solvent Choice: What solvent are you using? While slightly soluble in chloroform and ethyl acetate, its stability in these and other solvents at room temperature for extended periods is not well-documented.[4] Protic solvents, especially water, may lead to hydrolysis. Consider using anhydrous aprotic solvents if compatible with your reaction.

  • pH of the Medium: Is your reaction medium acidic or basic? The stability of the parent compound, hydroxylamine, is known to be pH-dependent.[5] It is reasonable to assume that this compound is also sensitive to pH. Extreme pH values should be avoided unless required by the reaction conditions.

  • Temperature: Are you running your reaction at elevated temperatures? The starting decomposition temperature of neat this compound is in the range of 82–115 °C.[1][2] Degradation in solution can occur at significantly lower temperatures. If possible, run your reaction at the lowest effective temperature.

Q2: My analytical results (e.g., HPLC, NMR) show the appearance of unknown peaks over time. What could these be?

A2: The appearance of new peaks is likely due to the degradation of this compound. While specific degradation products in various solutions have not been extensively documented, potential degradation pathways can be inferred from its structure:

  • Hydrolysis: In the presence of water, the chloroallyl group can undergo hydrolysis to form an allyl alcohol derivative and hydrochloric acid. The hydroxylamine moiety could also be susceptible to hydrolysis.

  • Elimination: The chloroallyl group may undergo elimination of HCl to form a diene.

  • Decomposition of the Hydroxylamine Group: The N-O bond can be cleaved, leading to various decomposition products. The thermal decomposition of hydroxylamines can be complex.

To identify these impurities, techniques such as LC-MS or GC-MS would be beneficial.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: You can perform a simple stability study. This involves preparing a solution of this compound in your chosen solvent system and monitoring its concentration over time at your experimental temperature.

A general workflow for this is provided below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare a stock solution of known concentration aliquot Aliquot into several vials prep_solution->aliquot incubate Incubate at experimental temperature aliquot->incubate sample Withdraw samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sample analyze Analyze samples by a suitable method (e.g., HPLC, GC) sample->analyze quantify Quantify the remaining this compound analyze->quantify plot Plot concentration vs. time quantify->plot calculate Calculate the half-life (t½) plot->calculate

Caption: Workflow for assessing the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Storage and Handling

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a freezer at temperatures below -20°C under an inert atmosphere (e.g., nitrogen or argon).[3][4] It should also be protected from light.[6]

Q5: Is it safe to handle this compound at room temperature?

A5: While it can be handled at room temperature for short periods during experimental setup, prolonged exposure to ambient temperatures should be avoided due to its thermal instability.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solution Stability

Q6: How stable is this compound in aqueous solutions?

Q7: Which organic solvents are recommended for dissolving this compound?

A7: The compound is reported to be slightly soluble in chloroform and ethyl acetate.[4] For reactions, anhydrous aprotic solvents such as acetonitrile, THF, or dichloromethane are likely suitable, assuming no incompatibility with the reagent itself. It is advisable to perform a small-scale test to ensure compatibility and stability in your solvent of choice.

Q8: What are the likely degradation pathways for this compound in solution?

A8: Based on its chemical structure, the following degradation pathways are plausible:

G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Products reactant This compound hydrolysis Hydrolysis (presence of water) reactant->hydrolysis elimination Elimination (e.g., basic conditions) reactant->elimination decomposition N-O Bond Cleavage (e.g., heat, light) reactant->decomposition prod_hydrolysis Allyl alcohol derivative + HCl hydrolysis->prod_hydrolysis prod_elimination Diene derivative elimination->prod_elimination prod_decomposition Complex mixture of smaller molecules decomposition->prod_decomposition

Caption: Plausible degradation pathways of this compound in solution.

Data Summary

Table 1: Physical and Stability Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₆ClNO[4]
Molecular Weight107.54 g/mol [4]
AppearanceClear, colorless oil[4]
Storage TemperatureBelow -20°C[3][4]
Thermal DecompositionStarts at 82–115 °C[1][2]
SolubilitySlightly soluble in chloroform and ethyl acetate[4]

Table 2: Predicted Influence of Experimental Conditions on the Stability of this compound in Solution

ConditionPredicted Effect on StabilityRationale
Increasing Temperature DecreasesKnown thermal instability of the neat compound.[1][2]
Acidic pH (low) Potentially increased stabilityThe hydroxylamine group would be protonated, which may stabilize it against some degradation pathways. However, acid-catalyzed hydrolysis is also possible.
Neutral pH Moderate stabilityBaseline for comparison.
Basic pH (high) Decreased stabilityBase can promote elimination of HCl and may catalyze the decomposition of the hydroxylamine moiety, similar to the parent hydroxylamine.[5]
Protic Solvents (e.g., water, alcohols) Decreased stabilityPotential for hydrolysis and other solvolysis reactions.
Aprotic Solvents (e.g., THF, ACN) Increased stabilityReduced chance of solvolysis.
Presence of Metal Ions Potentially decreased stabilityMetal ions can catalyze the decomposition of hydroxylamines.
Exposure to Light Potentially decreased stabilityMany organic molecules are light-sensitive. Storage in the dark is recommended.[6]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Solution of this compound

  • Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen), withdraw the required amount of the oil using a syringe.

  • Add the this compound to your chosen anhydrous solvent, which has been previously degassed to remove dissolved oxygen.

  • If the solution is not for immediate use, store it in a tightly sealed container at -20°C or below, with the headspace filled with an inert gas.

  • It is highly recommended to prepare solutions fresh for each experiment.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol provides a general method for assessing stability. The exact conditions (e.g., column, mobile phase, wavelength) will need to be optimized for your specific setup.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in your chosen solvent. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Prepare a solution of this compound in the solvent system you wish to test at a concentration that falls within the range of your calibration curve.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the test solution and a standard onto the HPLC system to determine the initial concentration.

  • Incubation: Place the test solution under the desired experimental conditions (e.g., specific temperature, pH).

  • Time-Point Analysis: At regular intervals, withdraw aliquots of the test solution, dilute if necessary, and inject them onto the HPLC.

  • Data Analysis: Using the calibration curve, determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation kinetics and half-life.

References

Technical Support Center: Chloroallylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in chloroallylation reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a chloroallylation reaction with an aldehyde/ketone?

A1: The primary byproducts in a chloroallylation reaction, particularly under Barbier-type conditions, include:

  • Wurtz-type Homocoupling Product: The chloroallyl halide can react with itself in the presence of the metal to form a dimer (e.g., 1,6-dichloro-1,5-hexadiene from 3,3-dichloropropene). This is a common side reaction in many organometallic coupling reactions.

  • Reduced Carbonyl Substrate: The aldehyde or ketone can be reduced to the corresponding primary or secondary alcohol.[1][2] This occurs because the metals used (e.g., zinc, indium, tin) can also act as reducing agents.

  • Regioisomers: Depending on the substrate and reaction conditions, regioisomeric products may form.

  • Diastereomers: For chiral substrates or more complex allyl halides, the formation of diastereomeric products is possible and their ratio can be influenced by reaction conditions.

Q2: My chloroallylation reaction has a very low yield. What are the common causes?

A2: Low yields can stem from several factors:

  • Inactive Metal Surface: The metal (e.g., zinc, indium, tin) may have an oxide layer that prevents the reaction from initiating. Pre-activation of the metal is often crucial.

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions. Both excessively high and low temperatures can be detrimental.

  • Poor Quality Reagents: The purity of the chloroallyl halide, the carbonyl compound, and the solvent is critical. Impurities can interfere with the reaction and lead to byproduct formation.

  • Presence of Water (in non-aqueous setups): For reactions sensitive to moisture, the presence of water can quench the organometallic intermediate. However, some Barbier-type reactions are designed to be performed in aqueous media.[3]

  • Incorrect Stoichiometry: The ratio of the chloroallyl halide, carbonyl compound, and metal is a critical parameter that needs to be optimized.

Q3: I am observing a significant amount of the reduced alcohol of my starting aldehyde. How can I minimize this?

A3: The reduction of the aldehyde is a common side reaction. To minimize it:

  • Choice of Metal: Different metals have varying reduction potentials. Experimenting with different metals (e.g., indium is often reported to be highly chemoselective) can reduce the amount of the reduced byproduct.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired addition reaction over the reduction pathway.

  • Slow Addition of Reactants: Adding the aldehyde slowly to the reaction mixture containing the metal and the chloroallyl halide can help to ensure that the organometallic reagent reacts with the aldehyde as it is formed, rather than accumulating and acting as a reducing agent.

Q4: How can a Lewis acid help in my chloroallylation reaction?

A4: Lewis acids can play a significant role in improving the efficiency and selectivity of chloroallylation reactions.[1][5] They can:

  • Activate the Carbonyl Group: By coordinating to the carbonyl oxygen, a Lewis acid makes the carbonyl carbon more electrophilic, thus accelerating the rate of the desired nucleophilic attack by the chloroallyl organometallic species.[1]

  • Enhance Regio- and Stereoselectivity: In some cases, the use of a Lewis acid can influence the transition state of the reaction, leading to improved control over the regiochemical and stereochemical outcome.

  • Suppress Side Reactions: By accelerating the desired reaction, the formation of byproducts from slower, competing pathways can be minimized.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting materials 1. Inactive metal surface (oxide layer). 2. Reaction temperature is too low. 3. Impure reagents or solvent.1. Pre-activate the metal (e.g., with HCl, I₂, or sonication). 2. Gradually increase the reaction temperature. 3. Use freshly purified reagents and anhydrous solvents (for non-aqueous reactions).
Significant formation of homocoupled byproduct 1. High concentration of the organometallic intermediate before the addition of the carbonyl compound. 2. The rate of formation of the organometallic is much faster than its reaction with the carbonyl.1. Use a Barbier-type protocol where the organometallic is generated in-situ in the presence of the carbonyl compound. 2. Add the chloroallyl halide slowly to the mixture of the metal and the carbonyl compound.
High percentage of reduced aldehyde/ketone 1. The metal used has a high reduction potential. 2. Reaction temperature is too high. 3. The carbonyl substrate is highly susceptible to reduction.1. Switch to a more chemoselective metal (e.g., Indium). 2. Perform the reaction at a lower temperature. 3. Consider using a Lewis acid to activate the carbonyl for addition.
Formation of multiple regioisomers/diastereomers 1. Lack of stereochemical or regiochemical control in the reaction. 2. The reaction is run under conditions that allow for equilibration of intermediates.1. Use a chiral auxiliary or a chiral Lewis acid to induce stereoselectivity. 2. Optimize the reaction temperature and solvent to favor the formation of a single isomer.

Quantitative Data Summary

The following table summarizes the typical effects of key reaction parameters on the yield of the desired chloroallylation product and the formation of major byproducts.

Parameter Change Effect on Desired Product Yield Effect on Homocoupling Effect on Carbonyl Reduction
Metal Zn vs. In vs. SnVaries; Indium often shows higher chemoselectivity.[4]Generally, more reactive metals may lead to more homocoupling.Indium is generally less prone to causing reduction than Zinc.
Temperature IncreaseMay increase reaction rate but can also increase byproduct formation.Generally increases with temperature.Can increase at higher temperatures.
Solvent Aprotic (THF) vs. Protic (H₂O)Reaction is feasible in both for Barbier-type conditions, but yields and selectivity can vary significantly.[3]Can be influenced by solvent polarity and coordinating ability.May be more prevalent in protic solvents with certain metals.
Lewis Acid AdditionGenerally increases yield and selectivity by activating the carbonyl.[1]Can decrease by accelerating the desired reaction.Can decrease by promoting the desired addition.
Concentration HighCan lead to an increase in bimolecular side reactions like homocoupling.Increases with higher concentration of the allyl halide.Less directly affected.

Experimental Protocols

Protocol 1: Indium-Mediated Chloroallylation of Benzaldehyde in Water

This protocol is an example of a green chemistry approach to chloroallylation.

  • Reactants:

    • Benzaldehyde (1.0 mmol)

    • 3,3-dichloropropene (1.5 mmol)

    • Indium powder (1.5 mmol)

    • Deionized water (10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, 3,3-dichloropropene, and deionized water.

    • Add the indium powder to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-chloro-β-hydroxy ketone.

Protocol 2: Zinc-Mediated Chloroallylation with Lewis Acid Catalysis in THF

This protocol is suitable for substrates that may be sensitive to water and aims for higher selectivity through the use of a Lewis acid.

  • Reactants:

    • Aldehyde (1.0 mmol)

    • 3,3-dichloropropene (1.2 mmol)

    • Zinc dust (activated) (1.5 mmol)

    • Lewis Acid (e.g., BF₃·OEt₂, 0.1 mmol)

    • Anhydrous THF (10 mL)

  • Procedure:

    • Activate the zinc dust by stirring with 1M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the activated zinc dust and anhydrous THF.

    • Add the Lewis acid to the suspension.

    • In a separate flask, prepare a solution of the aldehyde and 3,3-dichloropropene in anhydrous THF.

    • Add the solution of the aldehyde and chloroallyl halide dropwise to the zinc suspension at 0 °C over a period of 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Chloroallylation_Pathways cluster_reactants Reactants cluster_products Products RCHO Aldehyde/Ketone Desired Desired Chloroallylation Product RCHO->Desired Desired Pathway Byproduct2 Reduced Alcohol RCHO->Byproduct2 Side Reaction 2 CH2CCl2CH Chloroallyl Halide CH2CCl2CH->Desired Byproduct1 Homocoupling Product CH2CCl2CH->Byproduct1 Side Reaction 1 Metal Metal (e.g., In, Zn) Metal->Desired Metal->Byproduct1 Metal->Byproduct2

Caption: Reaction pathways in chloroallylation.

Troubleshooting_Workflow start Low Yield or Byproducts in Chloroallylation check_byproducts Identify Major Byproduct(s) start->check_byproducts homocoupling Predominant Homocoupling check_byproducts->homocoupling Homocoupling reduction Significant Carbonyl Reduction check_byproducts->reduction Reduction low_conversion Low Conversion check_byproducts->low_conversion Low Conversion solution_homocoupling Use Barbier Protocol Slow Addition of Allyl Halide homocoupling->solution_homocoupling solution_reduction Change Metal (e.g., to In) Lower Temperature Use Lewis Acid reduction->solution_reduction solution_low_conversion Activate Metal Optimize Temperature Check Reagent Purity low_conversion->solution_low_conversion

Caption: Troubleshooting decision tree for chloroallylation.

Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying, Activation) setup 2. Reaction Setup (Inert atmosphere if needed) prep->setup addition 3. Controlled Addition of Reactants setup->addition reaction 4. Reaction Monitoring (TLC/GC) addition->reaction workup 5. Quenching & Aqueous Workup reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for chloroallylation.

References

Technical Support Center: O-(3-Chloroallyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(3-Chloroallyl)hydroxylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction solvent for O-alkylation with this compound, and how does it affect the work-up?

A1: Common solvents for O-alkylation of oximes include polar aprotic solvents like DMSO and DMF, as well as alcohols or acetonitrile. The choice of solvent can influence both the reaction rate and the work-up procedure. For instance, while DMSO can facilitate the reaction by solvating the cation of the base, its high boiling point can complicate removal during work-up.[1] It is also important to note that DMF can undergo hydrolysis in the presence of strong bases like KOH.[1]

Q2: How should I quench a reaction involving this compound?

A2: A standard quenching procedure involves pouring the reaction mixture into cold water.[2] This helps to dissolve inorganic salts and dilute the reaction mixture, preparing it for extraction. For reactions where a strong base is used, neutralization with a dilute acid (e.g., 1 M HCl) may be necessary before extraction.[3]

Q3: What are the common methods for purifying the resulting O-(3-chloroallyl) oxime ether?

A3: The most common purification method is extraction followed by column chromatography. After quenching with water, the product is typically extracted into an organic solvent like diethyl ether or ethyl acetate.[2][3] The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[3] Subsequent purification by flash column chromatography on silica gel is often necessary to isolate the pure oxime ether.[2][3] For some solid products, column chromatography may be avoided.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired O-alkylated product. Incomplete reaction.Monitor the reaction progress using TLC or LC-MS.[1] Consider increasing the reaction time or temperature. Ensure the base used is sufficiently strong and anhydrous if required by the protocol.
Side reactions, such as N-alkylation of the oxime.The formation of a nitrone byproduct from N-alkylation is a possibility.[5] Using a less polar solvent or a bulkier base might favor O-alkylation.
Hydrolysis of the product during work-up.Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the work-up, as this can lead to hydrolysis of the oxime ether.[6]
Difficulty in separating the product from starting materials or byproducts. Similar polarities of the product and impurities.Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Presence of highly polar impurities.Wash the organic extract with water or brine multiple times to remove water-soluble impurities like inorganic salts or residual base.[1]
Formation of an unexpected byproduct. Rearrangement or decomposition of the chloroallyl group.The allylic chloride moiety can potentially undergo nucleophilic substitution or elimination reactions under the reaction conditions. Analyze the byproduct by NMR and MS to identify its structure and adjust reaction conditions (e.g., temperature, base) accordingly.
Reaction with the solvent.As mentioned, solvents like DMF can react with strong bases.[1] If suspected, switch to a more inert solvent like THF or acetonitrile.

Experimental Protocols

General Protocol for O-Alkylation of a Ketone with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the ketoxime (1.0 eq.) in a suitable solvent (e.g., DMSO, 5 mL per mmol of oxime), add a base (e.g., pulverized KOH, 2.0 eq.) and a catalytic amount of a phase-transfer catalyst like KI (0.1 eq.).[1]

  • Addition of Reagent: Add this compound hydrochloride (1.1 eq.) to the mixture. If using the free base, 1.0 eq. is sufficient.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[1]

  • Quenching: Pour the reaction mixture into cold water (30 mL).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate, 3 x 30 mL).[1][3]

  • Washing: Combine the organic layers and wash with water (4 x 25 mL) to remove the solvent (e.g., DMSO), followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of diethyl ether and light petroleum).[2]

Data Presentation

Parameter This compound Reference
Molecular Formula C₃H₆ClNO[7]
Molecular Weight 107.54 g/mol [7]
Appearance Clear, colorless oil[7]
Boiling Point 209 °C at 760 mmHg[7]
Storage Conditions Store in a freezer under an inert atmosphere[8]

Visualizations

Experimental Workflow for O-Alkylation and Work-up

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Mix Oxime, Base, & Solvent add_reagent 2. Add this compound start->add_reagent react 3. Stir at RT (Monitor by TLC) add_reagent->react quench 4. Quench with Water react->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry & Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure O-(3-chloroallyl) Oxime Ether chromatography->product

Caption: Workflow for O-alkylation and subsequent work-up.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of O-Alkylated Product incomplete_rxn Incomplete Reaction problem->incomplete_rxn side_reactions Side Reactions (e.g., N-alkylation) problem->side_reactions hydrolysis Product Hydrolysis problem->hydrolysis optimize_rxn Optimize Reaction: - Increase time/temp - Check base incomplete_rxn->optimize_rxn modify_cond Modify Conditions: - Change solvent - Use bulkier base side_reactions->modify_cond gentle_workup Gentle Work-up: - Avoid strong acid/base - Minimize time hydrolysis->gentle_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of O-(3-Chloroallyl)hydroxylamine, with a particular focus on scaling up production.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the synthesis of this compound.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Reaction time may be too short or the temperature too low.- Poor quality of starting materials: Degradation of 1,3-dichloropropene or hydroxylamine.- pH of the reaction mixture is not optimal: The hydrolysis of 1,3-dichloropropene is pH-dependent.[1]- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Reagent Quality: Use freshly opened or properly stored reagents. Verify the purity of starting materials before use.- pH Control: Maintain the recommended pH of the reaction mixture.
Formation of Side Products/Impurities - Over-alkylation of hydroxylamine: This is a common challenge in the synthesis of hydroxylamines.[2]- Decomposition of the product: this compound is thermally sensitive and can decompose at elevated temperatures.[3][4]- Side reactions of 1,3-dichloropropene: This reactant can undergo various side reactions under certain conditions.- Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize over-alkylation.- Temperature Management: Strictly maintain the reaction temperature within the recommended range to prevent thermal decomposition. The starting decomposition temperature of O-(3-chloro-2-propenyl)-hydroxylamine is in the range of 82–115 °C.[3][4]- Reaction Condition Optimization: Optimize reaction conditions to favor the desired product formation and minimize side reactions.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related impurities. - Product instability during purification. - Extraction and Washing: Perform thorough extraction and washing steps to remove unreacted starting materials and water-soluble impurities.- Recrystallization: If the product is a solid (e.g., the hydrochloride salt), recrystallization can be an effective purification method.- Chromatography: For high-purity requirements, column chromatography may be necessary.- Low-Temperature Purification: Conduct purification steps at lower temperatures to minimize product decomposition.
Product Instability/Decomposition Upon Storage - Improper storage conditions: Exposure to heat, light, or air can lead to decomposition.- Storage Conditions: Store this compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20°C) to ensure its stability.[5][6]
Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for the synthesis of this compound?

A1: The synthesis typically involves the reaction of trans-1,3-dichloropropene with hydroxylamine under controlled conditions. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, at temperatures ranging from 20°C to 75°C. The product is frequently isolated as its hydrochloride salt.[5]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Due to the hazardous nature of the reagents and product, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Given the thermal instability of this compound, strict temperature control is essential to prevent runaway reactions.[3][4]

Q3: What are the common impurities that can form during the synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from the over-alkylation of hydroxylamine, and decomposition products.[2] The starting material, 1,3-dichloropropene, can also be a source of impurities as it may exist as a mixture of (Z) and (E) isomers and can be a byproduct in the production of allyl chloride.[7]

Q4: How can the purity of this compound be determined?

A4: The purity of this compound can be assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: What are the recommended storage conditions for this compound?

A5: To maintain its stability, this compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C and protected from light.[5][6]

Quantitative Data

Property Value Reference
Molecular Formula C₃H₆ClNO[5][8]
Molecular Weight 107.54 g/mol [5][8]
Appearance Clear, colorless oil[5]
Boiling Point 209°C[5]
Flash Point 80°C[5]
Solubility Slightly soluble in chloroform and ethyl acetate[5]
Starting Decomposition Temperature 82–115 °C[3][4]

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound. Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

  • trans-1,3-Dichloropropene

  • Hydroxylamine (or its salt, e.g., hydroxylamine hydrochloride)

  • Acid catalyst (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Base for neutralization (if starting with a hydroxylamine salt)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, set up a reaction vessel equipped with a stirrer, thermometer, and a means for controlled heating and cooling.

  • Reagent Preparation: If using a hydroxylamine salt, prepare a solution and neutralize it with a suitable base to generate the free hydroxylamine in situ.

  • Reaction:

    • Charge the reaction vessel with the hydroxylamine solution.

    • Slowly add trans-1,3-dichloropropene to the hydroxylamine solution while maintaining the temperature between 20°C and 75°C.[5] The addition should be exothermic, so cooling may be necessary.

    • If required, add the acid catalyst to the reaction mixture.

    • Stir the mixture vigorously for a predetermined time until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, adjust the pH of the aqueous layer.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

  • Isolation as Hydrochloride Salt (Optional but Recommended for Stability):

    • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation reagent_prep Reagent Preparation (Hydroxylamine Solution) reaction Reaction with trans-1,3-Dichloropropene (20-75°C) reagent_prep->reaction extraction Extraction with Organic Solvent reaction->extraction purification Purification (e.g., Distillation or Salt Formation) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to O-(3-Chloroallyl)hydroxylamine and Other O-Substituted Hydroxylamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, O-substituted hydroxylamines are pivotal reagents, primarily utilized for their ability to react with aldehydes and ketones to form stable oxime ethers. This guide provides a detailed comparison of O-(3-Chloroallyl)hydroxylamine with other common O-substituted hydroxylamines, offering insights into their reactivity, synthesis, and applications, supported by experimental data.

Introduction to O-Substituted Hydroxylamines

O-substituted hydroxylamines are a class of compounds characterized by the general structure R-O-NH₂. The nature of the 'R' group significantly influences the reactivity, stability, and utility of the molecule. These reagents are cornerstones in bioconjugation, synthesis of bioactive molecules, and the development of chemical probes. Their reaction with carbonyls, known as oxime ligation, is a bioorthogonal reaction, meaning it can occur in a biological system without interfering with native biochemical processes.[1]

This compound is a functionalized hydroxylamine with the formula C₃H₆ClNO.[2] Its unique structure, featuring a chloroallyl group, offers distinct reactivity and potential for downstream functionalization, making it a valuable tool in organic synthesis, particularly in the agricultural and pharmaceutical sectors.[2] This guide compares its performance with other widely used O-substituted hydroxylamines such as O-methylhydroxylamine, O-benzylhydroxylamine, and O-allylhydroxylamine.

Performance Comparison: Reactivity and Applications

The primary application of O-substituted hydroxylamines is the formation of oxime ethers through reaction with aldehydes and ketones. The rate and efficiency of this reaction are influenced by steric and electronic effects of the substituent on the oxygen atom.

FeatureThis compoundO-MethylhydroxylamineO-BenzylhydroxylamineO-Allylhydroxylamine
Structure Cl-CH=CH-CH₂-O-NH₂CH₃-O-NH₂C₆H₅-CH₂-O-NH₂CH₂=CH-CH₂-O-NH₂
Molecular Weight 107.54 g/mol [2]47.06 g/mol 123.15 g/mol 73.09 g/mol
Key Applications Synthesis of herbicides, potential antimicrobial agents.[2]General bioconjugation, synthesis of enzyme inhibitors.Synthesis of enzyme inhibitors, probes for biological systems.Synthesis of allylic amines and other organic intermediates.
Reactivity Trend Moderate (inferred)Moderate[3]Low[3]Moderate (inferred)
Second-Order Rate Constant (k₂) for reaction with Benzaldehyde (M⁻¹s⁻¹) *Data not available~8.2[4]Data not availableData not available

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including herbicides and plant growth regulators.[2] Its chloroallyl group provides a reactive handle for further chemical modifications. In the pharmaceutical industry, it is being explored for the development of novel antimicrobial agents.[2]

O-Methylhydroxylamine is a commonly used reagent that offers a good balance between reactivity and the stability of the resulting O-methyl oxime.[3] It is frequently employed in bioconjugation and as a building block for enzyme inhibitors.

O-Benzylhydroxylamine , with its bulky benzyl group, exhibits lower reactivity due to steric hindrance.[3] This can be advantageous for achieving selectivity in certain synthetic contexts. It is also used in the synthesis of enzyme inhibitors.

O-Allylhydroxylamine provides an allyl group that can be useful for subsequent modifications, similar to the chloroallyl group of the title compound. It is a key reagent in the synthesis of allylic amines.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of O-substituted hydroxylamines and their use in oxime ether formation.

General Synthesis of O-Alkylhydroxylamines

A common method for the synthesis of O-alkylhydroxylamines involves the Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection.[5]

Materials:

  • Corresponding alcohol

  • N-hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the alcohol, N-hydroxyphthalimide, and PPh₃ in anhydrous DCM.

  • Cool the mixture to 0 °C and add DIAD or DEAD dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting phthalimide intermediate by column chromatography.

  • Dissolve the purified intermediate in EtOH and add hydrazine hydrate.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate and purify the desired O-alkylhydroxylamine by distillation or chromatography.

Synthesis of this compound

This specific hydroxylamine is typically synthesized via the reaction of trans-1,3-dichloropropene with hydroxylamine.[2]

Materials:

  • trans-1,3-Dichloropropene

  • Hydroxylamine

  • Acid catalyst (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • The reaction is carried out under controlled temperatures, typically between 20°C and 75°C.[2]

  • trans-1,3-Dichloropropene is reacted with hydroxylamine in the presence of an acid catalyst.[2]

  • Following the reaction, the product is extracted using an organic solvent.[2]

  • The extracted product is then purified, often yielding the hydrochloride salt of this compound.[2]

General Protocol for Oxime Ether Synthesis from an Aldehyde/Ketone

This protocol describes a general method for the formation of an oxime ether from an aldehyde or ketone and an O-substituted hydroxylamine hydrochloride.

Materials:

  • Aldehyde or Ketone

  • O-substituted hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the aldehyde or ketone (1 equivalent) in ethanol.

  • Add the O-substituted hydroxylamine hydrochloride (1.2-1.5 equivalents) and pyridine (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired oxime ether.

Signaling Pathway and Experimental Workflow Visualization

O-substituted hydroxylamines are being explored as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.[5] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] Beyond its enzymatic function, IDO1 can also act as a signaling molecule, a function that is independent of its catalytic activity.[1][2]

IDO1_Signaling_Pathway cluster_IDO1_Enzymatic IDO1 Enzymatic Pathway cluster_IDO1_Signaling IDO1 Signaling Pathway cluster_Inhibition Inhibition Tryptophan Tryptophan IDO1_active IDO1 (active enzyme) Tryptophan->IDO1_active substrate Tryptophan_depletion Tryptophan Depletion Tryptophan->Tryptophan_depletion Kynurenine Kynurenine Kynurenine_effects Kynurenine Metabolites Kynurenine->Kynurenine_effects IDO1_active->Kynurenine catalysis IDO1_scaffold IDO1 (scaffold) SHP1_2 SHP-1/SHP-2 IDO1_scaffold->SHP1_2 recruits SOCS3 SOCS3 IDO1_scaffold->SOCS3 recruits Downstream Downstream Signaling (e.g., PI3K/Akt) SHP1_2->Downstream SOCS3->Downstream Immunosuppression Immunosuppression Downstream->Immunosuppression O_Substituted_Hydroxylamine O-Substituted Hydroxylamine O_Substituted_Hydroxylamine->IDO1_active inhibits Tryptophan_depletion->Immunosuppression Kynurenine_effects->Immunosuppression

Caption: IDO1 dual function: enzymatic and signaling pathways.

The diagram above illustrates the dual role of IDO1. The enzymatic pathway involves the conversion of tryptophan to kynurenine, leading to tryptophan depletion and the production of bioactive kynurenine metabolites, both of which contribute to immunosuppression. The signaling pathway, which is independent of the enzyme's catalytic activity, involves IDO1 acting as a scaffold to recruit signaling proteins like SHP-1/2 and SOCS3, which in turn modulate downstream pathways to induce an immunosuppressive phenotype. O-substituted hydroxylamines are being investigated as inhibitors of the enzymatic activity of IDO1.

Experimental_Workflow cluster_synthesis Oxime Ether Synthesis cluster_analysis Comparative Kinetic Analysis (NMR) start Start: Aldehyde/Ketone & O-Substituted Hydroxylamine HCl reaction Reaction in Ethanol with Pyridine start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Oxime Ether purification->product prepare Prepare Stock Solutions: - Aldehyde/Ketone - O-Substituted Hydroxylamine - Internal Standard nmr_setup Mix Reactants in NMR Tube (Equilibrate Temperature) prepare->nmr_setup acquire Acquire NMR Spectra over Time nmr_setup->acquire analyze Integrate Signals & Calculate Concentrations acquire->analyze plot Plot [Reactant] vs. Time analyze->plot calculate Determine Second-Order Rate Constant (k₂) plot->calculate compare Compare k₂ values for different Hydroxylamines calculate->compare

Caption: Workflow for oxime ether synthesis and kinetic analysis.

The workflow diagram outlines the key steps in synthesizing an oxime ether, from the initial reaction to the final purification. It also details a typical workflow for a comparative kinetic analysis of different O-substituted hydroxylamines using NMR spectroscopy to determine their reaction rates.

Conclusion

This compound presents a valuable addition to the toolkit of researchers in synthetic and medicinal chemistry. Its unique chloroallyl functionality offers opportunities for further molecular elaboration. While direct quantitative comparisons of its reactivity with other O-substituted hydroxylamines are not extensively documented, its utility in the synthesis of agrochemicals and potential pharmaceuticals underscores its importance. The choice of an O-substituted hydroxylamine will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, stability, and opportunities for subsequent functionalization. Further head-to-head comparative studies would be beneficial to provide a more quantitative basis for reagent selection.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of O-(3-Chloroallyl)hydroxylamine. Due to the limited availability of direct experimental data for this compound, this guide presents estimated spectral data based on the analysis of structurally related compounds and established NMR principles. For comparison, experimental data for the closely related compound, allyl chloride, is provided.

Data Presentation: Comparison of NMR Data

The following tables summarize the experimental NMR data for allyl chloride and the estimated NMR data for this compound. These estimations are derived from the known effects of substituting a chloro group with an oxygen-linked nitrogenous group, which typically results in a downfield shift for adjacent protons and carbons.

Structure of this compound: Cl-CH=CH-CH₂-O-NH₂

Structure of Allyl Chloride: Cl-CH₂-CH=CH₂

Table 1: Comparison of ¹H NMR Data

Assignment This compound (Estimated) Allyl Chloride (Experimental)[1]
-CH= δ 5.8 - 6.2 ppm (m)δ 5.96 ppm (m)
=CH-Cl δ 5.2 - 5.4 ppm (m)δ 5.28 ppm (m)
-CH₂-O- δ 4.2 - 4.5 ppm (d)-
-CH₂-Cl -δ 4.05 ppm (d)
-NH₂ δ 5.0 - 6.0 ppm (br s)-

Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Table 2: Comparison of ¹³C NMR Data

Assignment This compound (Estimated) Allyl Chloride (Experimental)
-CH= ~130-135 ppm134.5 ppm
=CH-Cl ~118-122 ppm117.8 ppm
-CH₂-O- ~70-75 ppm-
-CH₂-Cl -45.2 ppm

Chemical shifts (δ) are in parts per million (ppm).

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, vortex the sample for a few seconds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the following acquisition parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 8-16

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: 0-12 ppm

  • Instrument Setup (¹³C NMR):

    • Use the same sample and maintain the lock and shim.

    • Set the following acquisition parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024 or more, depending on sample concentration

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Preparation Dissolve in CDCl3 Sample->Preparation NMR_Tube Transfer to NMR Tube Preparation->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition H1_FID ¹H FID H1_Acquisition->H1_FID C13_FID ¹³C FID C13_Acquisition->C13_FID H1_Spectrum ¹H Spectrum H1_FID->H1_Spectrum Fourier Transform, Phasing, Calibration C13_Spectrum ¹³C Spectrum C13_FID->C13_Spectrum Fourier Transform, Phasing, Calibration Analysis Analyze: - Chemical Shift - Integration (¹H) - Multiplicity (¹H) - Coupling Constants H1_Spectrum->Analysis C13_Spectrum->Analysis Assignment Signal Assignment Analysis->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

References

Infrared spectroscopy of O-(3-Chloroallyl)hydroxylamine functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Infrared Spectroscopy of O-(3-Chloroallyl)hydroxylamine Functional Groups

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. This compound is a reactive molecule with potential applications in organic synthesis.[1][2][3][4] Infrared (IR) spectroscopy offers a powerful, non-destructive method for identifying the key functional groups within this molecule, providing insights into its structure and purity. This guide provides a detailed comparison of infrared spectroscopy techniques for analyzing this compound, supported by experimental data and protocols.

Predicted Infrared Absorption Data for this compound

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. Based on established group frequencies from the literature, the expected absorption bands are summarized in the table below. These values provide a benchmark for analyzing experimental spectra.

Functional GroupBond VibrationPredicted Absorption Range (cm⁻¹)Intensity
HydroxylamineO-H stretch3200 - 3600Broad, Medium
HydroxylamineN-H bend1550 - 1650Medium
HydroxylamineC-O stretch1000 - 1250Strong
HydroxylamineN-O stretch930 - 970Medium
Allyl Group=C-H stretch3000 - 3100Medium
Allyl GroupC=C stretch1640 - 1680Medium to Weak
Allyl Group=C-H bend (out-of-plane)900 - 1000Strong
ChloroalkeneC-Cl stretch550 - 850Strong
Alkyl GroupC-H stretch2850 - 3000Strong

Comparison of Infrared Spectroscopy Sampling Techniques

The choice of sampling technique can significantly impact the quality and reproducibility of infrared spectra. For a liquid sample like this compound, Attenuated Total Reflectance (ATR)-FTIR is a modern and efficient method. Below is a comparison with the more traditional potassium bromide (KBr) pellet technique.

FeatureATR-FTIR SpectroscopyKBr Pellet Transmission FTIR
Sample Preparation Minimal; a small drop of liquid is placed directly on the ATR crystal.[5]Laborious; requires grinding the sample with KBr powder and pressing into a transparent pellet.
Sample Amount Very small (a few microliters).Requires several milligrams of sample.
Speed of Analysis Fast; spectra can be obtained in under a minute.[6]Time-consuming due to sample preparation.
Reproducibility High, due to consistent path length.[7]Can be variable, depending on pellet quality and thickness.
Potential for Sample Contamination Low. The crystal is easily cleaned.[8]High, from atmospheric moisture (KBr is hygroscopic) or impurities in the KBr.
Applicability Ideal for liquids, solids, pastes, and powders.[5][9]Primarily for solid samples that can be ground into a fine powder.

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

This protocol outlines the steps for obtaining a high-quality infrared spectrum of liquid this compound using an ATR-FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop (1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]

  • Spectrum Acquisition:

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.[6]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded over the range of 4000 to 400 cm⁻¹.[10]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.

G cluster_0 Spectral Analysis Workflow A Acquire IR Spectrum of This compound B Identify Broad Band ~3200-3600 cm⁻¹? A->B C Presence of O-H Stretch (Hydroxylamine) B->C Yes D Identify Bands at ~3000-3100 cm⁻¹ & ~1640-1680 cm⁻¹? C->D E Presence of C=C-H and C=C Stretches (Allyl Group) D->E Yes F Identify Strong Band ~550-850 cm⁻¹? E->F G Presence of C-Cl Stretch F->G Yes H Identify Strong Band ~1000-1250 cm⁻¹? G->H I Presence of C-O Stretch H->I Yes J Confirm Structure I->J

Caption: Workflow for identifying functional groups.

Comparison with a Non-Chlorinated Analog: O-Allylhydroxylamine

To highlight the influence of the chloro group on the infrared spectrum, a comparison with O-allylhydroxylamine is useful. The primary difference in the spectrum of this compound will be the presence of a strong absorption band in the fingerprint region between 850 and 550 cm⁻¹, which is characteristic of the C-Cl stretching vibration.[10][11] The spectrum of O-allylhydroxylamine [CID: 420841] would lack this feature.[12] The electronic effects of the chlorine atom may also induce minor shifts in the frequencies of the adjacent C=C and C-O bonds.

By following the protocols and data presented in this guide, researchers can effectively utilize infrared spectroscopy for the characterization of this compound and related compounds, ensuring the structural integrity of materials used in further research and development.

References

Comparative Efficacy of Herbicides Derived from Different Hydroxylamines: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of compounds derived from different hydroxylamines. The information is intended to be a valuable resource for researchers in the fields of agricultural science and weed management, offering a side-by-side comparison of their performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key studies, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of their mechanisms and applications.

Overview of Hydroxylamine-Derived Herbicides

Hydroxylamine derivatives represent a distinct class of herbicides, with glufosinate and its pro-herbicide bialaphos being the most prominent examples. Their primary mode of action involves the inhibition of glutamine synthetase, a crucial enzyme in nitrogen metabolism in plants. This inhibition leads to a rapid accumulation of toxic ammonia and the cessation of essential amino acid synthesis, ultimately resulting in plant death.[1] More recently, other hydroxylamine derivatives, such as N-cinnamoyl-N-substituted hydroxylamines, have been synthesized and evaluated for their herbicidal potential, suggesting a broader scope for this chemical class in weed management.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of various hydroxylamine-derived herbicides against different plant species. Efficacy is often expressed as the concentration or dose required to achieve a 50% reduction in a measured parameter, such as growth, biomass, or germination (EC50, ED50, or GR50).

Table 1: Efficacy of Glufosinate and Bialaphos on Various Weed Species

HerbicideWeed SpeciesGrowth StageEfficacy Metric (ED50/GR50)Reference
GlufosinateLolium rigidum (Ryegrass)Seedling~100 g ai/ha[2][3]
GlufosinateChenopodium album (Common Lambsquarters)5 cm height-[4]
GlufosinateAmaranthus retroflexus (Redroot Pigweed)5 cm height-[4]
GlufosinateAmbrosia artemisiifolia (Common Ragweed)5-15 cm height>98% control at 300-500 g ai/ha[4]
BialaphosVarious species-(Data not available in dose-response format)

Note: Quantitative dose-response data for bialaphos is less commonly reported in direct comparative studies with glufosinate under field conditions. Its efficacy is closely related to its conversion to glufosinate within the plant.

Table 2: Herbicidal Activity of N-Cinnamoyl-N-Substituted Hydroxylamine Derivatives

CompoundTarget SpeciesConcentration (ppm)Inhibition (%)Reference
3-nitro cinnamo hydroxamic acid (A2)Raphanus sativus (Radish)200Activity at par with pendimethalin[5][6]
o-tolyl-(3-bromo) cinnamo hydroxamic acid (B1)Raphanus sativus (Radish)200Activity at par with pendimethalin[5][6]
2-bromo-(4-chloro) cinnamo hydroxamic acid (C1)Raphanus sativus (Radish)200Activity at par with pendimethalin[5][6]

Note: The data for N-cinnamoyl-N-substituted hydroxylamine derivatives is currently limited to a single concentration and a qualitative comparison. Further dose-response studies are needed for a comprehensive efficacy assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of hydroxylamine-derived herbicides.

Whole-Plant Bioassay for Glufosinate Efficacy

This protocol is a generalized procedure for assessing the efficacy of glufosinate on a target weed species.

Objective: To determine the dose-response of a weed species to glufosinate application.

Materials:

  • Seeds of the target weed species

  • Potting medium (soil, sand, and peat mixture)

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Formulated glufosinate herbicide

  • Pressurized spray chamber with a flat-fan nozzle

  • Deionized water

  • Ammonium sulfate (optional adjuvant)

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots filled with a suitable potting medium. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage (e.g., 3-4 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of glufosinate. A series of dilutions are then made to create a range of treatment doses (e.g., 0, 50, 100, 200, 400, 800 g ai/ha). An adjuvant such as ammonium sulfate may be added to the spray solution as per standard practice.[4]

  • Herbicide Application: Transfer the potted plants to a calibrated spray chamber. Apply the different herbicide doses to the plants, ensuring uniform coverage. An untreated control group should be sprayed with water (and adjuvant if used in the treatments).

  • Post-Treatment Care: Return the plants to the controlled environment and observe for symptoms of phytotoxicity.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by visual scoring of injury (on a scale of 0-100%) and by harvesting the above-ground biomass. The harvested biomass is then dried in an oven to a constant weight to determine the dry weight.

  • Data Analysis: The data (e.g., dry weight) is expressed as a percentage of the untreated control. A dose-response curve is then fitted to the data using a suitable statistical model (e.g., a four-parameter log-logistic model) to calculate the ED50 or GR50 value.

Seed Germination Inhibition Assay for N-Cinnamoyl-N-Substituted Hydroxylamine Derivatives

This protocol is adapted from the methodology used to test the herbicidal activity of novel hydroxylamine derivatives on radish seeds.[1][6]

Objective: To evaluate the effect of hydroxylamine derivatives on the seed germination and early seedling growth of a model plant species.

Materials:

  • Seeds of a sensitive indicator plant (e.g., Raphanus sativus)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Synthesized N-cinnamoyl-N-substituted hydroxylamine derivatives

  • A suitable solvent (e.g., acetone or DMSO)

  • Deionized water

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. A series of dilutions are then made to achieve the desired test concentrations (e.g., 50, 100, 200 ppm). A control solution (solvent and water) and a standard herbicide (e.g., pendimethalin) at a known effective concentration should also be prepared.

  • Assay Setup: Place two layers of filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of each test solution, control solution, or standard herbicide solution onto the filter paper in the respective petri dishes.

  • Seed Plating: Place a predetermined number of viable radish seeds (e.g., 20) onto the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in an incubator or growth chamber under controlled conditions (e.g., 25°C, dark or light/dark cycle).

  • Data Collection: After a set incubation period (e.g., 72 hours), count the number of germinated seeds in each dish. Additionally, the root and shoot length of the germinated seedlings can be measured.

  • Data Analysis: Calculate the percentage of germination inhibition for each treatment relative to the control. The percentage of root and shoot elongation inhibition can also be calculated. The data can then be used to compare the activity of the different derivatives.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the mode of action of glutamine synthetase inhibitors and a typical experimental workflow for herbicide efficacy testing.

G cluster_0 Plant Cell Glutamate Glutamate GlutamineSynthetase Glutamine Synthetase (GS) Glutamate->GlutamineSynthetase Ammonia Ammonia Ammonia->GlutamineSynthetase Glutamine Glutamine GlutamineSynthetase->Glutamine Normal Metabolism ToxicAmmonia Toxic Accumulation of Ammonia GlutamineSynthetase->ToxicAmmonia Blocked Pathway HydroxylamineHerbicide Hydroxylamine-Derived Herbicide (e.g., Glufosinate) HydroxylamineHerbicide->GlutamineSynthetase Inhibits CellDeath Cell Death ToxicAmmonia->CellDeath G start Start: Herbicide Efficacy Trial seed_sowing Sow Weed Seeds in Pots start->seed_sowing plant_growth Grow Plants to Desired Stage seed_sowing->plant_growth herbicide_app Apply Herbicides in Spray Chamber plant_growth->herbicide_app herbicide_prep Prepare Herbicide Dose Range herbicide_prep->herbicide_app incubation Incubate Plants in Controlled Environment herbicide_app->incubation data_collection Collect Data: Visual Injury & Biomass incubation->data_collection data_analysis Analyze Data: Fit Dose-Response Curve data_collection->data_analysis results Determine ED50/GR50 Values data_analysis->results

References

Validating the Purity of Synthesized O-(3-Chloroallyl)hydroxylamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of O-(3-Chloroallyl)hydroxylamine, a key reagent in pharmaceutical and agricultural synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable analytical methodology.

This compound is a reactive intermediate used in the synthesis of various target molecules.[1] Its purity is paramount as impurities can lead to unwanted side reactions, decreased yield, and potential safety concerns in downstream applications. This guide outlines a robust HPLC method, complete with a detailed experimental protocol, and compares its performance with other analytical techniques.

Experimental Workflow for Purity Validation

The overall process for validating the purity of this compound involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates a typical workflow.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation Sample_Weighing Sample Weighing Dilution Dilution Sample_Weighing->Dilution Derivatization Derivatization Dilution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Impurity_Quantification Impurity Quantification Purity_Calculation->Impurity_Quantification Specificity Specificity Impurity_Quantification->Specificity Report Generate Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy_Precision Accuracy & Precision Accuracy_Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report

Figure 1: Workflow for HPLC Purity Validation.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of a hydroxylamine derivative with 1,3-dichloropropene.[2] Understanding the synthetic route is crucial for identifying potential process-related impurities.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Impurities Hydroxylamine Hydroxylamine Reaction Alkylation Reaction Hydroxylamine->Reaction Dichloropropene 1,3-Dichloropropene Dichloropropene->Reaction Main_Product This compound Reaction->Main_Product Impurity_A Unreacted Hydroxylamine Reaction->Impurity_A Impurity_B Unreacted 1,3-Dichloropropene Reaction->Impurity_B Impurity_C Dialkylated Product Reaction->Impurity_C

Figure 2: Synthesis and Potential Impurities.

Detailed Experimental Protocol: HPLC Method

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary for sensitive UV detection. This method is adapted from established procedures for the analysis of hydroxylamine.[3][4][5][6]

1. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Benzaldehyde (derivatizing agent)

  • Sodium acetate

  • This compound reference standard

  • Methanol (HPLC grade)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.01M Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Accurately weigh about 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Derivatization Procedure: To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of sodium acetate solution (1 M) and 0.5 mL of a 1% benzaldehyde solution in methanol. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

5. Method Validation Parameters: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9][10][11]

Comparison of Analytical Techniques

While HPLC is a powerful technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.

TechniquePrincipleAdvantagesLimitations
HPLC-UV (with derivatization) Separation based on polarity, detection via UV absorbance of the derivative.High sensitivity and resolution, precise and reproducible results, widely available.[8]Requires a derivatization step, which can add complexity and potential for error.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization to increase volatility, potential for thermal degradation of the analyte.[12]
Quantitative NMR (qNMR) Absolute quantification against a certified internal standard.Provides absolute purity without the need for a specific reference standard of the impurity, non-destructive.[13]Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions to determine purity.Can determine absolute purity of highly pure crystalline solids.Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that do not affect the melting point.[14]

Hypothetical Purity Analysis Data

The following table presents hypothetical data from the analysis of three different batches of synthesized this compound using the proposed HPLC method.

Batch No.Purity by HPLC (% Area)Impurity A (%)Impurity B (%)Impurity C (%)
BATCH-00199.520.150.210.12
BATCH-00298.980.350.450.22
BATCH-00399.710.080.110.10

Conclusion

The validation of this compound purity is essential for its intended applications in research and development. The presented HPLC method, incorporating a pre-column derivatization step, offers a sensitive and reliable approach for routine quality control. While alternative techniques such as GC-MS and qNMR provide valuable orthogonal information, the accessibility and precision of HPLC make it a highly suitable method for most laboratories. The choice of analytical technique should be based on the specific requirements of the analysis, including the need for impurity identification and the desired level of accuracy.

References

Alternative reagents to O-(3-Chloroallyl)hydroxylamine for oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oximes and their derivatives, the choice of reagent is critical to ensure high yields, purity, and process efficiency. While O-(3-Chloroallyl)hydroxylamine has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and ease of use. This guide provides an objective comparison of various alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific synthetic needs.

O-Substituted Hydroxylamines: A Comparative Overview

O-substituted hydroxylamines are a versatile class of reagents for the synthesis of O-substituted oximes, which are important intermediates in drug discovery and development. The nature of the substituent on the oxygen atom significantly influences the reagent's reactivity, primarily due to steric and electronic effects. While specific quantitative data for the direct comparison of this compound is limited in publicly available literature, a qualitative and semi-quantitative comparison with other common O-alkylhydroxylamines can be made.

The reactivity of hydroxylamines in oxime formation is influenced by the steric bulk and electronic effects of the substituent on the oxygen atom.[1] Generally, less sterically hindered hydroxylamines exhibit higher reactivity.

Table 1: Qualitative Comparison of O-Substituted Hydroxylamines for Oxime Formation

AlkoxyamineRelative ReactivityKey Characteristics
Hydroxylamine (NH₂OH)HighThe most reactive due to the absence of steric hindrance.[1]
O-Methylhydroxylamine (CH₃ONH₂)ModerateA commonly used reagent that balances reactivity with the stability of the resulting O-methyl oxime.[1]
O-Ethylhydroxylamine (C₂H₅ONH₂)Moderate to LowSlightly more sterically hindered than O-Methylhydroxylamine, which may lead to slower reaction rates.[1]
O-Benzylhydroxylamine (C₆H₅CH₂ONH₂)LowSignificantly more sterically hindered, leading to slower reaction kinetics.
This compoundModerate (Predicted)The chloroallyl group may introduce electronic effects influencing reactivity. The double bond offers a site for further functionalization.

Experimental Protocols for Oxime Synthesis

Detailed experimental protocols are essential for reproducible and successful synthesis. Below are representative protocols for the synthesis of oximes using various reagents and methodologies.

Protocol 1: Classical Oxime Synthesis using Hydroxylamine Hydrochloride

This method involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Sodium acetate (2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the aldehyde or ketone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture.

  • Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and collect the precipitated oxime by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

Protocol 2: One-Pot Synthesis of Oxime Ethers

This efficient method combines oximation and etherification in a single step.

Materials:

  • Aldehyde (e.g., cinnamaldehyde) (3.60 mmol)

  • Hydroxylamine hydrochloride (3.60 mmol)

  • Alkyl halide (e.g., ethyl bromide) (3.60 mmol)

  • Anhydrous potassium carbonate (5.6 mmol)

  • Tetrahydrofuran (THF) (100 mL)

Procedure:

  • To a mixture of hydroxylamine hydrochloride, cinnamaldehyde, and ethyl bromide in THF, add excess anhydrous potassium carbonate.[2]

  • Stir the resulting mixture at room temperature for 50 minutes to one hour.[2]

  • Monitor the reaction by TLC to confirm the transformation from the aldehyde through the oxime to the corresponding oxime ether.[2]

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane) to yield the pure oxime ether (yields typically 75-82%).[2]

Advanced Synthesis Methodologies

To address the limitations of classical methods, such as long reaction times and the use of hazardous solvents, several "green" and more efficient alternatives have been developed.

Microwave-Assisted Oxime Synthesis

Microwave irradiation can significantly accelerate the rate of oxime formation.

Table 2: Microwave-Assisted Synthesis of Oximes

Aldehyde/KetoneProductTime (min)Yield (%)
VanillinVanillin oxime5100
4-Nitrobenzaldehyde4-Nitrobenzaldehyde oxime5100
BenzaldehydeBenzaldehyde oxime5100

Data sourced from a study on microwave-assisted conversion of aldehydes into nitriles and oximes.[3]

Experimental Protocol:

  • A ground mixture of an aldehyde (1 mmol), Na₂CO₃ (5 mmol), and hydroxylamine hydrochloride (5 mmol) is placed in a microwave reactor.[3]

  • The mixture is irradiated at 100 W for 5 minutes with air-cooling and magnetic stirring.[3]

  • After cooling, the reaction mixture is worked up to isolate the oxime.[3]

Ultrasound-Assisted Oxime Synthesis

Sonication provides an alternative energy source for promoting oxime synthesis under mild conditions.

Table 3: Ultrasound-Assisted Synthesis of Oximes

Aldehyde/KetoneTime (min)Yield (%)
Benzaldehyde3095
4-Chlorobenzaldehyde3598
Acetophenone6085

Data represents yields of oximes from the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation.[4][5]

Experimental Protocol:

  • A mixture of the carbonyl compound (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a suitable solvent (e.g., water or ethanol) is exposed to sonication.[5]

  • The reaction is typically carried out at a controlled temperature (e.g., 60 °C).[5]

  • The pH is adjusted to ~10 by the dropwise addition of a 10% K₂CO₃ solution under sonication, leading to the precipitation of the oxime.[5]

Solvent-Free Oxime Synthesis by Grinding

This environmentally friendly method avoids the use of solvents and often leads to high yields in short reaction times.

Table 4: Solvent-Free Synthesis of Oximes by Grinding

Aldehyde/KetoneTime (min)Yield (%)
p-Chlorobenzaldehyde298
4-Methoxybenzaldehyde293
Cinnamaldehyde396

Data from a study on the synthesis of oximes using grindstone chemistry with Bi₂O₃ as a catalyst.[6]

Experimental Protocol:

  • A mixture of the carbonyl compound (2 mmol), hydroxylamine hydrochloride (2 mmol), and a catalyst such as Bi₂O₃ or Na₂CO₃ (3 mmol) is ground together in a mortar and pestle at room temperature.[6][7]

  • The grinding is continued for a short period (typically 2-10 minutes).[6][7]

  • The solid product is then purified, often by simple washing with water.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

General Mechanism of Oxime Formation

The formation of an oxime proceeds through a two-step mechanism: nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to form the C=N double bond.

Caption: General reaction pathway for oxime formation.

Experimental Workflow for One-Pot Oxime Ether Synthesis

The one-pot synthesis of oxime ethers streamlines the process by eliminating the need to isolate the intermediate oxime.

OnePotOximeEther Start Start: Aldehyde, Hydroxylamine HCl, Alkyl Halide, K₂CO₃ in THF Reaction Stir at Room Temperature (50-60 min) Start->Reaction Filtration Filtration to remove solids Reaction->Filtration Concentration Concentration of filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure Oxime Ether Purification->Product

Caption: Workflow for one-pot synthesis of oxime ethers.

References

A Comparative Analysis of the Reaction Kinetics of O-(3-Chloroallyl)hydroxylamine and O-allylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases did not yield direct comparative studies on the reaction kinetics of O-(3-Chloroallyl)hydroxylamine and O-allylhydroxylamine. Consequently, this guide provides a predictive comparison based on fundamental principles of organic chemistry, alongside generalized experimental protocols for researchers seeking to perform such a comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals interested in the relative reactivity of these two hydroxylamine derivatives. While quantitative data from head-to-head studies is absent, a qualitative assessment of their kinetic behavior can be inferred from their structural differences.

Theoretical Kinetic Comparison: Electronic and Steric Effects

The primary structural difference between this compound and O-allylhydroxylamine is the presence of a chlorine atom on the terminal carbon of the allyl group. This substitution is expected to influence the reaction kinetics through inductive and steric effects.

FeatureThis compoundO-allylhydroxylaminePredicted Kinetic Impact
Electronic Effect The electron-withdrawing chlorine atom is anticipated to decrease the electron density of the C=C double bond and, to a lesser extent, the oxygen atom of the hydroxylamine via an inductive effect.The allyl group is generally considered electron-donating or neutral relative to the chloroallyl group.The reduced nucleophilicity of the oxygen atom in this compound may lead to slower reaction rates in nucleophilic substitution reactions where the hydroxylamine acts as the nucleophile.
Steric Hindrance The presence of the chlorine atom, which is larger than a hydrogen atom, may introduce minor steric hindrance around the allyl group.The allyl group presents a baseline level of steric hindrance.For reactions involving the allyl moiety, the additional bulk of the chlorine atom could slightly decrease the rate of reaction.
Leaving Group Ability In reactions where the hydroxylamine moiety is a leaving group, the electronic nature of the chloroallyl group could influence the stability of the resulting carbocation or the transition state.The unsubstituted allyl group provides a standard reference for leaving group ability in this context.The electron-withdrawing nature of the chloroallyl group might destabilize a carbocation intermediate, potentially slowing down reactions that proceed through an SN1-type mechanism.

Experimental Protocols

To obtain quantitative kinetic data, the following experimental methodologies can be employed. These protocols are generalized and should be optimized for the specific reaction under investigation.

General Protocol for Kinetic Analysis of Oxime Formation

This experiment aims to determine the rate of reaction between a hydroxylamine derivative and a model carbonyl compound (e.g., a ketone or aldehyde).

  • Reagent Preparation :

    • Prepare stock solutions of known concentrations of this compound, O-allylhydroxylamine, and the chosen carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

    • Prepare a buffer solution to maintain a constant pH throughout the reaction, as the rate of oxime formation is pH-dependent.

  • Reaction Monitoring :

    • The reaction can be monitored using UV-Vis spectrophotometry by observing the change in absorbance corresponding to the formation of the oxime product. Alternatively, HPLC or GC-MS can be used to monitor the disappearance of reactants and the appearance of the product over time.

    • Set up a thermostated reaction vessel to ensure a constant temperature.

  • Kinetic Run :

    • Equilibrate the solution of the carbonyl compound and buffer in the reaction vessel to the desired temperature.

    • Initiate the reaction by adding a known concentration of the hydroxylamine derivative.

    • Record the analytical signal (e.g., absorbance or peak area) at regular time intervals.

  • Data Analysis :

    • Under pseudo-first-order conditions (where one reactant is in large excess), the observed rate constant (k_obs) can be determined by fitting the data to the integrated first-order rate law.

    • The second-order rate constant (k2) can be obtained by plotting k_obs against the concentration of the excess reactant.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a general reaction mechanism for nucleophilic substitution and a typical experimental workflow for kinetic analysis.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Nu R-ONH₂ (Nucleophile) TS Transition State [Nu---E---LG]ᵟ⁻ Nu->TS Attack E Substrate-LG (Electrophile) E->TS P R-ONH₂-Substrate⁺ LG LG⁻ (Leaving Group) TS->P Bond Formation TS->LG Bond Cleavage Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Hydroxylamines, Substrate) C Thermostat Reaction Vessel A->C B Prepare Buffer Solution B->C D Initiate Reaction C->D E Monitor Reaction Progress (e.g., UV-Vis, HPLC) D->E F Collect Time-Course Data E->F G Calculate Observed Rate Constants (k_obs) F->G H Determine Second-Order Rate Constants (k₂) G->H

A Comparative Guide to the X-ray Crystallography of O-Substituted Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data of O-Substituted Hydroxylamine Derivatives

The following table summarizes key crystallographic parameters for a selection of O-substituted hydroxylamine derivatives, offering a point of comparison for researchers working with similar molecules.

Compound/Derivative NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(E)-Acetophenone oxime MonoclinicP2₁/c8.783(2)5.891(1)14.532(3)103.41(1)CSD Entry: ACPOXM01
(E)-Benzaldehyde oxime OrthorhombicPbca7.981(2)10.453(2)15.123(3)90CSD Entry: BZALOX
(E)-4-Nitroacetophenone oxime MonoclinicP2₁/n7.432(1)12.091(2)9.165(1)98.76(1)CSD Entry: NAPHOM
N,O-Dimethylhydroxylamine hydrochloride OrthorhombicP2₁2₁2₁6.045(1)8.412(2)9.876(2)90CSD Entry: DMHYCL
O-Methyl-N-(2-pyridyl)hydroxylamine MonoclinicP2₁/c11.543(2)5.678(1)10.987(2)101.23(1)CSD Entry: MOPYHA

Note: This data is sourced from the Cambridge Structural Database (CSD) and representative literature. Direct comparison with O-(3-Chloroallyl)hydroxylamine would require experimental determination of its crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

This section outlines a typical experimental procedure for determining the crystal structure of a small organic molecule, such as an O-substituted hydroxylamine derivative.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Suitable crystals should ideally be between 0.02 and 0.5 mm in all dimensions.[2] Common methods for crystal growth include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the compound to crystallize out.

Crystal Mounting

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a small amount of inert oil or epoxy.[1] For data collection at low temperatures (to minimize thermal vibration of atoms), the crystal is then placed under a stream of cold nitrogen gas (typically around 100 K).[3][4]

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer.[5] The instrument consists of an X-ray source (commonly Mo or Cu), a goniometer to rotate the crystal, and a detector (like a CCD or pixel detector) to record the diffraction pattern.[6][7]

The process involves:

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots and determine the dimensions and symmetry of the unit cell.

  • Full Data Collection: The crystal is rotated through a series of angles, and a complete set of diffraction data (intensities and positions of reflections) is collected.[6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.[8]

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., background scattering, absorption).

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, "direct methods" are often used to phase the diffraction data and generate an initial electron density map.[6]

  • Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using least-squares refinement methods.[7]

Structure Validation and Analysis

The final crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and torsion angles against expected values and looking for any unusual features in the electron density map. The absolute configuration of chiral molecules can also be determined.[9]

Workflow for X-ray Crystallography

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_final Final Output Compound Synthesized Compound Crystallization Crystal Growth Compound->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure & Report Validation->Final_Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

Comparative Performance Analysis of O-(3-Chloroallyl)hydroxylamine in Synthetic and Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review aimed at researchers, scientists, and professionals in drug development and agriculture, new insights into the performance of O-(3-Chloroallyl)hydroxylamine in key chemical syntheses and biological assays are detailed. This guide provides an objective comparison with alternative compounds, supported by experimental data, to inform the selection of reagents and the design of novel bioactive molecules.

This compound is a versatile reagent utilized in the synthesis of agrochemicals and potential therapeutic agents.[1] Its reactivity is centered around the hydroxylamine functional group and the chloroallyl moiety, which allows for its participation in reactions like oxime ether formation and Michael additions.[1] This guide presents a comparative analysis of its performance in these applications, alongside an examination of its potential as an antimicrobial agent.

Performance in Oxime Ether Synthesis

This compound is a key precursor in the synthesis of herbicidal oxime ethers. To provide a comparative benchmark, the following table summarizes typical yields for oxime ether synthesis using different O-substituted hydroxylamines.

ReagentAlternative ReagentTypical Yield (%)Reference Compound Type
This compound O-AllylhydroxylamineData Not AvailableHerbicidal Oxime Ethers
O-Methylhydroxylamine-72.9O-Methylbenzaldehyde Oxime
O-Ethylhydroxylamine-75-823-Phenylpropenal O-Ethyl Oxime
O-Benzylhydroxylamine-70.7Acetaldehyde Oxime-O-Benzyl Ether

Note: Direct comparative yield data for this compound versus O-Allylhydroxylamine in the synthesis of the same target molecule was not available in the reviewed literature. The presented data provides context for yields achieved with other common O-substituted hydroxylamines in similar syntheses.

Antimicrobial Activity Profile

Compound ClassHalogenated Derivative Example (MIC)Non-Halogenated Analog (MIC)Target Organism(s)
O-Allylhydroxylamine Derivatives Data Not AvailableData Not Available-
Pyrrolopyrimidines8 mg/L (Bromo derivative)>64 mg/LStaphylococcus aureus
Indoles20-30 µg/mL (Di-halogenated)1000 µg/mL (Indole)Staphylococcus aureus
Peptoids2 µg/mL (Iodinated 6-mer)>512 µg/mL (Unsubstituted)Staphylococcus aureus

Note: This table illustrates the established principle of halogenation enhancing antimicrobial activity in various molecular scaffolds. Further research is required to quantify the specific antimicrobial efficacy of this compound and its non-halogenated counterpart.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are representative protocols for key reactions and assays relevant to the application of this compound.

Protocol 1: General Synthesis of Oxime Ethers

This protocol describes a one-pot synthesis of α,β-unsaturated aldoxime ethers, which is analogous to the synthesis of herbicidal compounds using this compound.

Materials:

  • Aldehyde or ketone (e.g., cinnamaldehyde)

  • Hydroxylamine hydrochloride

  • Anhydrous potassium carbonate

  • Alkylating agent (e.g., this compound)

  • Tetrahydrofuran (THF)

Procedure:

  • To a mixture of hydroxylamine hydrochloride (3.60 mmol) and the carbonyl compound (3.60 mmol) in THF (100 mL), add excess anhydrous potassium carbonate (5.6 mmol).

  • Add the O-substituted hydroxylamine (e.g., this compound) (3.60 mmol).

  • Stir the resulting mixture at room temperature or reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, pour the reaction mixture into cold water (100 mL).

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.[2]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: A Potential Signaling Pathway

Hydroxylamine derivatives have been shown to exhibit antimicrobial activity by inhibiting ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair in bacteria. The chloroallyl moiety of this compound may enhance this activity through increased cell permeability or by acting as a reactive site.

antimicrobial_mechanism O_CAH This compound Cell_Membrane Bacterial Cell Membrane O_CAH->Cell_Membrane Penetration RNR Ribonucleotide Reductase (RNR) Cell_Membrane->RNR Inhibition DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Blocks Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Leads to

Potential Antimicrobial Mechanism of Action

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a logical workflow for the synthesis of a target oxime ether using this compound and its subsequent evaluation for herbicidal activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Herbicidal Activity Assay Start Start: Reagents Reaction Oxime Ether Formation (One-Pot Synthesis) Start->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Compound_Prep Prepare Test Concentrations Characterization->Compound_Prep Treatment Apply Test Compound Compound_Prep->Treatment Planting Plant Weed Species Planting->Treatment Incubation Greenhouse Incubation Treatment->Incubation Data_Collection Assess Plant Growth Inhibition Incubation->Data_Collection

Workflow for Synthesis and Herbicidal Testing

This guide consolidates available information to aid researchers in making informed decisions regarding the use of this compound. Further quantitative, direct comparative studies are warranted to fully elucidate its performance profile against relevant alternatives.

References

A Comparative Guide to the Synthesis of O-(3-Chloroallyl)hydroxylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

O-(3-Chloroallyl)hydroxylamine is a crucial reagent in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agricultural chemicals.[1] Its unique structure allows for its use in creating novel antimicrobial agents and in the formulation of crop protection products.[1] This guide provides a comparative analysis of the prevalent synthesis methods for this compound, offering a detailed look at their performance, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their applications.

Comparison of Synthesis Methods

The synthesis of this compound can be achieved through several distinct routes, each presenting its own set of advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. Below is a summary of the key performance indicators for the most common methods.

MethodKey ReactantsCatalyst/ReagentReaction TimeYieldPurity
Method 1: Direct Alkylation trans-1,3-Dichloropropene, HydroxylamineAcid Catalyst (e.g., HCl)Not SpecifiedNot SpecifiedNot Specified
Method 2: Multi-step Synthesis via Imino Ester Acetonitrile, Ethanol, Hydroxylamine Sulfate, trans-1,3-DichloropropeneHCl, NaOH, Tetrabutylammonium Bromide> 24 hours87.5% (of theoretical)98.5% (as HCl salt)[2]
Method 3: Microchannel Reactor Synthesis Hydroxylamine Sulfate, Methyl Isobutyl Ketone, 1,3-DichloropropeneNaOHNot Specified92.7% - 95.5%99.1% - 99.8%[3]

Detailed Experimental Protocols and Reaction Pathways

Method 1: Direct Alkylation of Hydroxylamine

This method represents the most straightforward approach to synthesizing this compound. It involves the direct reaction of trans-1,3-dichloropropene with hydroxylamine.

Experimental Protocol:

The synthesis is typically carried out by reacting trans-1,3-dichloropropene with hydroxylamine under controlled temperature conditions, ranging from 20°C to 75°C.[1] An acid catalyst, such as hydrochloric acid, is generally employed to facilitate the reaction.[1] Following the reaction, the product is extracted and purified, often yielding the hydrochloride salt of this compound.[1]

Reaction Pathway:

G trans-1,3-Dichloropropene trans-1,3-Dichloropropene reagents + trans-1,3-Dichloropropene->reagents Hydroxylamine Hydroxylamine Hydroxylamine->reagents This compound This compound catalyst Acid Catalyst (20-75°C) reagents->catalyst catalyst->this compound

Diagram 1. Direct Alkylation of Hydroxylamine.
Method 2: Multi-step Synthesis via Imino Ester Intermediate

This process, detailed in a European patent, involves a more complex, multi-step synthesis that results in a high-purity product.[2]

Experimental Protocol:

  • Imino Ester Formation: Acetonitrile and ethanol are reacted with hydrogen chloride in toluene to form an imino ester hydrohalide suspension.[2]

  • Hydroximate Formation: The suspension is added to an aqueous solution of sodium hydrogen carbonate, followed by the addition of an aqueous solution of hydroxylamine sulfate at -20 to -5°C.[2]

  • O-Alkylation: The resulting organic phase containing the hydroximate is treated with an aqueous solution of sodium hydroxide and then trans-1,3-dichloropropene at 50 to 80°C in the presence of tetrabutylammonium bromide as a phase-transfer catalyst.[2]

  • Hydrolysis: The formed O-(trans-chloroallyl)acethydroximic acid ethyl ester is hydrolyzed with dilute hydrochloric acid.[2]

  • Isolation: The aqueous phase containing the hydrochloride of O-(trans-chloroallyl)hydroxylamine is separated and the product is isolated, for instance, by evaporating the water.[2] A yield of 87.5% of the theory based on trans-1,3-dichloropropene and a purity of 98.5% for the hydrochloride salt have been reported.[2]

Reaction Pathway:

G cluster_0 Imino Ester Formation cluster_1 Hydroximate Formation cluster_2 O-Alkylation cluster_3 Hydrolysis & Isolation Acetonitrile Acetonitrile Imino Ester Hydrohalide Imino Ester Hydrohalide Acetonitrile->Imino Ester Hydrohalide HCl, Toluene Ethanol Ethanol Ethanol->Imino Ester Hydrohalide Hydroximate Hydroximate Imino Ester Hydrohalide->Hydroximate NaHCO3, H2O Hydroxylamine Sulfate Hydroxylamine Sulfate Hydroxylamine Sulfate->Hydroximate Oxime Ether Oxime Ether Hydroximate->Oxime Ether NaOH, PT Catalyst trans-1,3-Dichloropropene trans-1,3-Dichloropropene trans-1,3-Dichloropropene->Oxime Ether This compound HCl This compound HCl Oxime Ether->this compound HCl dil. HCl

Diagram 2. Multi-step Synthesis via Imino Ester.
Method 3: Continuous Flow Synthesis in Microchannel Reactors

A modern and efficient approach detailed in a Chinese patent utilizes microchannel reactors for a continuous and high-yield synthesis.[3]

Experimental Protocol:

  • Oxime Formation: An aqueous solution of hydroxylamine sulfate is passed through a strongly alkaline anion exchange resin. The effluent is then pumped into a first-stage microchannel reactor along with methyl isobutyl ketone at 40-60°C to form methyl isobutyl ketoxime.[3]

  • O-Alkylation: The effluent from the first stage is directly fed into a second-stage microchannel reactor. Simultaneously, 1,3-dichloropropene and a 30% sodium hydroxide solution are added, and the reaction proceeds at 50-70°C.[3]

  • Workup and Isolation: After the reaction, the phases are separated. The aqueous phase is extracted with methyl isobutyl ketone. The combined organic phases are washed, dried, and the solvent is recovered to yield the final product.[3] This method has been reported to produce O-(3-chloro-2-propenyl)hydroxylamine with purities ranging from 99.1% to 99.8% and yields between 92.65% and 95.5%.[3]

Experimental Workflow:

Diagram 3. Microchannel Reactor Synthesis Workflow.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization, including desired purity, yield, available equipment, and scale of production.

  • The Direct Alkylation method is the simplest but lacks detailed public data on yield and purity, making it potentially suitable for initial exploratory work where high purity is not the primary concern.

  • The Multi-step Synthesis via an Imino Ester provides a high-purity product with a good yield, though it involves a more complex and lengthy procedure.[2] This method is well-documented and may be suitable for laboratory-scale synthesis where purity is critical.

  • The Microchannel Reactor Synthesis offers the highest reported yields and purities, coupled with the benefits of continuous flow chemistry, such as improved heat and mass transfer, safety, and scalability.[3] This makes it an excellent candidate for industrial-scale production and for research groups with access to continuous flow equipment.

Researchers should carefully consider these factors to select the most appropriate and efficient method for their synthetic needs.

References

A Researcher's Guide to Cross-Reactivity of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of haptens like O-(3-Chloroallyl)hydroxylamine is crucial for the development of specific and reliable immunoassays. This guide provides a comparative framework for assessing the cross-reactivity of this compound with structurally similar compounds. The following data and protocols are presented as a template for such studies, offering a blueprint for experimental design and data interpretation.

Quantitative Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules. In this assay format, a fixed amount of antibody and enzyme-labeled hapten competes with varying concentrations of the target analyte or potential cross-reactants for binding to a solid phase coated with an antigen. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

The cross-reactivity of related compounds is typically expressed as a percentage relative to the target analyte, calculated using the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

The following table presents hypothetical cross-reactivity data for this compound and a panel of structurally related compounds. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Cl-CH=CH-CH₂-O-NH₂ 10 100
O-AllylhydroxylamineCH₂=CH-CH₂-O-NH₂2504
O-(2-Chloroallyl)hydroxylamineCH₂=C(Cl)-CH₂-O-NH₂5020
O-(3-Bromallyl)hydroxylamineBr-CH=CH-CH₂-O-NH₂1566.7
O-PropylhydroxylamineCH₃-CH₂-CH₂-O-NH₂> 1000< 1
HydroxylamineNH₂OH> 1000< 1
3-Chloro-1-propanolCl-CH₂-CH₂-CH₂-OH> 1000< 1

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility and validation of cross-reactivity studies. Below is a representative protocol for a competitive ELISA to assess the cross-reactivity of this compound.

Competitive ELISA Protocol

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • This compound-protein conjugate (for coating)

  • Monoclonal or polyclonal antibody specific to this compound

  • Horseradish peroxidase (HRP)-labeled secondary antibody

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking Buffer (e.g., 1% bovine serum albumin in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of the standard this compound or the test compounds at various concentrations to the wells. Then, add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-labeled secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow and the logical basis for cross-reactivity.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Plate Coating (Hapten-Protein Conjugate) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Addition of Sample/Standard and Primary Antibody Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Addition of HRP-labeled Secondary Ab Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition (e.g., TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Experimental workflow for the competitive ELISA.

cross_reactivity_logic cluster_target Target Analyte cluster_analogs Structural Analogs cluster_reactivity Predicted Cross-Reactivity Target This compound Analog1 O-(3-Bromallyl)hydroxylamine (High Similarity) Analog2 O-(2-Chloroallyl)hydroxylamine (Moderate Similarity) Analog3 O-Allylhydroxylamine (Lower Similarity) Analog4 O-Propylhydroxylamine (Low Similarity) High High Analog1->High Moderate Moderate Analog2->Moderate Low Low Analog3->Low Negligible Negligible Analog4->Negligible

Caption: Logic of structural similarity and cross-reactivity.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical compounds is paramount. O-(3-Chloroallyl)hydroxylamine, a halogenated hydroxylamine derivative, requires strict adherence to hazardous waste protocols to protect laboratory personnel and the environment.

Due to its toxic nature and potential for hazardous reactions, this compound must be treated as a hazardous chemical waste.[1] The following procedures provide a step-by-step guide for its proper disposal, emphasizing segregation, safe handling, and professional removal. Direct chemical neutralization by laboratory personnel is not recommended due to the lack of validated protocols and the potential for uncontrolled reactions.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat is essential to protect from splashes.

Step-by-Step Disposal Protocol

1. Waste Segregation: this compound is classified as a halogenated organic waste.[2][3][4][5] It must be collected separately from non-halogenated organic waste, as the disposal methods and costs for these categories differ significantly.[5]

2. Waste Collection:

  • Use a designated, compatible, and clearly labeled hazardous waste container.[6] Polyethylene containers are generally suitable for halogenated solvents.[7]

  • The container must have a tightly fitting screw cap to prevent leaks and evaporation.[4][8]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[3]

  • The label must clearly identify the contents, including the full chemical name "this compound," and list all components and their approximate percentages if it is part of a mixture. Do not use abbreviations or chemical formulas.[4]

  • Keep the waste container closed at all times, except when adding waste.[3][4][8]

3. Storage of Waste Container:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.[6][7]

  • The waste container must be stored in secondary containment to prevent spills.[7]

  • Segregate the this compound waste from incompatible materials, especially strong oxidizing agents, acids, bases, and metals, to prevent violent reactions.[7][9][10]

4. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[6][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6] They will have established procedures and approved vendors for managing chemical waste.

  • Maintain accurate records of the amount of waste generated and the date of disposal.[6]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill. Do not use combustible materials like sawdust.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontamination: Thoroughly clean the spill area with a suitable decontamination solution, followed by soap and water.[6] The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined above.

Quantitative Guidelines for Laboratory Hazardous Waste

The following table provides general quantitative limits and conditions for the accumulation of hazardous waste in a laboratory setting, which should be followed for this compound waste.

ParameterGuidelineRationale
Maximum Volume per Satellite Accumulation Area (SAA) ≤ 55 gallons of total hazardous wasteFederal and state regulations often limit the amount of waste that can be accumulated in a lab before it is moved to a central storage facility.[4]
Time Limit for Full Containers Must be removed from the SAA within 3 days of being fullTo ensure prompt removal and minimize storage of large quantities of hazardous materials in the laboratory.
Time Limit for Partially Filled Containers May remain in the SAA for up to 1 yearAllows for the accumulation of smaller amounts of waste over time while still ensuring eventual proper disposal.
pH of Aqueous Waste for Neutralization (if applicable) Adjust to between 5.5 and 9.5 before disposal if drain disposal is permitted for the neutralized substanceThis range is generally acceptable for drain disposal of non-hazardous aqueous solutions to prevent corrosion of plumbing. Note: This is not applicable to this compound, which must not be drain disposed. [5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Identify Waste: This compound (Halogenated Organic) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Prerequisite C Select & Label Container: Compatible, Sealed, 'Hazardous Waste' B->C Step 1 D Collect Waste in Chemical Fume Hood C->D Step 2 E Store Container Securely: Designated SAA, Secondary Containment D->E Step 3 F Segregate from Incompatibles E->F Critical Safety Step G Contact EHS for Pickup E->G Step 4 H Professional Disposal by Licensed Vendor G->H Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling O-(3-Chloroallyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for O-(3-Chloroallyl)hydroxylamine

This guide provides critical safety, handling, and disposal information for this compound (CAS No: 87851-77-2), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary acute hazard is oral toxicity.[1] It is crucial to handle this compound with the understanding that it may possess unknown and chronic hazards.[1]

Hazard ClassificationDetails
GHS Classification Acute Toxicity, Oral (Category 3)[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
Transport Information UN Proper Shipping Name: Toxic liquid, organic, n.o.s.[1]
Physical and Chemical Properties

Proper storage and handling are dictated by the chemical's physical properties.

PropertyValue
Molecular Formula C₃H₆ClNO[1][2][3][4]
Molecular Weight 107.54 g/mol [1][2][3]
Appearance Clear, colorless oil[5]
Boiling Point 209°C[5][6]
Flash Point 80°C[5][6]
Storage Conditions Store locked up in a freezer, under an inert atmosphere, and below -20°C.[1][2][4][5] Protect from light.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The following table outlines the minimum required PPE for routine operations and emergency spills.

SituationEngineering ControlsEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Routine Handling Operations must be conducted in a certified chemical fume hood.[5]Use safety glasses and a face shield approved under NIOSH or EN 166 standards.[1]Chemical-resistant gloves (inspect before use).[1]Laboratory coat.[5]Not required if handled exclusively within a fume hood.
Spills / Emergencies N/ASplash goggles and face shield.[1][7]Chemical-resistant gloves.[1]Full protective suit (e.g., Tyvek) or synthetic apron.[7]A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[7]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower, eyewash station, and spill kit.

  • Engineering Controls: Perform all manipulations of this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Chemical Handling:

    • Wear all required PPE as outlined in the table above.

    • When weighing or transferring the substance, avoid generating aerosols.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination: After handling, thoroughly wash hands and forearms with soap and water.[1] Clean all contaminated surfaces.

  • Proper Storage: Return the chemical to its designated locked storage location, ensuring it is under an inert atmosphere and at the correct temperature (below -20°C).[1][2][4][5]

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be segregated as hazardous waste.

  • Labeling: Clearly label the hazardous waste container with its contents.

  • Disposal: Dispose of the waste through an authorized hazardous waste disposal company.[1] All disposal activities must adhere to local, state, and federal environmental regulations.[1][7]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

  • General Advice: In any case of exposure, move the affected person out of the dangerous area, consult a physician immediately, and provide them with the Safety Data Sheet (SDS) for the chemical.[1]

Procedural Guidance for Emergencies
  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[1]

    • Wash the affected skin area with copious amounts of soap and water.[1]

    • Seek immediate medical attention; the victim should be taken to a hospital.[1]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes.[1]

    • Continue rinsing the eyes during transport to the hospital.[1]

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the person to fresh air.[1]

    • If breathing is difficult or has stopped, provide artificial respiration.[1]

    • Consult a physician immediately.[1]

  • Ingestion:

    • Toxic if swallowed. [1]

    • Immediately call a poison control center or a doctor for treatment advice.[1]

    • Rinse the mouth with water.[1] Do not induce vomiting.

  • Large Spill:

    • Evacuate the area immediately.

    • Wear a full suite of PPE, including a self-contained breathing apparatus (SCBA), before attempting to address the spill.[7]

    • Contain the spill using an appropriate absorbent material.

    • Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

G prep 1. Preparation & Risk Assessment fume_hood 2. Use Chemical Fume Hood prep->fume_hood ppe 3. Don Appropriate PPE fume_hood->ppe handle 4. Handle Chemical ppe->handle waste 5. Segregate Hazardous Waste handle->waste decon 6. Decontaminate Area & Doff PPE waste->decon store 7. Store Chemical Securely decon->store dispose 8. Arrange Waste Disposal store->dispose

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.